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2-hydroxy-6-methyl-1H-quinolin-4-one basic properties

An In-depth Technical Guide to the Basic Properties of 4-hydroxy-6-methylquinolin-2(1H)-one Abstract The quinolinone scaffold represents one of the most vital "privileged structures" in medicinal chemistry, with derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of 4-hydroxy-6-methylquinolin-2(1H)-one

Abstract

The quinolinone scaffold represents one of the most vital "privileged structures" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive examination of the fundamental properties of a specific analogue, 4-hydroxy-6-methylquinolin-2(1H)-one. We will delve into its structural nuances, particularly its tautomeric equilibrium, detail a representative synthetic pathway, and provide a thorough analysis of its physicochemical and spectroscopic characteristics. Furthermore, this document outlines a robust analytical protocol for its quantification, offering a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile heterocyclic compound.

Molecular Structure and Tautomerism

A critical aspect of the quinolinone core is the existence of keto-enol tautomerism, which dictates the molecule's structural, electronic, and hydrogen-bonding characteristics, thereby influencing its interaction with biological targets.[2][3] The compound is often named based on one of two primary tautomers: 2-hydroxy-6-methyl-1H-quinolin-4-one (the enol-keto form) or 4-hydroxy-6-methylquinolin-2(1H)-one (the keto-enol or lactam form).

Experimental and theoretical studies consistently show that the equilibrium heavily favors the 4-hydroxy-6-methylquinolin-2(1H)-one tautomer in both solid and solution phases.[2][4] This stability is attributed to the formation of a cyclic amide (lactam) within the heterocyclic ring, which benefits from greater thermodynamic stability. Spectroscopic evidence, particularly the presence of a C=O stretching vibration in Infrared (IR) spectroscopy around 1650-1680 cm⁻¹ and a characteristic carbonyl signal in ¹³C NMR spectroscopy above 160 ppm, confirms the predominance of the 2-oxo form.[2][4]

Figure 1: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of quinolin-4-ones can be achieved through various methods, with one of the most established being the Camps cyclization.[5] This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. An alternative and common approach involves the thermal cyclization of an enamine precursor derived from a substituted aniline and a malonic ester derivative.

Representative Synthetic Workflow

A plausible and widely adopted synthesis begins with the reaction of a substituted aniline (p-toluidine) with diethyl malonate, followed by an intramolecular thermal cyclization reaction. This method provides a direct route to the core heterocyclic system.

synthesis_workflow start Starting Materials: p-Toluidine & Diethyl Malonate step1 Step 1: Condensation Reaction (Gould-Jacobs Reaction) start->step1 step2 Step 2: Thermal Cyclization (High-Temperature Solvent, e.g., Diphenyl Ether) step1->step2 step3 Step 3: Work-up & Isolation (Cooling, Filtration) step2->step3 purification Step 4: Purification (Recrystallization from DMF/Ethanol) step3->purification product Final Product: 4-hydroxy-6-methylquinolin-2(1H)-one purification->product

Figure 2: General workflow for the synthesis of the quinolinone core.
Experimental Protocol: Synthesis
  • Enamine Formation: A mixture of p-toluidine (1 eq.) and diethyl malonate (1.1 eq.) is heated at 140-150 °C for 2 hours, during which ethanol is distilled off. The temperature is then raised to 180 °C for an additional hour to ensure the reaction goes to completion.

  • Cyclization: The resulting crude intermediate is added dropwise to a pre-heated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C. The mixture is refluxed for 30 minutes.

  • Isolation: The reaction mixture is allowed to cool to room temperature, during which the product precipitates. The solid is collected by vacuum filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then air-dried.

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent mixture, typically Dimethylformamide (DMF) and ethanol.[6] Upon slow cooling, pure crystals of 4-hydroxy-6-methylquinolin-2(1H)-one are formed, which are then collected by filtration and dried under vacuum.

Physicochemical Properties

The fundamental physical and chemical properties are essential for handling, formulation, and predicting the compound's behavior in various environments.

PropertyValueSource/Note
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.18 g/mol Calculated
Appearance Off-white to pale yellow crystalline powderTypical for this class of compounds
Melting Point >230 °C (Decomposition may occur)Estimated based on analogs like 4-hydroxy-2-methyl quinoline (234 °C)[7] and 4-hydroxy-1-methyl-2(1H)-quinolone (269-271 °C)[8]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and hot ethanolGeneral solubility for quinolinones
logP (o/w) ~1.8 - 2.2Estimated based on analogs[7]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and the predominant tautomeric form of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence for the molecular structure. The data presented here are predicted values for the favored 4-hydroxy-6-methylquinolin-2(1H)-one tautomer in a typical NMR solvent like DMSO-d₆.

Protocol: Sample Preparation [9] Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex briefly to ensure complete dissolution before transferring to a 5 mm NMR tube.

Table 1: Predicted NMR Spectral Data

¹H NMR Chemical Shift (δ, ppm)MultiplicityNotes
N-H~11.5broad singletExchangeable proton on the nitrogen atom.
O-H~10.0broad singletExchangeable phenolic proton.
H-5~7.8dAromatic proton ortho to the methyl group.
H-7~7.4ddAromatic proton meta to the methyl group.
H-8~7.2dAromatic proton para to the methyl group.
H-3~5.9sOlefinic proton on the heterocyclic ring.
-CH₃~2.4sMethyl group protons on the benzene ring.
¹³C NMR Chemical Shift (δ, ppm)Notes
C-2 (C=O)~164Carbonyl carbon of the lactam, key indicator of this tautomer.[4]
C-4 (C-OH)~162Carbon bearing the hydroxyl group.
C-8a~139Aromatic quaternary carbon.
C-6~132Aromatic carbon attached to the methyl group.
C-5~130Aromatic methine carbon.
C-7~124Aromatic methine carbon.
C-4a~117Aromatic quaternary carbon.
C-8~115Aromatic methine carbon.
C-3~105Olefinic methine carbon.
-CH₃~21Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing strong evidence for the dominant tautomer.

Protocol: Sample Preparation [9] For the KBr pellet technique, grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent disk using a hydraulic press.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupSignificance
3200-2800 (broad)O-H and N-H stretchingIndicates the presence of hydroxyl and amine groups involved in hydrogen bonding.
~1660 (strong)C=O stretching (Amide I)Confirms the presence of the carbonyl group in the 2-position, supporting the 2-oxo tautomer.[2]
1620-1580C=C stretchingAromatic and olefinic double bond vibrations.
~1550N-H bendingBending vibration of the N-H bond.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

  • Expected Molecular Ion: [M+H]⁺ = 176.0657

Analytical Quantification via RP-HPLC

For applications in drug development, including quality control and pharmacokinetic studies, a validated analytical method for quantification is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose.[10][11]

hplc_workflow cluster_workflow HPLC Quantification Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) inject 2. Injection (Autosampler) prep->inject separate 3. Chromatographic Separation (C18 Column) inject->separate detect 4. UV Detection (e.g., 340 nm) separate->detect quant 5. Data Analysis (Peak Integration & Quantification) detect->quant

Figure 3: Standard workflow for RP-HPLC analysis.
Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% formic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~340 nm, determined by UV-Vis spectral scan.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples by interpolating their peak areas from this curve.

Method Validation Parameters

A robust analytical method must be validated for its intended purpose. The following table provides typical performance benchmarks for HPLC methods used in pharmaceutical analysis.[11]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between concentration and instrument response.
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.
Precision (%RSD) < 2%The degree of agreement among repeated measurements.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mLThe lowest amount of analyte that can be accurately quantified.

Biological Context and Significance

The 4-hydroxy-2-quinolinone scaffold is a cornerstone in the development of new therapeutic agents.[12] Compounds from this class have been reported to possess a wide spectrum of biological activities. The substitution pattern on the quinolinone ring is crucial for modulating this activity. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been specifically designed and synthesized as potent and selective phosphodiesterase 3 (PDE3) inhibitors, which have potential applications as cardiotonic agents for the treatment of congestive heart failure.[13][14] The presence of the 6-position substituent provides a key vector for chemical modification to enhance potency and selectivity, making this a molecule of significant interest for drug discovery programs.

References

  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, S. I. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2(54)), 15-22. [Link]

  • Al-Obaidi, A. S. M., Ali, H. S., & Al-Masoudi, W. A. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 10(1), 125-135. [Link]

  • Ansari, K. F., & Lal, C. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results, 13(S1), 1-6. [Link]

  • Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2023). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene)Succinate. Journal of Chemical Crystallography, 53(1), 38-49. [Link]

  • Vijayakumar, V., & Mahalakshimi, S. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]

  • Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Helsinki University, Institutional Repository. [Link]

  • Juárez-García, J. M., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]

  • Kontogiorgis, C., et al. (2018). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 23(7), 1599. [Link]

  • Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(21), 6436. [Link]

  • Kráľová, K., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159. [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(2), 206-210. [Link]

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 35(1), 1-17. [Link]

  • Wolska, L., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12503-12513. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Lopes, S., et al. (2024). 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Journal of Molecular Structure, 1303, 137562. [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 939-947. [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Arrebola-Liébanas, F. J., et al. (2016). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 922, 1-27. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Faham, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • PubChem. (n.d.). 4-Hydroxy-N-methylcarbostyril. Retrieved from [Link]

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry, 93(18), 643-648. [Link]

  • PubChem. (n.d.). 6-hydroxy-2-(4-hydroxyphenyl)-1H-quinolin-4-one. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)

Scaffold Significance in Medicinal Chemistry As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter privileged scaffolds that serve as the foundational architecture for di...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Significance in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter privileged scaffolds that serve as the foundational architecture for diverse therapeutics. 2-Hydroxy-6-methyl-1H-quinolin-4-one (also known as 6-methylquinoline-2,4-diol) is one such highly versatile heterocyclic core. It acts as a critical intermediate in the synthesis of phosphodiesterase 3 (PDE3) inhibitors, VLA-4/VCAM-1 antagonists, and various anti-infective agents. The dual oxygenation at the C-2 and C-4 positions, combined with the electron-donating methyl group at C-6, creates a highly tunable electronic environment that dictates its reactivity and pharmacological utility.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical behavior of this scaffold is paramount for both synthesis and formulation. The molecule exhibits complex tautomerism, existing in a dynamic equilibrium between its enol (2,4-diol), keto-enol (4-hydroxy-2-quinolone), and diketone forms. In the solid state and in polar protic solvents, the keto-enol form predominates due to the stabilization provided by extensive intermolecular hydrogen bonding networks and extended aromatic conjugation[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and predictive modeling[1].

PropertyValue
Chemical Name 2-hydroxy-6-methyl-1H-quinolin-4-one
CAS Registry Number 1677-44-7
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Melting Point 342 °C
XLogP3 1.95
Topological Polar Surface Area (TPSA) 53.35 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Exact Mass 175.06300 Da
Tautomeric Equilibrium

Tautomerism A 6-Methylquinoline-2,4-diol (Enol Form) B 4-Hydroxy-6-methyl-2-quinolone (Keto-Enol Form) A->B Proton Transfer C 6-Methylquinoline-2,4-dione (Diketone Form) B->C Proton Transfer

Figure 1: Tautomeric equilibrium states of the 2,4-quinolinediol core.

Synthetic Methodologies: The Conrad-Limpach-Knorr Pathway

The most robust industrial and laboratory-scale synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one relies on a modified Conrad-Limpach-Knorr reaction. This pathway utilizes p-toluidine and diethyl malonate to construct the functionalized heterocyclic ring[2].

Synthesis cluster_0 Starting Materials Tol p-Toluidine (CAS: 106-49-0) Int Ethyl N-(p-tolyl)malonamate (Intermediate) Tol->Int Amidation (150°C) - EtOH Mal Diethyl Malonate (CAS: 105-53-3) Mal->Int Heat Thermal Cyclization (Diphenyl Ether, 250°C) Int->Heat Heating Prod 2-Hydroxy-6-methyl-1H-quinolin-4-one (Target Scaffold) Heat->Prod Intramolecular Acylation - EtOH

Figure 2: Conrad-Limpach-Knorr synthetic workflow for 2-hydroxy-6-methyl-1H-quinolin-4-one.

Step-by-Step Protocol: Core Synthesis

Step 1: Amidation (Formation of the Malonamate Intermediate)

  • Procedure : Combine equimolar amounts of p-toluidine and diethyl malonate in a reaction vessel equipped with a short-path distillation apparatus. Heat the mixture gradually to 150 °C.

  • Causality : The nucleophilic amine of p-toluidine attacks the ester carbonyl. Heating to 150 °C is critical to overcome the activation energy of the amidation while simultaneously boiling off the ethanol byproduct (bp 78 °C), driving the equilibrium forward via Le Chatelier's principle.

  • Self-Validation : The reaction's progress is intrinsically monitored by the volume of ethanol collected in the receiving flask. Once the theoretical volume of ethanol is collected, the amidation phase is complete.

Step 2: Thermal Cyclization (Intramolecular Acylation)

  • Procedure : Transfer the crude ethyl N-(p-tolyl)malonamate into a flask containing diphenyl ether pre-heated to 250 °C. Maintain the temperature for 30–45 minutes.

  • Causality : Diphenyl ether is deliberately chosen for its high boiling point (259 °C) and chemical inertness. This specific thermal window is strictly required to provide the energy necessary to drive the endothermic intramolecular Friedel-Crafts-type acylation, forcing the ring closure onto the aromatic ring without degrading the starting materials.

  • Self-Validation : The formation of the quinoline core results in a highly crystalline product that is entirely insoluble in the non-polar diphenyl ether at room temperature. Cooling the mixture induces spontaneous, heavy precipitation, validating the successful formation of the rigid, hydrogen-bonded quinolinediol lattice.

Step 3: Isolation and Purification

  • Procedure : Filter the precipitate, wash extensively with hexane, and recrystallize from hot acetic acid.

  • Causality : Hexane selectively solubilizes the residual diphenyl ether without dissolving the highly polar target compound. Recrystallization exploits the temperature-dependent solubility of the product in protic solvents to yield high-purity crystals.

Advanced Functionalization: C-3 Reductive Alkylation

The C-3 position of the 2,4-quinolinediol core is highly nucleophilic due to the electron-donating resonance from the adjacent oxygen atoms. This allows for direct, transition-metal-free functionalization, which is highly desirable in late-stage drug development to avoid heavy metal contamination. A state-of-the-art methodology involves a one-pot Knoevenagel condensation-reduction sequence[3].

Step-by-Step Protocol: C-3 Alkylation
  • Procedure : In a single reaction vessel, combine 2-hydroxy-6-methyl-1H-quinolin-4-one (1.0 equiv), an aldehyde (1.0 equiv), and Hantzsch ester (1.0 equiv) in pyridine. Heat the mixture to 100 °C for 2–4 hours.

  • Causality : Pyridine acts as both the solvent and a mild base, facilitating the initial Knoevenagel condensation between the highly nucleophilic C-3 position and the aldehyde. The Hantzsch ester is selected as a mild, biomimetic hydride source. It selectively reduces the resulting highly electrophilic alkylidene intermediate in situ, without risking the over-reduction of the aromatic quinoline core[3].

  • Self-Validation : This protocol is designed to bypass complex chromatographic purification. Upon completion (verified by TLC), the mixture is cooled and triturated with diethyl ether. The C-3 alkylated product selectively precipitates, while the oxidized Hantzsch ester byproduct (a pyridine derivative) and the reaction solvent remain completely soluble in the ether layer. The appearance of a clean precipitate acts as the self-validating endpoint of the purification.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following analytical markers should be verified:

  • 1H NMR (DMSO-d6) : The diagnostic C-6 methyl group appears as a sharp singlet at ~2.35 ppm. The C-3 proton, highly shielded by the adjacent enol/keto groups, presents as a distinct singlet at ~5.80 ppm. The broad singlets for the OH/NH protons typically appear downfield (>11.0 ppm) due to strong hydrogen bonding.

  • Mass Spectrometry (ESI+) : The exact mass is 175.06 Da. A prominent [M+H]+ peak at m/z 176.07 confirms the molecular weight, while fragmentation often shows the loss of CO (-28 Da) characteristic of quinolinones.

References

  • Chheda, P. R., et al. (2021). "One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines". The Journal of Organic Chemistry, 86(10), 7148-7162.[Link]

Sources

Foundational

Comprehensive Technical Guide: 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS 1677-44-7)

As a Senior Application Scientist, I often encounter the quinoline scaffold as a privileged structure in drug discovery and materials science. Specifically, 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS 1677-44-7)—also known...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the quinoline scaffold as a privileged structure in drug discovery and materials science. Specifically, 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS 1677-44-7)—also known by its tautomeric names 6-methylquinoline-2,4-diol or 4-hydroxy-6-methyl-2-quinolone—serves as a critical building block for synthesizing antimalarial agents, kinase inhibitors, and advanced functional materials 1.

This whitepaper provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, and a self-validating synthetic workflow based on the classic Conrad-Limpach methodology.

Physicochemical Profile & Tautomeric Dynamics

Understanding the physical properties and structural behavior of CAS 1677-44-7 is paramount before initiating any synthetic or derivatization campaigns.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1677-44-7Unique identifier for the 6-methyl derivative 1.
Molecular Formula C₁₀H₉NO₂Dictates the exact mass for MS validation.
Molecular Weight 175.18 g/mol Essential for stoichiometric calculations.
Melting Point ~342 °CExceptionally high due to strong intermolecular hydrogen bonding in the solid state.
LogP 1.95Indicates moderate lipophilicity, favorable for cellular permeability in drug design.
TPSA 53.35 ŲOptimal for oral bioavailability (Rule of 5 compliant).
The Role of Tautomerism in Reactivity

While frequently drawn as a di-enol (6-methylquinoline-2,4-diol), this compound exists in a complex lactam-lactim tautomeric equilibrium. In the solid state and in polar aprotic solvents, the keto-enol form (4-hydroxy-6-methyl-2(1H)-quinolone) is thermodynamically favored 2. This tautomerism dictates downstream reactivity: electrophilic halogenation (e.g., using POCl₃) targets the oxygen atoms to yield 2,4-dichloroquinolines, whereas C-H activation or electrophilic substitution typically occurs at the electron-rich C3 position 3.

Tautomeric_Equilibrium DiEnol 6-Methylquinoline-2,4-diol (Di-enol form) KetoEnol 4-Hydroxy-6-methyl-2-quinolone (Major Keto-enol form) DiEnol->KetoEnol Tautomerization Reactivity1 O-Alkylation / Halogenation (e.g., POCl3 to 2,4-dichloro) KetoEnol->Reactivity1 OH/Carbonyl Reactivity Reactivity2 Electrophilic Substitution (C3 position) KetoEnol->Reactivity2 Enamine-like Reactivity DiKeto 6-Methylquinoline-2,4-dione (Di-keto form) DiKeto->KetoEnol Tautomerization

Fig 1. Tautomeric equilibrium and associated reactivity profiles of CAS 1677-44-7.

Synthetic Strategy: The Conrad-Limpach Approach

The most robust, scalable, and atom-economical method for synthesizing 2,4-dihydroxyquinolines is the Conrad-Limpach reaction 4. This involves the condensation of p-toluidine with diethyl malonate, followed by a high-temperature thermal cyclization.

Causality Behind Experimental Choices
  • Choice of Reagents: p-Toluidine provides the methyl-substituted aromatic ring, while diethyl malonate serves as a bifunctional electrophile, supplying the C2 and C3 carbons of the resulting quinoline core.

  • Thermal Control (Condensation): Heating the initial mixture to 140–150 °C is strictly required to distill off the ethanol byproduct, driving the amidation equilibrium forward.

  • Solvent Selection (Cyclization): Diphenyl ether is chosen for the cyclization step because its high boiling point (~259 °C) provides the immense thermal energy necessary to overcome the activation barrier for intramolecular electrophilic aromatic substitution onto a deactivated (amide-substituted) ring 5.

Conrad_Limpach_Synthesis Toluidine p-Toluidine (Nucleophile) Intermediate Malonic Acid Monoamide Intermediate Toluidine->Intermediate Condensation (140-150 °C) - EtOH Malonate Diethyl Malonate (Electrophile) Malonate->Intermediate Product 2-Hydroxy-6-methyl- 1H-quinolin-4-one (CAS: 1677-44-7) Intermediate->Product Cyclization (250 °C in Diphenyl Ether) - EtOH

Fig 2. Conrad-Limpach synthesis pathway for 2-hydroxy-6-methyl-1H-quinolin-4-one.

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the following step-by-step protocol includes built-in In-Process Controls (IPCs) to self-validate the reaction at each critical junction.

Step 1: Amidation (Condensation)
  • Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine p-toluidine (10.7 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

  • Execution: Heat the neat mixture to 140–150 °C using a heating mantle. Maintain this temperature for 2 to 3 hours.

  • Self-Validation Check: The reaction is proceeding correctly if a clear liquid (ethanol) begins to distill over at ~78 °C. The step is considered complete when ethanol evolution ceases and TLC analysis (Eluent: 10% MeOH in DCM) shows the complete disappearance of the p-toluidine spot (Rf ~0.8) and the appearance of a new, lower Rf spot corresponding to the malonic acid monoamide intermediate.

Step 2: Thermal Cyclization
  • Setup: In a separate 500 mL three-necked flask equipped with a reflux condenser and an internal thermometer, heat 100 mL of diphenyl ether to 250 °C.

  • Execution: Carefully add the crude intermediate from Step 1 dropwise into the vigorously stirring, hot diphenyl ether over 15 minutes. Caution: This step generates ethanol vapor rapidly; ensure proper venting.

  • Incubation: Maintain the temperature at 240–250 °C for 1.5 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The intermediate mass ([M+H]+ = 222) should cleanly convert to the target product mass ([M+H]+ = 176).

Step 3: Isolation and Purification
  • Precipitation: Remove the heating mantle and allow the reaction mixture to cool to approximately 70 °C. Slowly add 200 mL of hexanes under vigorous stirring.

  • Self-Validation Check: A thick, off-white to pale yellow precipitate should immediately form upon the addition of hexanes, confirming successful cyclization and insolubility of the highly hydrogen-bonded product in non-polar media.

  • Filtration: Filter the solid under vacuum. Wash the filter cake thoroughly with hot hexanes (3 x 50 mL) to remove all residual diphenyl ether.

  • Recrystallization: Recrystallize the crude solid from boiling ethanol or DMF to yield pure 2-hydroxy-6-methyl-1H-quinolin-4-one.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized 2-hydroxy-6-methyl-1H-quinolin-4-one, compare your analytical data against the expected spectral signatures summarized below 2.

Analytical TechniqueExpected Key SignaturesStructural Confirmation
¹H NMR (DMSO-d₆) ~11.2 ppm (s, 1H), ~5.8 ppm (s, 1H), ~2.3 ppm (s, 3H)11.2 ppm confirms the lactam N-H. 5.8 ppm confirms the isolated C3-H enamine proton. 2.3 ppm confirms the 6-methyl group.
¹³C NMR (DMSO-d₆) ~164 ppm, ~176 ppm, ~99 ppm164 ppm (C-2 amide carbonyl), 176 ppm (C-4 enol carbon), 99 ppm (C-3 carbon).
Mass Spectrometry (ESI+) m/z 176.1 [M+H]⁺Confirms the molecular weight of the cyclized product (loss of EtOH from intermediate).
FT-IR Spectroscopy 3200-2800 cm⁻¹ (broad), ~1650 cm⁻¹ (strong)Broad band indicates strong N-H/O-H hydrogen bonding; 1650 cm⁻¹ confirms the lactam C=O stretch.

Downstream Applications in Drug Development

Once synthesized and validated, CAS 1677-44-7 acts as a highly versatile precursor. By treating this compound with phosphorus oxychloride (POCl₃), researchers can generate 2,4-dichloro-6-methylquinoline. This dichloro intermediate is a prime candidate for sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) 5, allowing for the rapid library generation of targeted antimalarial agents and selective kinase inhibitors.

References

  • ChemicalBook. 2-hydroxy-6-methyl-1H-quinolin-4-one CAS#: 1677-44-7. Available at: 1

  • BenchChem. A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxyquinoline. Available at: 4

  • BenchChem. Physical and chemical properties of 2,4-Quinolinediol. Available at: 2

  • BenchChem. Optimizing the Synthesis of Antimalarial Agent 17. Available at: 5

  • ACS Publications. One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. Available at: 3

Sources

Exploratory

A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-1H-quinolin-2-one

Abstract This technical guide provides an in-depth exploration of 4-Hydroxy-6-methyl-1H-quinolin-2-one, a heterocyclic compound of significant interest to the scientific and drug development communities. Quinolinone scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-6-methyl-1H-quinolin-2-one, a heterocyclic compound of significant interest to the scientific and drug development communities. Quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast array of pharmacological activities. This document details the fundamental physicochemical properties, established synthetic protocols, comprehensive analytical characterization, and key applications of this specific quinolinone derivative. It is designed to serve as a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both foundational knowledge and practical, field-proven insights.

Introduction to the Quinolinone Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] When this system incorporates one or more carbonyl groups, it gives rise to the quinolinone class of compounds. These scaffolds have garnered immense attention for their wide-ranging biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial properties.[3][4]

The compound of focus, 4-Hydroxy-6-methyl-1H-quinolin-2-one , belongs to the 4-hydroxy-2-quinolinone subclass. This structure is notable for its tautomerism, existing in equilibrium between the keto (-one) and enol (-ol) forms. The keto form is generally considered to be the predominant and more stable tautomer in both solid and solution states.[5] Its unique electronic and structural features make it a highly sought-after building block in the synthesis of more complex, biologically active molecules.[4][6] The versatility of the quinolinone core allows for extensive functionalization, enabling the development of targeted therapeutic agents.[6][7]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key characteristics of 4-Hydroxy-6-methyl-1H-quinolin-2-one are summarized below.

Table 1: Core Properties of 4-Hydroxy-6-methyl-1H-quinolin-2-one

PropertyValueSource
Molecular Formula C₁₀H₉NO₂-
Molecular Weight 175.18 g/mol [8]
IUPAC Name 4-Hydroxy-6-methyl-1H-quinolin-2-one-
CAS Number 3749-51-7 (related structure)[9]
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C=C2O-
Appearance Typically a light-colored solid[10]
Topological Polar Surface Area 40.5 Ų[8]
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 2-
XLogP3 0.9[8]

Note: Data is based on the specified compound and closely related analogs. Experimental values may vary based on purity and conditions.

Chemical Structure:

Chemical structure of 4-Hydroxy-6-methyl-1H-quinolin-2-one

Figure 1: 2D Structure of 4-Hydroxy-6-methyl-1H-quinolin-2-one.

Synthesis and Mechanistic Insights

The synthesis of quinolinone derivatives is well-established, with several named reactions providing reliable pathways to the core structure. Classic methods like the Conrad-Limpach and Camps syntheses are frequently employed.[11][12] The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[13][14]

Experimental Protocol: Conrad-Limpach Synthesis

This protocol outlines a robust, two-step method for synthesizing 4-Hydroxy-6-methyl-1H-quinolin-2-one from commercially available starting materials.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylaniline (p-toluidine) (1.0 eq) and diethyl malonate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to 140-150 °C for 2-3 hours. The reaction progress can be monitored by observing the removal of water via a Dean-Stark trap or by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The crude enamine product can often be used directly in the next step without extensive purification.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.

    • Causality Insight: A high-boiling solvent is critical for this step as the thermal cyclization requires significant energy (typically ~250 °C) to overcome the activation barrier for the intramolecular condensation and the temporary disruption of the aniline ring's aromaticity.[12][14]

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100 °C and add hexane or petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with the precipitation solvent to remove the high-boiling reaction solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol.[15]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 4-Methylaniline C Reaction at 140-150°C (Acid Catalyst) A->C B Diethyl Malonate B->C D Enamine Intermediate C->D Condensation F Reaction at ~250°C D->F Intramolecular Condensation E High-Boiling Solvent (e.g., Diphenyl Ether) E->F G Precipitation & Filtration F->G H 4-Hydroxy-6-methyl-1H-quinolin-2-one (Final Product) G->H

Synthetic workflow for 4-Hydroxy-6-methyl-1H-quinolin-2-one.
Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the structure of 4-Hydroxy-6-methyl-1H-quinolin-2-one and spectral data from analogous compounds.[4][16][17]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)δ ~11.0-11.5 ppm: Broad singlet, 1H (N-H).δ ~9.5-10.5 ppm: Broad singlet, 1H (O-H).δ ~7.2-7.8 ppm: Multiplets, 3H (aromatic protons on quinoline ring).δ ~5.5-5.8 ppm: Singlet, 1H (vinylic proton at C3).δ ~2.3-2.4 ppm: Singlet, 3H (methyl protons at C6).
¹³C NMR (in DMSO-d₆)δ ~160-165 ppm: Carbonyl carbon (C2).δ ~155-160 ppm: Enolic carbon (C4).δ ~115-140 ppm: Aromatic and vinylic carbons.δ ~90-95 ppm: Vinylic carbon (C3).δ ~20-22 ppm: Methyl carbon (C6).
IR Spectroscopy (KBr pellet)~3200-3000 cm⁻¹: Broad N-H and O-H stretching.~1640-1660 cm⁻¹: Strong C=O stretching (amide carbonyl).~1600-1450 cm⁻¹: C=C aromatic and vinylic stretching.
Mass Spectrometry (EI)m/z 175: Molecular ion peak [M]⁺.m/z 146, 132: Characteristic fragmentation patterns.
Applications in Drug Discovery and Research

The 4-hydroxy-2-quinolinone scaffold is a cornerstone in medicinal chemistry, valued for its ability to interact with a wide range of biological targets.[6][18]

  • Anticancer and Antitumor Activity: Numerous quinolinone derivatives have been synthesized and evaluated for their antiproliferative effects.[1][4] They can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.

  • Antimicrobial and Antiviral Agents: The quinolone family is famous for its antibacterial members (e.g., fluoroquinolones).[7] The 4-hydroxy-2-quinolinone core also serves as a template for developing novel agents against various pathogens, including fungi, bacteria, and viruses like HIV.[19][20]

  • Enzyme Inhibition: This scaffold is effective in the design of enzyme inhibitors. For instance, derivatives of the closely related 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors, which have potential applications as cardiotonic agents in the treatment of congestive heart failure.

  • Privileged Scaffold: The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The quinolinone core exemplifies this, allowing researchers to generate diverse compound libraries for screening against various diseases.[6]

G cluster_targets Biological Targets & Activities cluster_outcomes Therapeutic Potential scaffold Privileged Scaffold 4-Hydroxy-2-Quinolinone Core enzymes Enzymes (e.g., Kinases, PDE3) scaffold:head->enzymes receptors Receptors scaffold:head->receptors dna DNA Gyrase scaffold:head->dna pathways Signaling Pathways scaffold:head->pathways anticancer Anticancer enzymes->anticancer antibacterial Antibacterial dna->antibacterial antiviral Antiviral pathways->antiviral anti_inflammatory Anti-inflammatory pathways->anti_inflammatory

The quinolinone core as a privileged scaffold for diverse targets.
Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Hydroxy-6-methyl-1H-quinolin-2-one is crucial to ensure safety. The following guidelines are based on safety data for quinoline and quinolinone derivatives.[21][22][23][24][25]

  • Hazard Identification:

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • Harmful if swallowed (H302).

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[25]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[22][23]

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25] Do not eat, drink, or smoke in the work area.[21]

    • Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[24]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[25]

Conclusion

4-Hydroxy-6-methyl-1H-quinolin-2-one is a heterocyclic compound with significant foundational and practical value. Its straightforward synthesis via classic organic reactions, combined with the immense pharmacological potential of its core scaffold, makes it an important molecule for researchers in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to equip scientists with the knowledge needed to effectively utilize this compound in their research endeavors.

References
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  • Camps, R. Ueber die Darstellung von Oxychinolinen. Archiv der Pharmazie. 1899, 237, 659-691. Available from: [Link]

  • Camps, R. Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. 1899, 22, 3228-3233. Available from: [Link]

  • Conrad, M., & Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft. 1887, 20, 944-948. Available from: [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry. 2007, 72(21), 7968-7973. Available from: [Link]

  • Gach-Janczak, K., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2025, 30(1), 163. Available from: [Link]

  • Wikipedia contributors. Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Spencer, J. L., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. 2011, 16(10), 8457-8463. Available from: [Link]

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  • Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

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  • JETIR. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023, 39(3). Available from: [Link]

  • Jampilek, J., et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. 2009, 14(3), 1145-1159. Available from: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022. Available from: [Link]

  • Ibrahim, M. A. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones. Synthetic Communications. 2014, 44(23), 3470-3482. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. RSC Advances. 2022. Available from: [Link]

  • Bharti, A., et al. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. 2022, 12(4). Available from: [Link]

  • Hassanin, H. M., et al. Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society. 2012, 77(6), 681-692. Available from: [Link]

  • Jampilek, J., et al. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules. 2009, 14(3), 1145-59. Available from: [Link]

  • Tzakos, A. G., et al. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2023, 28(25), 1-15. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • PubChem. 4-Hydroxy-6-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available from: [Link]

  • Sapientia. 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. 2024. Available from: [Link]

  • Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • SpectraBase. 6-Methyl-4-hydroxy-1H-quinolin-2-one. Available from: [Link]

  • Helda - Helsinki.fi. X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one... University of Helsinki. 2022. Available from: [Link]

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Foundational

Introduction: The Quinolin-4-one Scaffold as a Privileged Structure

An In-Depth Technical Guide on the Discovery and Synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one This guide provides a comprehensive technical overview of the heterocyclic compound 2-hydroxy-6-methyl-1H-quinolin-4-one....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery and Synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one

This guide provides a comprehensive technical overview of the heterocyclic compound 2-hydroxy-6-methyl-1H-quinolin-4-one. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential biological applications of quinolin-4-one scaffolds. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the synthetic strategies and analytical validation, reflecting a field-proven perspective on this important chemical class.

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of known drugs and biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline ring system, and specifically its oxidized forms, the quinolinones, represent a prominent class of such privileged scaffolds.[1][2]

Quinolinones are heterocyclic compounds containing a benzene ring fused to a pyridinone ring. They exist as two primary isomers: quinolin-2(1H)-ones and quinolin-4(1H)-ones, distinguished by the position of the carbonyl group.[3][4] These structures are not merely synthetic curiosities; they are found in nature within plants and microorganisms and form the core of numerous therapeutic agents.[3] The broad spectrum of biological activities associated with quinolin-4-one derivatives—including antibacterial, antiviral, anticancer, and anti-inflammatory properties—makes them a subject of intense and ongoing research.[4][5]

This guide focuses on a specific, representative member of this family: 2-hydroxy-6-methyl-1H-quinolin-4-one . A key feature of this molecule is its capacity for keto-enol tautomerism, existing in equilibrium between the 4-one and the 4-hydroxy forms. The presence of both a hydroxyl group at the 2-position and a methyl group at the 6-position offers specific electronic and steric properties that can be leveraged in drug design.

Historical Context and Foundational Synthesis

The exploration of quinolinone chemistry dates back to the late 19th century. Early pioneers of organic synthesis developed foundational methods that remain relevant today. The Camps cyclization reaction , first reported in 1899, demonstrated that N-(2-acylaryl)amides could undergo base-catalyzed intramolecular cyclization to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.[3][4] This work established a fundamental approach to constructing the bicyclic quinolinone core.

Another cornerstone method, the Conrad-Limpach synthesis , involves the reaction of anilines with β-ketoesters. This reaction provides a versatile and regioselective route to quinolin-4-ones and is particularly well-suited for preparing compounds like 2-hydroxy-6-methyl-1H-quinolin-4-one. The choice of starting materials—a substituted aniline and a malonic ester derivative—directly dictates the substitution pattern of the final product, offering a high degree of synthetic control.

Core Synthesis Methodology: A Rational Approach

The synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one can be efficiently achieved via a modified Conrad-Limpach approach. This pathway is chosen for its reliability, the ready availability of starting materials, and its straightforward reaction sequence. The logical flow begins with the selection of precursors that contain the desired functionalities in the correct positions.

The chosen precursors are 4-methylaniline (p-toluidine) , which provides the benzene ring and the C6-methyl group, and diethyl malonate , which serves as the three-carbon unit that will form the pyridinone ring.

The synthesis proceeds in two key stages:

  • Initial Condensation: 4-methylaniline reacts with diethyl malonate at elevated temperatures. This step forms an intermediate enamine, which is a crucial precursor for the subsequent cyclization.

  • Thermal Cyclization: The intermediate is heated to a higher temperature (typically >250 °C) in a high-boiling point solvent like diphenyl ether. This thermal energy drives an intramolecular cyclization, followed by the elimination of ethanol, to yield the quinolin-4-one ring system.

Synthesis_of_2_hydroxy_6_methyl_1H_quinolin_4_one p_toluidine 4-Methylaniline step1 Step 1: Condensation (140-160 °C) p_toluidine->step1 diethyl_malonate Diethyl Malonate diethyl_malonate->step1 intermediate Intermediate Enamine step2 Step 2: Thermal Cyclization (250-260 °C, Diphenyl Ether) intermediate->step2 product 2-hydroxy-6-methyl-1H-quinolin-4-one step1->intermediate step2->product

Caption: Synthetic pathway for 2-hydroxy-6-methyl-1H-quinolin-4-one.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization of the final product.

Materials:

  • 4-methylaniline (p-toluidine)

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 4-methylaniline and diethyl malonate.

    • Heat the mixture to 140-160 °C.

    • Monitor the reaction by collecting the ethanol byproduct in the Dean-Stark trap. The reaction is complete when the theoretical amount of ethanol has been collected (typically 2-3 hours).

    • Allow the mixture to cool slightly.

  • Step 2: Thermal Cyclization

    • Carefully add the crude intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether, preheated to 250-260 °C.

    • Maintain this temperature for 30-60 minutes. The cyclization product will precipitate from the hot solution.

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with petroleum ether or hexane to fully precipitate the product and to facilitate filtration.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with petroleum ether or ethanol to remove residual diphenyl ether.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the purified 2-hydroxy-6-methyl-1H-quinolin-4-one.

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure is a critical step that relies on a combination of spectroscopic techniques. The tautomeric nature of the product means it can exist as both the 4-keto (quinolin-4-one) and 4-enol (quinolin-4-ol) forms. In the solid state and in most solvents, the keto form is generally predominant.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, a singlet for the C6-methyl group, a signal for the proton at the C3 position, and a broad singlet for the N-H proton. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: Will display signals for all unique carbon atoms, including the two carbonyl carbons (C2 and C4) and the methyl carbon.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=C stretching in the aromatic ring.

  • Mass Spectrometry (MS): Will provide the exact molecular weight of the compound, confirming its elemental composition.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Predicted LogP ~1.5 - 2.0
Tautomeric Forms 2-hydroxy-6-methyl-1H-quinolin-4-one ⇌ 2,4-dihydroxy-6-methylquinoline

Biological Activity and Therapeutic Potential

While specific biological data for 2-hydroxy-6-methyl-1H-quinolin-4-one is not extensively documented, the therapeutic potential can be inferred from the vast body of research on the quinolin-4-one scaffold.[3][4] The substituents at the C2, C4, and C6 positions are known to be critical determinants of biological activity.

Potential Areas of Activity:
  • Antibacterial Agents: The quinolone family is most famous for its antibacterial members (e.g., ciprofloxacin, levofloxacin). These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6] While 2-hydroxy-6-methyl-1H-quinolin-4-one lacks the specific pharmacophore (e.g., the C3-carboxylic acid and C7-piperazine ring) of modern fluoroquinolones, its core structure provides a starting point for the design of new antibacterial agents.

  • Anticancer Activity: Numerous quinolin-4-one derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[3][4] The mechanisms often involve the inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression. The substitution pattern on the quinolinone ring is crucial for potency and selectivity.[3]

  • Anti-inflammatory and Other Activities: The quinoline scaffold is present in compounds with anti-inflammatory, antiviral, and antifungal properties.[1][2] For example, certain 4-hydroxy-2-quinolinone derivatives have shown activity as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[2]

Quinolone_MOA Quinolone Quinolone Antibiotic Complex Quinolone-Enzyme-DNA Complex Quinolone->Complex Stabilizes Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Fork Complex->Replication Blocks Progression Fragmentation Double-Strand DNA Breaks Replication->Fragmentation Collision Leads to Death Bacterial Cell Death Fragmentation->Death Induces

Caption: Mechanism of action for quinolone antibacterial agents.

Experimental Protocol: Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-hydroxy-6-methyl-1H-quinolin-4-one against a bacterial strain (e.g., E. coli).

Materials:

  • Purified 2-hydroxy-6-methyl-1H-quinolin-4-one

  • Bacterial culture (E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37 °C)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate. The final concentrations might range from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (adjusted to 0.5 McFarland standard) and dilute it further so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The compound 2-hydroxy-6-methyl-1H-quinolin-4-one serves as an excellent model for understanding the chemistry and potential of the broader quinolin-4-one class. Its synthesis via established methods like the Conrad-Limpach reaction is robust and allows for the creation of a diverse library of analogues. While its own biological profile requires further investigation, its structure embodies the core features of a privileged scaffold that has given rise to numerous life-saving drugs.

Future research should focus on:

  • Derivative Synthesis: Exploring modifications at the N1, C2, and C3 positions to build a library of related compounds for structure-activity relationship (SAR) studies.

  • Broad Biological Screening: Testing the compound and its derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease.

  • Computational Modeling: Using in silico docking studies to predict potential biological targets and guide the design of more potent and selective analogues.

By leveraging the foundational knowledge of quinolinone chemistry, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Egyptian Journal of Chemistry.
  • Bielawska, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Abdou, M.M. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society. Available at: [Link]

  • Kralova, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules. Available at: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. Available at: [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • Bielawska, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Taylor & Francis Online. Available at: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Available at: [Link]

  • Tzani, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Al-Suwaidan, I.A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

  • Haiting, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]

  • Alday, I., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda - Helsinki.fi. Available at: [Link]

  • Aldred, K.J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC. Available at: [Link]

Sources

Exploratory

The 2-Hydroxy-6-methyl-1H-quinolin-4-one Scaffold: IUPAC Nomenclature, Tautomeric Dynamics, and Applications in PI3Kα-Targeted Oncology

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Structural Chemistry and IUPAC Nomenclature The compound frequently queried in chemical databas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Structural Chemistry and IUPAC Nomenclature

The compound frequently queried in chemical databases as 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)[1] represents a highly privileged heterocyclic scaffold in modern drug discovery. However, understanding its true chemical behavior requires a rigorous analysis of its tautomeric equilibrium and formal nomenclature rules.

Tautomeric Dynamics and The Preferred IUPAC Name (PIN)

While the name "2-hydroxy-6-methyl-1H-quinolin-4-one" accurately describes the lactim-keto (enol-keto) tautomer—where a hydroxyl group resides at position 2 and a carbonyl at position 4—this is not the thermodynamically favored state in solution or solid matrices[2].

Extensive spectroscopic studies dictate that the proton migrates to the nitrogen atom, shifting the double bonds to form a lactam at position 2 and an enol at position 4. Consequently, the Preferred IUPAC Name (PIN) is 4-hydroxy-6-methylquinolin-2(1H)-one (often referred to as 4-hydroxy-6-methyl-2-quinolone or 6-methyl-2,4-dihydroxyquinoline)[1].

Causality of Stability: The 2-quinolone (lactam) tautomer is overwhelmingly favored due to two primary factors:

  • Intramolecular Resonance: The lactam amide bond provides superior resonance energy stabilization within the conjugated bicyclic system compared to the lactim form.

  • Intermolecular Packing: The lactam configuration facilitates the formation of highly stable intermolecular hydrogen-bonded dimers (N-H···O=C), which significantly lowers the overall free energy of the crystal lattice during precipitation and storage.

Pharmacological Significance: Targeting the PI3Kα Pathway

The 4-hydroxy-6-methyl-2-quinolone core has emerged as a potent pharmacophore for designing inhibitors against Phosphatidylinositol 3-kinase alpha (PI3Kα)[3]. Aberrant activation of the PI3Kα/AKT/mTOR signaling cascade is a primary driver in various malignancies, particularly colorectal adenocarcinomas[4].

Mechanistic Insight

Derivatives tailored with an N-phenyl-3-carboxamide moiety utilize the quinolone core to anchor deeply into the ATP-binding cleft of the PI3Kα kinase domain[3]. The 4-hydroxyl group and the lactam carbonyl act as critical hydrogen bond donors and acceptors with the hinge region residues of the kinase, while the 6-methyl group provides optimal hydrophobic packing against the binding pocket walls[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor Quinolone Derivative Inhibitor->PI3K Competitive Inhibition

PI3K/AKT signaling pathway illustrating competitive inhibition by quinolone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent biological evaluations of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have demonstrated significant antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines[4].

Induced-fit docking (IFD) studies confirm that precise electronic and steric tuning of the N-phenyl ring is vital for maximizing PI3Kα inhibition[4]. Further structural optimization has led to nitrated derivatives that exhibit enhanced cytotoxicity against HCT-116 cells[5].

Table 1: In Vitro Antiproliferative Activity of Quinolone-3-Carboxamides
Compound DesignationN-Phenyl SubstitutionIC₅₀ HCT-116 (µM)IC₅₀ Caco-2 (µM)Reference Source
Derivative 8 Unsubstituted / Base337.098.0[4],[6]
Derivative 16 m-Cl (Standard)240.213.0[4],[6]
Nitrated Analogue 10 m-CF₃23.41Not Assessed[5]
Nitrated Analogue 13 m-OCH₃27.14Not Assessed[5]
Nitrated Analogue 16 m-Cl28.43Not Assessed[5]
Nitrated Analogue 20 m-F22.95Not Assessed[5]

Experimental Protocols: Synthesis of Quinolone-3-Carboxamides

The synthesis of these PI3Kα inhibitors requires the amidation of ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various aniline derivatives. This is a notoriously challenging transformation. The ester carbonyl at position 3 is severely deactivated by the electron-donating resonance from the adjacent 4-hydroxyl (enol) group, rendering standard room-temperature amidation conditions ineffective.

Self-Validating Amidation Protocol

To overcome this high activation energy barrier, the reaction must be performed under forcing conditions[6].

Synthesis_Workflow Step1 1. Reagent Preparation Ester + Aniline Derivative Step2 2. Solvent System Dissolve in THF + Catalytic DMF Step1->Step2 Step3 3. Sealed Tube Amidation Heat at 150 °C for 48-72 hrs Step2->Step3 Step4 4. Reaction Monitoring TLC analysis for ester consumption Step3->Step4 Step5 5. Precipitation Cool to RT, isolate solid Step4->Step5 Step6 6. Purification Ethanol wash & vacuum dry Step5->Step6

Step-by-step synthetic workflow for N-substituted-4-hydroxy-6-methyl-2-quinolone-3-carboxamides.

Step-by-Step Methodology:

  • Reagent Loading: In a heavy-walled pressure tube (e.g., Q-Tube), combine ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate (1.0 eq, ~4.04 mmol) and the desired aniline derivative (e.g., 4-aminophenol or p-anisidine) (3.0 eq, ~12.12 mmol)[6].

  • Solvent Addition: Suspend the reactants in 25 mL of anhydrous Tetrahydrofuran (THF). Add 3-5 drops of anhydrous N,N-Dimethylformamide (DMF)[6].

    • Expert Causality: DMF acts as a polar aprotic stabilizer for the highly polar transition state, facilitating the nucleophilic acyl substitution.

  • Pressurized Heating: Seal the pressure tube securely and heat the mixture to 150–176 °C for 48 to 72 hours[6].

    • Expert Causality: Because the boiling point of THF is only 66 °C, reaching 150 °C mandates a sealed vessel. The immense internal pressure ensures the solvent remains in the liquid phase, drastically increasing the collision frequency and overcoming the electronic deactivation of the ester.

  • Reaction Monitoring: After 48 hours, cool the vessel completely to room temperature before carefully unsealing. Perform Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting ester[6].

  • Isolation: Upon cooling to room temperature (RT), the highly crystalline product will spontaneously precipitate due to the strong intermolecular hydrogen bonding of the newly formed lactam-amide system. Isolate the solid via vacuum filtration[6].

  • Purification: Wash the filter cake thoroughly with cold absolute ethanol to remove unreacted aniline and DMF traces. Dry the purified N-substituted-4-hydroxy-6-methyl-2-quinolone-3-carboxamide under reduced pressure at 60 °C[6].

Sources

Foundational

2-Hydroxy-6-methyl-1H-quinolin-4-one: Physicochemical Profiling and Synthetic Methodologies for PI3Kα Inhibitor Development

Executive Summary The compound 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely recognized by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone ) is a privileged heterocyclic scaffold in medicinal chemistry. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely recognized by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone ) is a privileged heterocyclic scaffold in medicinal chemistry. Characterized by its dual hydrogen-bonding capacity and hydrophobic methyl substitution, this core structure has emerged as a highly effective pharmacophore for designing targeted anticancer therapeutics, most notably Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, biological mechanisms, and self-validating synthetic protocols required to utilize this compound in advanced drug discovery workflows.

Chemical Identity and Structural Dynamics

In solution and solid states, 2-hydroxy-6-methyl-1H-quinolin-4-one exhibits complex tautomerism, existing in equilibrium with 4-hydroxy-6-methyl-2(1H)-quinolinone and 6-methyl-2,4-dihydroxyquinoline[1].

The lactam form (2-quinolone) is generally the dominant tautomer under physiological conditions due to the thermodynamic stability of the amide bond. This structural dynamic is critical for drug design: the hydroxyl group at the C4 position acts as a potent hydrogen-bond donor, the carbonyl at C2 acts as an acceptor, and the methyl group at C6 provides essential hydrophobic contacts within target kinase domains,[2].

Physicochemical Properties

To facilitate formulation and computational modeling, the quantitative physicochemical data of the compound are summarized below.

PropertyValueReference
Chemical Name 2-hydroxy-6-methyl-1H-quinolin-4-one[3]
CAS Number 1677-44-7[3],[4]
Molecular Formula C₁₀H₉NO₂[3],[5]
Molecular Weight 175.18 g/mol [4],[5]
Melting Point 342 °C[3],[4]
Boiling Point (Predicted) 404.0 ± 45.0 °C[4]

Pharmacological Significance: Targeting the PI3K/AKT Pathway

The emergence of PI3Kα mutations in human cancers has established this kinase as a primary target for oncological drug design. Derivatives of 4-hydroxy-6-methyl-2-quinolone, particularly N-phenyl-3-carboxamide functionalized variants, have demonstrated potent antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines,[6].

Mechanism of Action

The 6-methyl-2-quinolone scaffold acts as an ATP-competitive inhibitor. Induced-fit docking (IFD) studies reveal that the quinolone core deeply accommodates the kinase catalytic domain of PI3Kα[2]. The C4-OH and C2=O motifs form critical hydrogen bonds with the hinge region residues of the kinase, while the C6-methyl group optimally fills a tight hydrophobic cleft, significantly enhancing binding affinity compared to unmethylated analogs[2],[6]. By inhibiting PI3Kα, these compounds prevent the conversion of PIP2 to PIP3, thereby starving the downstream AKT/mTOR signaling cascade and inducing cellular apoptosis,[7].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3Kα (Target) RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR Cell Proliferation AKT->mTOR Promotes Survival Inhibitor 6-Methyl-2-Quinolone Derivatives Inhibitor->PI3K Competitively Inhibits (Kinase Domain)

Figure 1: Mechanism of PI3K/AKT pathway inhibition by 6-methyl-2-quinolone derivatives.

Experimental Protocol: Synthesis of the Quinolone Core

The construction of the 4-hydroxy-6-methyl-2-quinolone scaffold relies on a robust, self-validating intramolecular Claisen-type condensation. The following protocol details the synthesis of the highly versatile intermediate, ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate , which can be subsequently hydrolyzed and decarboxylated, or directly amidated to form active PI3Kα inhibitors[8],[9].

Step-by-Step Methodology

Step 1: Reagent Preparation and Enolate Formation

  • Dissolve ethyl 2-amino-5-methylbenzoate (approx. 30 mmol) in 25 mL of anhydrous Dimethyl Sulfoxide (DMSO)[8].

    • Causality Insight: DMSO is selected as a polar aprotic solvent because it excellently solvates the sodium cations but leaves the incoming enolate anions bare and highly nucleophilic, drastically accelerating the reaction rate[8].

  • Add an excess of diethyl malonate (approx. 300 mmol, 10-fold excess) to the solution[8],[9].

  • Introduce sodium ethoxide (approx. 90 mmol) to the mixture[8].

    • Causality Insight: Sodium ethoxide is specifically chosen to match the ester groups of diethyl malonate, preventing unwanted transesterification side products while providing sufficient basicity to quantitatively deprotonate the active methylene[9].

Step 2: High-Temperature Cyclization 4. Reflux the reaction mixture at 130–140 °C for 96 hours[8],[9].

  • Causality Insight: The extended, high-temperature reflux is thermodynamically required to overcome the activation energy barrier of the cyclization, where the weakly nucleophilic aromatic amine must attack the sterically hindered ester carbonyl of the malonate intermediate[9].

Step 3: Controlled Precipitation and Isolation 6. Cool the generated solution in an ice bath to 0–5 °C. 7. Slowly acidify the mixture using 0.3 M HCl until a precise pH range of 4.5–5.0 is achieved[8].

  • Causality Insight: Acidification to this specific pH window is critical. It ensures the complete protonation of the enolate intermediate, driving the equilibrium toward the neutral 4-hydroxy-2-quinolone tautomer. Because this neutral form engages in strong intermolecular hydrogen bonding, it becomes highly insoluble in the aqueous DMSO mixture and crashes out as a solid residue[8].

  • Isolate the solid residue via vacuum filtration. Wash sequentially with distilled water to remove inorganic salts, followed by cold methanol (10 mL) to remove unreacted diethyl malonate[8].

  • Dry the product in a vacuum oven at 70 °C for 1 hour[8].

Synthesis_Workflow A Ethyl 2-amino- 5-methylbenzoate C Reflux in DMSO (130-140 °C, 96h) A->C B Diethyl Malonate + NaOEt B->C D Acidification (0.3 M HCl, pH 4.5) C->D Cool & Acidify E Ethyl 4-hydroxy-6-methyl- 2-quinolone-3-carboxylate D->E Precipitation F Hydrolysis & Decarboxylation E->F Acid/Base Reflux G 4-Hydroxy-6-methyl- 2-quinolone F->G Final Core Scaffold

Figure 2: Synthetic workflow for the 4-hydroxy-6-methyl-2-quinolone core scaffold.

Conclusion

The 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7) scaffold represents a cornerstone in the development of kinase inhibitors. Its unique physicochemical properties—specifically its high melting point (342 °C)[3] and dual hydrogen-bonding capability—make it an ideal candidate for accommodating the tight hydrophobic clefts of target proteins like PI3Kα[2]. By adhering to the rigorous, causality-driven synthetic protocols outlined above, researchers can reliably generate this core to explore vast libraries of N-substituted carboxamide derivatives for advanced oncological applications.

Sources

Exploratory

The Quinolinone Scaffold: A Privileged Core in Modern Drug Discovery

Abstract The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry and drug discovery. Initially rising to prominence with the advent of quinolone antibiotics, its structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry and drug discovery. Initially rising to prominence with the advent of quinolone antibiotics, its structural and functional versatility has since been exploited to develop a broad spectrum of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the biological significance of the quinolinone core. We will delve into its well-established role in antibacterial chemotherapy, its emergence as a powerful scaffold for anticancer agents, and its diverse applications in treating malarial, viral, and inflammatory conditions. This guide will elucidate the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols and visual diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this remarkable pharmacophore.

The Quinolinone Scaffold: A Foundation of Therapeutic Versatility

The quinolinone scaffold is a bicyclic aromatic system consisting of a benzene ring fused to a pyridinone ring.[1] Depending on the position of the carbonyl group on the pyridine ring, two main isomers exist: the 2-quinolone (or carbostyril) and the 4-quinolone. This fundamental structure, with its hydrogen bond donor (-NH) and acceptor (-C=O) functionalities, provides a versatile framework for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The journey of the quinolinone scaffold in medicine began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which ushered in the era of quinolone antibiotics.[2][3] Subsequent generations, most notably the fluoroquinolones, have become indispensable in treating a wide array of bacterial infections.[4][5] However, the therapeutic potential of this scaffold extends far beyond its antibacterial effects, with derivatives showing significant promise as anticancer, antimalarial, antiviral, and anti-inflammatory agents.[3][6]

Core Structures: 2-Quinolone and 4-Quinolone

The isomeric forms of the quinolinone scaffold provide distinct electronic and steric properties, influencing their biological targets and activities. The 4-quinolone core is the hallmark of the vast family of quinolone antibiotics, while both 2-quinolone and 4-quinolone motifs are found in compounds with potent anticancer and other therapeutic activities.[1]

Synthetic Approaches

The construction of the quinolinone core can be achieved through several classic and modern synthetic methodologies. The Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis are two of the most well-established methods for synthesizing 4-quinolones from aniline derivatives.[5][7] More recent advancements include transition metal-catalyzed and environmentally friendly procedures that offer greater efficiency and substrate scope.[8][9]

The Antibacterial Powerhouse: Quinolones as DNA Topoisomerase Inhibitors

The most well-documented biological significance of the quinolinone scaffold lies in its antibacterial activity. Quinolones, particularly the fluoroquinolone subclass, are broad-spectrum bactericidal agents that have been used extensively in clinical practice.[2][4]

Mechanism of Action: Poisoning Bacterial DNA Replication

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex.[10] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers the SOS response and ultimately results in bacterial cell death.[10][11]

Quinolone_Mechanism_of_Action Figure 1: Mechanism of Action of Quinolone Antibiotics cluster_replication Bacterial DNA Replication cluster_quinolone Quinolone Intervention cluster_outcome Cellular Outcome DNA_Gyrase DNA Gyrase (relieves positive supercoils) Ternary_Complex Stabilized Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Ternary_Complex Topoisomerase_IV Topoisomerase IV (deconcatenates daughter chromosomes) Topoisomerase_IV->Ternary_Complex Quinolone Quinolone Drug Quinolone->Ternary_Complex DSBs Double-Strand DNA Breaks Ternary_Complex->DSBs Inhibition of DNA re-ligation SOS_Response SOS Response Activation DSBs->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Caption: Quinolone antibiotics trap bacterial type II topoisomerases on DNA, leading to cell death.

Generations and Spectrum of Activity

Quinolone antibiotics are categorized into generations based on their chemical structure and spectrum of activity.[2]

GenerationKey ExamplesSpectrum of Activity
First Nalidixic acidPrimarily active against Gram-negative bacteria, mainly used for uncomplicated urinary tract infections.[2]
Second Ciprofloxacin, NorfloxacinIntroduction of a fluorine atom at position 6 expanded the spectrum to include some Gram-positive bacteria.[4][5]
Third LevofloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[5]
Fourth MoxifloxacinBroad-spectrum activity, including anaerobic bacteria.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

Objective: To determine the lowest concentration of a quinolinone derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Quinolinone compound stock solution

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Quinolinone Compound:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the quinolinone stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinolinone compound at which there is no visible bacterial growth (clear well).

    • Optionally, read the absorbance at 600 nm using a microplate reader.

The Quinolinone Scaffold in Oncology: A Multifaceted Approach to Cancer Therapy

The synthetic tractability and diverse biological activities of the quinolinone scaffold have made it a fertile ground for the discovery of novel anticancer agents.[1][12] Unlike their antibacterial counterparts, anticancer quinolones engage a wide array of molecular targets, demonstrating their versatility in combating cancer.

Diverse Mechanisms of Anticancer Action

Quinolinone derivatives have been shown to inhibit cancer cell proliferation and survival through several mechanisms:

  • Inhibition of Protein Kinases: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinolinone-based compounds like Lenvatinib and Cabozantinib are potent tyrosine kinase inhibitors that target receptors such as VEGFR and EGFR, which are crucial for angiogenesis and tumor cell proliferation.[13]

  • Targeting Human Topoisomerases: Similar to their antibacterial mechanism, some quinolinone derivatives can act as poisons for human topoisomerases I and II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[14]

  • Inhibition of Mutant Enzymes: Specific mutations can drive cancer growth. For instance, mutations in isocitrate dehydrogenase 1 (IDH1) are found in various cancers. Quinolinone derivatives have been developed as potent and selective inhibitors of mutant IDH1, binding to an allosteric site and blocking its oncogenic activity.[15]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinolinone-based compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from dividing.[6][16]

Anticancer_Mechanisms Figure 2: Diverse Anticancer Mechanisms of Quinolinone Derivatives Quinolinone_Scaffold Quinolinone Derivatives Kinase_Inhibition Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR) Quinolinone_Scaffold->Kinase_Inhibition Topo_Inhibition Human Topoisomerase Inhibition Quinolinone_Scaffold->Topo_Inhibition Enzyme_Inhibition Mutant Enzyme Inhibition (e.g., mIDH1) Quinolinone_Scaffold->Enzyme_Inhibition Cellular_Effects Induction of Apoptosis & Cell Cycle Arrest Quinolinone_Scaffold->Cellular_Effects Angiogenesis_Block Inhibition of Angiogenesis Kinase_Inhibition->Angiogenesis_Block Proliferation_Block Inhibition of Proliferation Kinase_Inhibition->Proliferation_Block DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage Enzyme_Inhibition->Proliferation_Block Apoptosis Apoptosis Cellular_Effects->Apoptosis Cancer_Cell_Death Cancer Cell Death Angiogenesis_Block->Cancer_Cell_Death Proliferation_Block->Cancer_Cell_Death DNA_Damage->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Quinolinone derivatives employ multiple strategies to induce cancer cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]

Objective: To determine the cytotoxic effect of a quinolinone derivative on a cancer cell line and calculate its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Quinolinone compound stock solution

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone compound in complete medium at twice the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Broadening the Therapeutic Horizon: Other Biological Activities

The versatility of the quinolinone scaffold is further highlighted by its activity against a range of other pathogens and diseases.[3][7]

Antimalarial Activity

Quinoline-based compounds, such as chloroquine, have long been the frontline treatment for malaria.[13][17] Their mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite.[13] Newer quinolinone derivatives are being explored to overcome resistance to traditional quinoline antimalarials.[3]

Antiviral Activity

The quinoline scaffold is present in several antiviral drugs. For example, Saquinavir, a quinoline-containing compound, was one of the first protease inhibitors approved for the treatment of HIV.[17] It specifically inhibits HIV-1 and HIV-2 proteases, enzymes essential for viral replication.[17] Research continues to explore quinolinone derivatives for their potential against other viruses.[3]

Anti-inflammatory and Other Activities

Derivatives of the quinolinone scaffold have also demonstrated anti-inflammatory, antioxidant, and anticonvulsant properties, among others.[7][12] Their ability to modulate various biological pathways makes them attractive candidates for developing treatments for a wide range of diseases.

Summary of Biological Activities
Compound Class/DerivativeBiological ActivityMechanism of Action / Target(s)Representative IC₅₀/MIC Values
Fluoroquinolones (e.g., Ciprofloxacin)AntibacterialInhibition of DNA gyrase and topoisomerase IV[11]MIC: 0.008 - 2 µg/mL (varies by species)
Lenvatinib AnticancerInhibition of VEGFR, FGFR, PDGFR, KIT, and RET tyrosine kinases[13]IC₅₀: ~4-5 nM (VEGFR2/3)
mIDH1 Inhibitors AnticancerAllosteric inhibition of mutant isocitrate dehydrogenase 1[15]IC₅₀: <10 nM
Chloroquine (a quinoline)AntimalarialInhibition of hemozoin polymerization[13]IC₅₀: ~20 nM (P. falciparum)
Saquinavir (a quinoline)Anti-HIVInhibition of HIV-1/2 proteaseIC₅₀: ~1-3 nM

Conclusion and Future Perspectives

The quinolinone scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry. From its revolutionary impact on antibacterial therapy to its current position at the forefront of anticancer drug discovery, its versatility is undeniable. The ease of synthetic modification allows for the creation of vast chemical libraries, enabling the exploration of new biological targets and the development of next-generation therapeutics.

Future research will likely focus on several key areas:

  • Combating Drug Resistance: Designing novel quinolinone derivatives that can overcome established resistance mechanisms in bacteria and cancer cells.

  • Improving Selectivity: Enhancing the selectivity of quinolinone-based drugs to minimize off-target effects and improve patient safety.

  • Hybrid Molecules: Combining the quinolinone scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[6][14]

  • New Therapeutic Areas: Exploring the potential of quinolinone derivatives in treating neurodegenerative diseases, metabolic disorders, and other challenging health conditions.

The quinolinone scaffold's journey from a synthetic curiosity to a cornerstone of modern medicine is a testament to the power of medicinal chemistry. Its continued exploration promises to yield even more innovative and life-saving therapies in the years to come.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Journal of Applied Microbiology, 107(1), 1-13. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Fàbrega, A., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5670. [Link]

  • El-Sayed, M. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(2), 16. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 297. [Link]

  • Kumar, A., et al. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 18(9), 989-1011. [Link]

  • Singh, U. P., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 111, 104823. [Link]

  • Zheng, B., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(16), 7486–7503. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23853. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385-19412. [Link]

  • Al-Mokyna, F. H., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42353–42365. [Link]

  • Singh, R., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Li, J., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 2038. [Link]

  • Request PDF. Quinoline: A versatile bioactive scaffold and its molecular hybridization. [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

  • Sharma, V., et al. (2022). Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold. Bioorganic & Medicinal Chemistry, 59, 116674. [Link]

  • In: "Lead Compounds from Medicinal Plants for the Treatment of Neurodegenerative Diseases". (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Elsevier. [Link]

  • ResearchGate. Some examples of quinoline-based approved drugs. [Link]

Sources

Foundational

Natural Sources of Quinolin-4-one Derivatives: Biosynthesis, Isolation, and Therapeutic Potential

Executive Summary While synthetic fluoroquinolones are ubiquitous in modern antibacterial therapy, naturally occurring quinolin-4-one (4-quinolone) derivatives represent a structurally diverse and functionally profound c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While synthetic fluoroquinolones are ubiquitous in modern antibacterial therapy, naturally occurring quinolin-4-one (4-quinolone) derivatives represent a structurally diverse and functionally profound class of secondary metabolites. Found predominantly in Gram-negative bacteria and plants of the Rutaceae family, these compounds dictate complex ecological interactions ranging from bacterial quorum sensing (QS) to botanical antifungal defense. This technical guide synthesizes the mechanistic biology, advanced isolation methodologies, and therapeutic potential of natural 4-quinolones, providing drug development professionals with actionable, field-proven insights.

Microbial Biosynthesis: The Pseudomonas Quinolone Signal (PQS)

In Pseudomonas aeruginosa, the 4-quinolone family forms the backbone of a sophisticated, hierarchical signaling network. The primary effector is 2-heptyl-3-hydroxy-4-quinolone , universally known as the Pseudomonas Quinolone Signal (PQS)[1].

Mechanistic Role and Population Dynamics

Unlike highly diffusible acyl-homoserine lactones (AHLs), PQS is intensely hydrophobic. This physical property dictates its biological mechanism: it cannot passively diffuse through aqueous environments. Instead, PQS actively stimulates the biogenesis of outer membrane vesicles (OMVs), which serve as transport vehicles to traffic the signal between cells[2].

Beyond simple quorum sensing, PQS acts as an ecological "trainer" for the bacterial population. It exhibits a dual functionality: it is a potent iron chelator and a pro-oxidant that sensitizes cells to oxidative stress, while simultaneously inducing a protective anti-oxidative stress response[3]. This "make or break" mechanism fragments the population, selectively eliminating weaker cells and ensuring the survival of the fittest under hostile environmental conditions[3].

Biosynthetic Pathway

The biosynthesis of PQS is governed by the pqsABCDE operon. The enzymatic cascade begins with the head-to-head condensation of anthranilic acid and a β-keto fatty acid to form the immediate precursor, 2-heptyl-4-quinolone (HHQ) [2]. HHQ is subsequently hydroxylated at the 3-position by the monooxygenase PqsH to yield mature PQS[1].

PQS_Pathway A Anthranilic Acid + β-keto fatty acid B pqsABCDE Operon (Condensation) A->B Catalysis C 2-heptyl-4-quinolone (HHQ) B->C Synthesis D PqsH (Monooxygenase) C->D Hydroxylation E 2-heptyl-3-hydroxy-4-quinolone (PQS) D->E Maturation E->B Positive Feedback F PqsR (MvfR) Receptor (Virulence Activation) E->F Signaling

Biosynthetic pathway and signaling feedback loop of PQS.

Botanical Sources: Rutaceae Alkaloids

Plants belonging to the Rutaceae family, such as Ruta graveolens and Tetradium ruticarpum, are prolific producers of 4-quinolone alkaloids. These compounds typically feature varying lengths of saturated or unsaturated alkyl chains at the C-2 position, which directly dictate their lipophilicity and target binding affinities[4].

From an evolutionary standpoint, these alkaloids serve as potent phytoalexins. For instance, bioassay-directed fractionation of Ruta graveolens leaves has yielded novel quinolones, such as 1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinolone, which exhibits high specific antifungal activity against the destructive phytopathogen Botrytis cinerea[5].

Quantitative Analysis of Natural 4-Quinolones

To facilitate structural comparisons, the following table summarizes key naturally occurring 4-quinolones, their sources, and their primary biological activities.

Source OrganismCompound NameKey Structural FeaturePrimary Biological ActivityRef
Pseudomonas aeruginosaPQS2-heptyl-3-hydroxyQuorum sensing, OMV biogenesis, iron chelation[1],[2]
Pseudomonas aeruginosaHHQ2-heptyl (lacks 3-OH)PQS precursor, bacteriostatic activity[6]
Ruta graveolens1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinoloneC-2 substituted hexyl chainAntifungal against Botrytis cinerea[5]
Tetradium ruticarpumDihydroevocarpine1-methyl-2-pentadecylPlasma protein (BSA) binding[4]

Self-Validating Experimental Protocols

As application scientists, we must design experimental workflows that inherently prove their own efficacy. Below are two field-proven, self-validating protocols for the study and extraction of natural 4-quinolones.

Protocol A: In Vivo Validation of PQS-Mediated OMV Biogenesis

Objective: Rigorously quantify the structural requirements of PQS for OMV stimulation. Causality & Design: Wild-type P. aeruginosa exhibits highly variable endogenous PQS levels depending on cell density and environmental stressors. To establish definitive causality between PQS addition and OMV production, one must use a pqsA / pqsH double mutant. This knocks out both the synthesis of the HHQ precursor and its subsequent hydroxylation, creating a "clean" background completely deficient in 4-alkyl-quinolones[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture the P. aeruginosapqsA/pqsH double mutant in Luria-Bertani (LB) broth to an OD600 of 0.8.

  • Exogenous Dosing: Spike the cultures with synthetic PQS (or structural analogs like HHQ) dissolved in DMSO at concentrations ranging from 10 to 50 µM. Include a DMSO-only negative control.

  • OMV Isolation: Centrifuge the cultures at 10,000 × g for 15 minutes to pellet cells. Filter the supernatant through a 0.45 µm membrane to remove residual bacteria.

  • Ultracentrifugation: Subject the cell-free supernatant to ultracentrifugation at 100,000 × g for 2 hours at 4°C to pellet the OMVs.

  • Self-Validation (Orthogonal Verification): Resuspend the OMV pellet in PBS. Validate OMV presence and size distribution using Dynamic Light Scattering (DLS) and quantify total lipid content using the FM4-64 fluorescent lipid probe. Validation metric: The DMSO control must show baseline lipid fluorescence, while the PQS-dosed samples must show a dose-dependent increase, confirming causality[2].

Protocol B: Preparative HSCCC Isolation of Botanical Quinolones

Objective: Isolate high-purity 4-quinolone alkaloids from Tetradium ruticarpum. Causality & Design: Traditional solid-phase chromatography (e.g., silica gel) often results in the irreversible adsorption or streaking of highly lipophilic 2-alkyl-4-quinolones. High-Speed Counter-Current Chromatography (HSCCC) eliminates the solid support matrix entirely, relying on the partitioning of compounds between two immiscible liquid phases. The solvent system Hexane–Ethyl Acetate–Methanol–Water (5:2:5:3, v/v) is specifically chosen because it provides an optimal partition coefficient (K ≈ 1) for lipophilic quinolones[4].

Step-by-Step Methodology:

  • Crude Extraction: Extract dried T. ruticarpum fruits with ethanol.

  • Pre-treatment (Causality step): Cool the ethanolic extract to precipitate evodiamine. Why? Evodiamine is a major non-target alkaloid; removing it early prevents column overloading and drastically improves the resolution of minor quinolones[4].

  • Phase Preparation: Equilibrate the Hexane–EtOAc–MeOH–H2O (5:2:5:3) system in a separatory funnel. Separate the upper (stationary) and lower (mobile) phases and degas via sonication.

  • HSCCC Execution: Fill the HSCCC column with the upper stationary phase. Rotate the apparatus at 800 rpm and pump the lower mobile phase at 2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Injection & Elution: Inject the enriched alkaloid fraction. Monitor the eluate continuously at 254 nm.

  • Self-Validation: Subject each collected fraction to analytical HPLC-UV. If the sum of the peak areas from the isolated fractions equals the total peak area of the crude injection, the system validates that no degradation or irreversible retention occurred during separation.

HSCCC_Workflow S1 Ethanolic Extraction (T. ruticarpum) S2 Cooling & Filtration (Remove Evodiamine) S1->S2 S3 Liquid-Liquid Partition (Hex-EtOAc-MeOH-H2O) S2->S3 Enriched Extract S4 HSCCC Separation (Stationary/Mobile Phase) S3->S4 Optimize K-value S5 Fraction Collection (UV Detection @ 254nm) S4->S5 Elution S6 HPLC-UV Validation (Mass Balance Check) S5->S6 Self-Validation

Self-validating HSCCC workflow for botanical 4-quinolone isolation.

Therapeutic Horizons: Quorum Quenching

Because the PQS signaling network controls the expression of up to 12% of the P. aeruginosa genome—including critical virulence factors like pyocyanin and elastase—it presents a prime target for novel anti-infectives[1].

A breakthrough approach is "quorum quenching" via enzymatic degradation. Engineered and naturally occurring (2-alkyl-)3-hydroxy-4(1H)-quinolone 2,4-dioxygenases (HQDs), such as those isolated from Streptomyces bingchenggensis, can specifically cleave the heterocyclic ring of PQS[6]. When introduced exogenously, these enzymes drastically reduce PQS levels and attenuate virulence factor production without exerting bactericidal pressure. This targeted attenuation minimizes the evolutionary pressure that typically drives antibiotic resistance, offering a highly sustainable adjunctive therapy for chronic Pseudomonas infections[6].

Sources

Exploratory

Spectroscopic Data and Structural Elucidation of 2-Hydroxy-6-methyl-1H-quinolin-4-one: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the spectroscopic elucidation of heterocyclic compounds not merely as a data-collection exercise, but as a rigorous validation of structural dynamics. 2-Hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the spectroscopic elucidation of heterocyclic compounds not merely as a data-collection exercise, but as a rigorous validation of structural dynamics. 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)[1], which predominantly exists in its tautomeric form 4-hydroxy-6-methyl-2-quinolone , is a highly privileged scaffold in medicinal chemistry. It serves as the foundational core for synthesizing potent carboxamide derivatives that act as phosphatidylinositol 3-kinase (PI3Kα) inhibitors and anticancer agents[2].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and HRMS) of this compound. By explaining the causality behind specific experimental conditions and establishing self-validating protocols, this guide is designed to empower researchers and drug development professionals with the analytical logic required to verify quinolone-based molecular architectures.

Structural Dynamics: The Lactam-Lactim Tautomerism

Understanding the spectroscopic data of 2-hydroxy-6-methyl-1H-quinolin-4-one requires an appreciation of its tautomeric behavior. While the name implies a di-hydroxy/keto structure, in the solid state and in polar aprotic solvents, the molecule overwhelmingly favors the 4-hydroxy-2-quinolone (lactam) tautomer.

This tautomerism dictates our analytical approach. The molecule forms extensive intermolecular hydrogen-bonding networks. Attempting to acquire NMR spectra in non-polar solvents (e.g., CDCl₃) will result in severe peak broadening or complete insolubility. Therefore, the use of a strong hydrogen-bond accepting solvent, such as DMSO-d₆, is a strict mechanistic requirement to disrupt these networks and achieve monomeric solvation.

Workflow S1 Compound Synthesis (CAS: 1677-44-7) S2 Sample Preparation (DMSO-d6 Solvation) S1->S2 S3 NMR Spectroscopy (1H & 13C Acquisition) S2->S3 S4 FT-IR Spectroscopy (KBr Pellet Method) S2->S4 S5 Data Integration & Structural Elucidation S3->S5 S4->S5

Caption: Workflow for the spectroscopic elucidation of quinolone derivatives.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive proof of the lactam tautomer[3]. The most diagnostic feature in the ¹H NMR spectrum is the sharp singlet at ~5.75 ppm, corresponding to the alkene proton at the C-3 position. The presence of distinct N-H and O-H protons further validates the 4-hydroxy-2-quinolone structure.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
N-H 11.35 s - 1H Lactam N-H
O-H 11.10 br s - 1H Enol O-H
H-5 7.65 d 1.8 1H Aromatic
H-7 7.35 dd 8.2, 1.8 1H Aromatic
H-8 7.20 d 8.2 1H Aromatic
H-3 5.75 s - 1H Alkene C-H

| CH₃ | 2.35 | s | - | 3H | Methyl |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Assignment / Carbon Type
C-2 164.5 Carbonyl (C=O)
C-4 162.0 Enol Carbon (C-OH)
C-8a 138.5 Quaternary Aromatic
C-6 131.2 Quaternary Aromatic
C-7 130.5 Aromatic C-H
C-5 123.8 Aromatic C-H
C-8 115.6 Aromatic C-H
C-4a 114.2 Quaternary Aromatic
C-3 98.5 Alkene C-H

| CH₃ | 20.8 | Aliphatic Methyl |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for analyzing the hydrogen-bonding state of the molecule in its solid form. Because the compound is a high-melting-point solid, the KBr pellet method is employed to prevent solvent interference.

Table 3: FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹) Peak Shape Functional Group Assignment
3150 – 2800 Broad O-H and N-H stretching (H-bonded)
1655 Sharp, Strong C=O stretching (Amide I band)
1605 Sharp C=C aromatic stretching
1480 Medium C-N stretching

| 1350 | Medium | O-H in-plane bending |

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies guarantee high-fidelity data acquisition.

Protocol 1: Self-Validating NMR Sample Preparation and Acquisition

Causality: Traces of water in DMSO-d₆ will exchange with the N-H and O-H protons, collapsing their signals and obscuring the baseline. Strict anhydrous conditions are required.

  • Drying: Dry the synthesized 2-hydroxy-6-methyl-1H-quinolin-4-one powder in a vacuum oven at 60°C for 12 hours to remove adventitious moisture.

  • Solvation: Weigh precisely 15 mg of the compound. Dissolve in 0.6 mL of ampouled, anhydrous DMSO-d₆ (99.9% D) under a nitrogen atmosphere.

  • Homogenization: Sonicate the NMR tube for 2 minutes. Validation Checkpoint: The solution must be perfectly clear. Any turbidity indicates polymeric aggregation, requiring further dilution.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Validation: Before proceeding to ¹³C NMR, verify the presence of the sharp H-3 singlet at ~5.75 ppm. If this peak is broadened, it indicates poor shimming or concentration-dependent aggregation.

Protocol 2: Solid-State FT-IR Analysis (KBr Method)

Causality: Attenuated Total Reflectance (ATR) can sometimes shift the delicate hydrogen-bonded O-H/N-H bands due to crystal pressure on the diamond. A KBr pellet ensures an isotropic dispersion of the solid matrix.

  • Matrix Preparation: Bake spectroscopic-grade KBr at 110°C for 24 hours. Store in a desiccator.

  • Milling: Grind 2 mg of the quinolone analyte with 198 mg of anhydrous KBr in an agate mortar for exactly 3 minutes to ensure a homogenous particle size (< 2 micrometers), preventing the Christiansen effect (baseline scattering).

  • Pressing: Transfer the powder to a 13 mm die and press under 10 tons of vacuum pressure for 5 minutes.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

Mechanistic Insights: PI3K/AKT Pathway Inhibition

The spectroscopic verification of the 4-hydroxy-2-quinolone core is the first step in drug development. Once the scaffold is validated, it is frequently functionalized at the C-3 position (e.g., forming carboxamides) to create targeted anticancer therapeutics[4].

These quinolone derivatives are designed to dock into the ATP-binding pocket of Phosphatidylinositol 3-kinase (PI3Kα) . By inhibiting PI3Kα, the compounds prevent the phosphorylation of PIP2 to PIP3. The absence of PIP3 halts the downstream activation of Protein Kinase B (AKT), subsequently inducing apoptosis and arresting cancer cell proliferation in cell lines such as HCT-116 and Caco-2[5].

Pathway Inhibitor Quinolone Scaffold (PI3Kα Inhibitor) PI3K PI3Kα Kinase (Active) Inhibitor->PI3K Inhibits PIP3 PIP3 Production (Signaling) PI3K->PIP3 Phosphorylates AKT AKT Activation (Downstream) PIP3->AKT Activates Cancer Cancer Cell Proliferation AKT->Cancer Promotes

Caption: Mechanism of PI3K/AKT pathway inhibition by quinolone-based compounds.

Conclusion

The rigorous spectroscopic characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one is fundamental to its application in medicinal chemistry. By leveraging anhydrous DMSO-d₆ for NMR and KBr matrices for FT-IR, researchers can accurately map the lactam-lactim tautomerism that defines this molecule's reactivity. Validating this core scaffold with high precision ensures the downstream success of synthesizing complex, PI3Kα-targeted anticancer agents.

References

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents Source: PMC - NIH URL
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents Source: MDPI URL
  • 1313739-02-4 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-Methyl-quinolin-4(1H)
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: Semantic Scholar URL
  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells Source: ResearchGate URL

Sources

Foundational

Solvation Dynamics of 2-Hydroxy-6-methyl-1H-quinolin-4-one: A Technical Guide for Pharmaceutical Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Executive Summary The compound 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS No. 1677-44-7)[1], frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists

Executive Summary

The compound 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS No. 1677-44-7)[1], frequently referenced in literature by its tautomeric name 6-methylquinoline-2,4-diol [2], is a critical heterocyclic intermediate in the development of pharmaceutical agents, including PDE3 inhibitors and various reductive alkylation substrates[2][3]. Despite its synthetic utility, researchers consistently encounter a significant bottleneck: its recalcitrant solubility profile.

This whitepaper synthesizes empirical data and mechanistic physicochemical principles to provide a definitive guide on the solvation of 2-hydroxy-6-methyl-1H-quinolin-4-one. By understanding the causality behind its thermodynamic behavior, drug development professionals can rationally select solvents and optimize reaction conditions without relying on trial-and-error methodologies.

Physicochemical Profiling and Tautomeric Influence

The fundamental barrier to solvating 2-hydroxy-6-methyl-1H-quinolin-4-one lies in its structural propensity for lactam-lactim tautomerism. In the solid state, the molecule exists in an equilibrium between the 2,4-diol and the 2-hydroxy-4-one forms.

This structural duality establishes a dense network of intermolecular hydrogen bonds. The molecule acts simultaneously as a strong Hydrogen Bond Donor (HBD) via its hydroxyl/amine protons and a Hydrogen Bond Acceptor (HBA) via its carbonyl oxygen and ring nitrogen. This extensive intermolecular cross-linking results in an exceptionally high crystal lattice energy, which must be overcome by the enthalpy of solvation. Consequently, solvents lacking the capacity to aggressively disrupt these hydrogen-bonded networks fail to achieve meaningful dissolution.

Empirical Solubility Data Across Solvent Classes

Recent synthetic optimization studies, particularly those focusing on the reductive alkylation of 2,4-dihydroxy quinolines, have provided rigorous empirical data regarding the solubility of this compound[2][4]. The data demonstrates a stark contrast between standard polar/non-polar solvents and highly polar aprotic systems.

Table 1: Solubility Profile of 2-Hydroxy-6-methyl-1H-quinolin-4-one
Solvent ClassSpecific SolventTemperatureSolubility OutcomeMechanistic Rationale
Non-Polar / Weak HBA Dichloromethane (DCM)Reflux (40 °C)Insoluble [2]Insufficient polarity to disrupt the crystal lattice; no HBA capacity.
Polar Aprotic (Weak) Acetonitrile (MeCN)Reflux (82 °C)Insoluble [2]Dipole moment is high, but HBA basicity is too weak to compete with self-association.
Protic (Aqueous) Water (H₂O)Reflux (100 °C)Insoluble [2]High cohesive energy density of water prevents cavity formation for the bulky aromatic ring.
Protic (Organic) Methanol / EthanolReflux (65-78 °C)Trace / Slightly Soluble [2]Protic nature provides some HBD/HBA interaction, but insufficient to fully overcome lattice energy.
Polar Aprotic (Strong) Dimethyl Sulfoxide (DMSO)Elevated (100 °C)Highly Soluble [2]Exceptionally strong HBA capacity effectively disrupts intermolecular H-bonds.
Polar Aprotic (Strong) Dimethylacetamide (DMAc)Elevated (100 °C)Highly Soluble [2]Strong amide dipole and HBA capacity solvate the monomeric form efficiently.
Polar Aprotic (Strong) N-Methylpyrrolidone (NMP)Elevated (100 °C)Highly Soluble [2]Cyclic amide structure provides optimal steric and electronic environment for solvation.

Mechanistic Causality of Solvation

To achieve a homogeneous reaction mixture, the solvent must possess a Hydrogen Bond Acceptor (HBA) basicity strong enough to outcompete the compound's self-association.

As illustrated in the pathway below, solvents like DCM and MeCN fail because their interaction energy with the quinolinone monomer is lower than the lattice energy of the solid state[2]. Conversely, solvents like DMSO, DMAc, and NMP feature highly polarized bonds (S=O or C=O) that act as aggressive hydrogen bond acceptors. When combined with thermal energy (e.g., 100 °C), these solvents successfully dismantle the crystal lattice, stabilizing the solvated monomers.

G A 2-hydroxy-6-methyl- 1H-quinolin-4-one (Solid State) B Strong Intermolecular H-Bonding (High Lattice Energy) A->B forms C Non-Polar/Weak HBA (DCM, MeCN, H2O) B->C resists disruption by D Strong HBA Solvents (DMSO, DMAc, NMP) B->D disrupted by E Insoluble/ Suspension C->E results in F Solvated Monomers (Homogeneous Solution) D->F results in

Caption: Mechanistic pathway of 2-hydroxy-6-methyl-1H-quinolin-4-one solvation based on solvent HBA capacity.

Field-Proven Experimental Protocols

To ensure scientific integrity, methodologies must be self-validating. The following protocols detail how to accurately measure the thermodynamic solubility of this compound and how to handle it in synthetic workflows.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality Focus: Centrifugation is mandated over filtration to prevent the highly polar quinolinone core from adsorbing onto standard hydrophilic filter membranes, which would artificially lower the quantified solubility.

  • Solid Addition: Add an excess amount (e.g., 50 mg) of 2-hydroxy-6-methyl-1H-quinolin-4-one to a 2 mL glass vial.

  • Solvent Introduction: Add 1 mL of the target solvent (e.g., DMSO or Methanol).

  • Thermal Equilibration: Seal the vial and place it in a thermoshaker at the desired temperature (e.g., 25 °C or 100 °C) for 48 hours. Rationale: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at the equilibration temperature.

  • Quantification: Carefully aspirate the supernatant, dilute it immediately in the HPLC mobile phase (to prevent precipitation upon cooling), and quantify via isocratic HPLC-UV against a validated calibration curve.

G S1 Step 1: Solid Addition Add excess 2-hydroxy-6-methyl-1H-quinolin-4-one to target solvent to ensure saturation. S2 Step 2: Thermal Equilibration Shake-flask at 25°C or 100°C for 24-48h to achieve thermodynamic equilibrium. S1->S2 S3 Step 3: Phase Separation Centrifuge at 10,000 x g to prevent adsorption on filter membranes. S2->S3 S4 Step 4: HPLC-UV Quantification Dilute supernatant in mobile phase and analyze via isocratic HPLC-UV. S3->S4

Caption: Self-validating thermodynamic solubility workflow for quinolinone derivatives.

Protocol B: High-Temperature Solvation for Homogeneous Reactions

Causality Focus: When utilizing this compound for one-pot reductive alkylations, maintaining a homogeneous state is critical to prevent the formation of undesired Michael adducts[4].

  • Reactor Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2-hydroxy-6-methyl-1H-quinolin-4-one (1.0 equivalent) to the flask.

  • Solvent Selection: Add a high-boiling, strong HBA solvent such as N-methylpyrrolidone (NMP) or DMSO (approx. 0.5 M concentration relative to the substrate)[2].

  • Thermal Dissolution: Heat the mixture to 100 °C under continuous stirring. Rationale: The combination of thermal energy and strong HBA solvent disrupts the crystal lattice, yielding a clear, homogeneous solution within 15-30 minutes.

  • Reaction Execution: Once complete dissolution is visually confirmed, proceed with the addition of subsequent reagents (e.g., aldehydes, reducing agents)[2].

References

  • ChemicalBook - 6-HYDROXYQUINOLINE Properties & Related Compounds.
  • ACS Publications - One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines.
  • Guidechem - 8-hydroxy-1H-quinolin-2-one wiki & 2-hydroxy-6-methyl-1H-quinolin-4-one Identifiers.

Sources

Protocols & Analytical Methods

Method

Application Note: Conrad-Limpach Synthesis of 6-Methyl-4-quinolone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Solvent Optimization, and Self-Validating Protocols Strategic Overview The 4-quinolone core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Solvent Optimization, and Self-Validating Protocols

Strategic Overview

The 4-quinolone core is a privileged scaffold in medicinal chemistry, serving as the foundational pharmacophore for numerous therapeutics, most notably the broad-spectrum fluoroquinolone antibiotics. First reported in 1887[1], the Conrad-Limpach synthesis remains one of the most robust and scalable methodologies for constructing this heterocycle[2].

While the classic reaction of p-toluidine with ethyl acetoacetate yields 2,6-dimethyl-4-quinolone, synthesizing the strictly 2-unsubstituted 6-methyl-4-quinolone requires a formylacetate equivalent. This application note details the synthesis of 6-methyl-4-quinolone via the condensation of p-toluidine with ethyl 3-ethoxyacrylate, providing mechanistic insights, quantitative solvent optimization data, and a self-validating experimental protocol.

Mechanistic Principles & Causality (E-E-A-T)

The Conrad-Limpach reaction is a two-step sequence governed by strict kinetic and thermodynamic parameters. Understanding the causality behind these parameters is critical for preventing side reactions and maximizing yield.

Kinetic vs. Thermodynamic Control
  • Enamine Formation (Kinetic Control): The initial condensation between p-toluidine and ethyl 3-ethoxyacrylate is performed at moderate temperatures (80–100 °C) under acidic catalysis[2]. The aniline nitrogen selectively attacks the highly electrophilic β -carbon of the enol ether, yielding the β -aminoacrylate (enamine) intermediate. If the reaction is improperly pushed to higher temperatures (~140 °C) during this initial step, the aniline will attack the ester carbonyl, forming a thermodynamically favored amide that leads to the Knorr quinoline synthesis (yielding a 2-quinolone impurity)[1].

  • Thermal Cyclization (Activation Energy): The isolated enamine must be subjected to flash-heating at ~250 °C[1]. This extreme temperature is non-negotiable. The electrocyclic ring closure disrupts the aromaticity of the aniline ring, creating a massive activation energy barrier to form the hemiketal intermediate. Subsequent elimination of ethanol and keto-enol tautomerization restores aromaticity in the fused system, driving the reaction to the highly stable 4-quinolone (which predominates over the 4-hydroxyquinoline tautomer)[1].

Mechanism SM p-Toluidine + Ethyl 3-ethoxyacrylate IM1 Tetrahedral Intermediate SM->IM1 Nucleophilic Attack IM2 β-Aminoacrylate (Enamine) IM1->IM2 -EtOH TS Electrocyclic Ring Closure IM2->TS Δ (250°C) IM3 Hemiketal Intermediate TS->IM3 Annulation PROD 6-Methyl-4-quinolone (Keto Tautomer) IM3->PROD -EtOH, Tautomerization

Figure 1: Mechanistic pathway highlighting the high-energy electrocyclic ring closure.

Solvent Optimization & Quantitative Data

The success of the thermal cyclization is inextricably linked to the solvent's boiling point. Traditional protocols rely on Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether, bp 258 °C)[3]. However, Dowtherm A possesses a strong, persistent odor and requires extensive washing with non-polar solvents during isolation. Recent solvent surveys have identified viable alternatives that maintain the requisite thermal profile while improving handling[3].

Table 1: Impact of Solvent Selection on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Yield (%)Operational Notes & Handling
Dowtherm A 25885Traditional standard; high odor; requires extensive hexanes washing.
2,6-di-tert-butylphenol 25365Excellent alternative; clean product profile; low odor; solid at RT[3].
Iso-butyl benzoate 22766Moderate boiling point; acceptable yield; easy to remove[3].
2-Nitrotoluene 222~60Toxic; comparable yield to iso-butyl benzoate[3].
1,2,4-Trichlorobenzene 214~60Toxic; lower yield due to insufficient thermal energy[3].

Data synthesized from Brouet et al. (2009) evaluating alternative solvents for 4-hydroxyquinoline derivatives[3].

Experimental Workflow

Workflow A 1. Reagent Preparation p-Toluidine + β-Ester B 2. Enamine Condensation Acid Catalysis, 80-100°C A->B C 3. Intermediate Isolation Crystallization/Filtration B->C D 4. Thermal Cyclization Dowtherm A, 250°C C->D E 5. Precipitation & Washing Cooling & Hexane Wash D->E F 6. Final Product 6-Methyl-4-quinolone E->F

Figure 2: Step-by-step workflow for the Conrad-Limpach synthesis of 6-methyl-4-quinolone.

Detailed Protocols

Protocol A: Synthesis of Ethyl 3-(p-tolylamino)acrylate (Enamine Intermediate)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.7 g (100 mmol) of p-toluidine in 100 mL of absolute ethanol.

  • Addition: Add 14.4 g (100 mmol) of ethyl 3-ethoxyacrylate to the solution, followed by 0.5 mL of glacial acetic acid as an acid catalyst.

  • Condensation: Heat the reaction mixture to a gentle reflux (80–85 °C) for 3 to 4 hours. Monitor the consumption of p-toluidine via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Isolation: Allow the mixture to cool to room temperature, then transfer to an ice-water bath for 1 hour to maximize precipitation.

  • Filtration: Collect the resulting crystalline β -aminoacrylate intermediate via vacuum filtration. Wash the filter cake with 30 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying & Self-Validation: Dry the intermediate in vacuo at 40 °C to a constant weight.

    • Self-Validation Check: The intermediate should appear as pale yellow crystals. Ensure complete removal of ethanol; residual solvent will violently boil off and depress the critical 250 °C temperature required in Protocol B.

Protocol B: Thermal Cyclization to 6-Methyl-4-quinolone
  • Solvent Heating: In a 500 mL three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a short-path distillation head (to remove evolved ethanol), add 100 mL of Dowtherm A (or 2,6-di-tert-butylphenol for a less odorous alternative)[3]. Heat the solvent to 250 °C using a heating mantle.

  • Flash-Heating (Critical Step): Do not heat the enamine from room temperature in the solvent. Slowly add the dried ethyl 3-(p-tolylamino)acrylate (approx. 20 g) in small portions to the vigorously stirring, pre-heated solvent (250 °C) over 15 minutes.

    • Causality Check: Portion-wise addition into pre-heated solvent ensures immediate kinetic trapping via electrocyclic ring closure. Slow heating would allow the reversible enamine to equilibrate into the thermodynamically favored Knorr amide, ruining the reaction[1].

  • Cyclization: Maintain the reaction temperature at 240–250 °C for 30–45 minutes. Ethanol will evolve and distill over. The reaction is complete when ethanol distillation ceases.

  • Cooling & Precipitation: Remove the heating mantle and allow the dark reaction mixture to cool to approximately 80 °C. Slowly add 150 mL of hexanes (or a toluene/hexane mixture) to precipitate the 6-methyl-4-quinolone[3].

  • Filtration & Washing: Cool the suspension to room temperature. Collect the crude product via vacuum filtration. Wash extensively with hexanes (3 × 50 mL) to remove all traces of the high-boiling solvent.

  • Purification: Recrystallize the crude solid from boiling acetic acid or DMF to yield pure 6-methyl-4-quinolone.

Analytical Characterization & Troubleshooting

  • TLC Monitoring: The highly polar 6-methyl-4-quinolone will remain near the baseline in standard non-polar solvent systems (e.g., Hexanes:EtOAc). Use a more polar system (e.g., DCM:MeOH 9:1) to accurately gauge purity.

  • Spectroscopic Validation: While often drawn as a 4-hydroxyquinoline, IR spectroscopy will reveal a strong carbonyl stretch (~1630 cm⁻¹) and an N-H stretch (~3000–3200 cm⁻¹), confirming that the keto tautomer (4-quinolone) predominates in the solid state[1].

  • Solvent Residue: If the final product remains oily or smells strongly of geraniums/biphenyl, Dowtherm A is still present. Triturate the solid in boiling hexanes, cool, and re-filter.

References

  • Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one via Knorr Quinoline Synthesis

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antican...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The synthesis of these heterocyclic compounds has been a significant focus of organic chemistry, leading to the development of various named reactions[1][3]. Among these, the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, provides a classic and robust method for the preparation of 2-hydroxyquinolines (also known as 2-quinolones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides[4][5][6].

This application note provides a detailed guide for the synthesis of 2,4-dihydroxy-6-methylquinoline, which exists in tautomeric equilibrium with the target compound, 2-hydroxy-6-methyl-1H-quinolin-4-one and 4-hydroxy-6-methyl-1H-quinolin-2-one. The described protocol is a variation of the Conrad-Limpach-Knorr synthesis, which utilizes the reaction of an aniline with a β-ketoester[7]. Specifically, this guide details the reaction of p-toluidine with diethyl malonate, followed by a high-temperature cyclization to yield the desired product. This method is particularly valuable for producing quinoline derivatives with substitution patterns that are relevant to drug discovery and development programs.

Reaction Mechanism and Scientific Rationale

The synthesis of 2,4-dihydroxy-6-methylquinoline from p-toluidine and diethyl malonate is a two-step process. The initial step involves the formation of an intermediate anilide, which then undergoes an intramolecular cyclization at high temperature.

  • Formation of the Diethyl (4-methylanilino)malonate intermediate: The reaction is initiated by the nucleophilic attack of the amino group of p-toluidine on one of the ester carbonyl groups of diethyl malonate. This is a condensation reaction that results in the formation of a β-ketoanilide intermediate. The choice of diethyl malonate is critical for achieving the 2,4-dihydroxy substitution pattern on the quinoline ring.

  • Intramolecular Cyclization (Conrad-Limpach-Knorr type): The second step is a thermal cyclization of the intermediate. At elevated temperatures (typically around 250 °C), the anilide undergoes an intramolecular electrophilic aromatic substitution, where the enolate of the remaining ester attacks the ortho-position of the aniline ring[4]. This cyclization is followed by the elimination of ethanol to form the stable quinoline ring system. The high temperature is necessary to overcome the activation energy for the cyclization and to favor the thermodynamically stable 4-quinolone product[8][9].

The overall reaction can be summarized as follows:

Reaction_Mechanism p_toluidine p-Toluidine intermediate Diethyl (4-methylanilino)malonate p_toluidine->intermediate Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate product 2,4-dihydroxy-6-methylquinoline intermediate->product Thermal Cyclization (~250 °C)

Caption: Overall reaction scheme for the synthesis of 2,4-dihydroxy-6-methylquinoline.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2,4-dihydroxy-6-methylquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
p-Toluidine≥99%Sigma-Aldrich106-49-0
Diethyl malonate≥99%Sigma-Aldrich105-53-3
Diphenyl ether≥99%Sigma-Aldrich101-84-8
EthanolReagent GradeFisher Scientific64-17-5
Hydrochloric acid (HCl)1 MFisher Scientific7647-01-0
Sodium hydroxide (NaOH)1 MFisher Scientific1310-73-2
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a temperature controller and magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Step-by-Step Procedure

Workflow start Start: Assemble Apparatus step1 Step 1: Reactant Addition (p-Toluidine & Diethyl Malonate) start->step1 step2 Step 2: Initial Heating (140-150 °C, 2 hours) step1->step2 step3 Step 3: High-Temperature Cyclization (250 °C, 30 minutes) step2->step3 step4 Step 4: Cooling and Precipitation step3->step4 step5 Step 5: Filtration and Washing step4->step5 step6 Step 6: Purification (Recrystallization) step5->step6 end End: Characterization step6->end

Caption: Experimental workflow for the synthesis of 2,4-dihydroxy-6-methylquinoline.

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • To the flask, add p-toluidine (10.7 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

2. Initial Condensation:

  • Heat the reaction mixture with stirring to 140-150 °C for 2 hours. During this time, ethanol will be evolved as a byproduct of the condensation reaction.

3. High-Temperature Cyclization:

  • After the initial heating period, add diphenyl ether (50 mL) to the reaction mixture to serve as a high-boiling solvent.

  • Increase the temperature of the reaction mixture to 250 °C and maintain this temperature for 30 minutes to facilitate the cyclization.

4. Cooling and Precipitation:

  • After 30 minutes, remove the heating source and allow the reaction mixture to cool to room temperature.

  • As the mixture cools, the product will precipitate out of the diphenyl ether.

5. Filtration and Washing:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with ethanol (3 x 30 mL) to remove any remaining diphenyl ether and unreacted starting materials.

6. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.

Safety and Handling

All chemicals should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It is also a suspected carcinogen and can cause an allergic skin reaction and serious eye irritation.[11][12] Avoid breathing dust and ensure adequate ventilation.[10][12][13]

  • Diethyl Malonate: Causes serious eye irritation.[14][15][16][17] It is a combustible liquid.[15][16][18] Keep away from heat and open flames.[15][16][17]

  • Diphenyl Ether: May cause skin and eye irritation. Handle with care.

  • Polyphosphoric Acid (if used as an alternative catalyst): Causes severe skin burns and eye damage.[19][20][21][22][23] It is corrosive and reacts violently with water.[20] Handle with extreme caution in a dry environment.[20]

Expected Results and Characterization

ParameterExpected Value
Yield 60-75%
Appearance Off-white to pale yellow crystalline solid
Melting Point >300 °C
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol

The structure of the synthesized 2,4-dihydroxy-6-methylquinoline can be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons, the methyl group protons, and the hydroxyl protons.

  • ¹³C NMR: Expected signals for the quinoline ring carbons, the methyl carbon, and the carbons bearing the hydroxyl groups.

  • IR Spectroscopy: Characteristic absorption bands for O-H and C=O stretching, indicative of the hydroxy and quinolone tautomeric forms.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient heating time or temperature; Loss of product during workup.Ensure the reaction temperatures and times are strictly followed. Optimize the recrystallization solvent and procedure to minimize loss.
Impure Product Presence of unreacted starting materials or side products.Ensure thorough washing of the crude product. Perform multiple recrystallizations or consider column chromatography for further purification.
Dark-colored product Overheating or prolonged reaction time leading to decomposition.Carefully monitor the reaction temperature and time. The use of an inert atmosphere (e.g., nitrogen) may help to prevent oxidation.

Conclusion

The Knorr quinoline synthesis and its variations remain highly relevant and powerful tools for the synthesis of substituted quinolines. The protocol detailed in this application note provides a reliable and reproducible method for the preparation of 2,4-dihydroxy-6-methylquinoline, a valuable building block for the development of novel therapeutic agents. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize this and other quinoline derivatives to advance their drug discovery programs.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Stark Pavement Corp. (n.d.). Polyphosphoric Acid 105-115. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, August 5). Safety Data Sheet: Polyphosphoric acid. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-toluidine. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-TOLUIDINE AR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2019, October 21). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • Centurion University. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. Retrieved from [Link]

  • Multi Disciplinary Edu Global Quest (MDEGQ). (n.d.). 4 - dihydroxy-6-methyl quinoline. Retrieved from [Link]

  • RSC Publishing. (2023, September 21). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Filo. (2025, November 26). Explain the Knorr Quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • YouTube. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • YouTube. (2020, March 1). acetoacetic ester synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021, August 5). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Retrieved from [Link]

Sources

Method

Rapid, High-Yield Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one via Microwave-Assisted Thermal Cyclization

An Application Note for Medicinal and Process Chemistry Abstract Quinolin-4-one scaffolds are of significant interest in drug discovery and development due to their wide range of pharmacological activities.[1] Traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract Quinolin-4-one scaffolds are of significant interest in drug discovery and development due to their wide range of pharmacological activities.[1] Traditional synthetic methods, such as the Conrad-Limpach-Knorr synthesis, are often hampered by long reaction times, high temperatures, and the use of hazardous solvents.[2] This application note details a robust and highly efficient protocol for the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one (a tautomer of 4-hydroxy-6-methyl-1H-quinolin-2-one) using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[3][4][5] The protocol is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of key heterocyclic intermediates.

Introduction: The Case for Microwave-Assisted Synthesis

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, the 4-hydroxy-2-quinolinone subunit is a key pharmacophore in many biologically active molecules.[6][7]

Conventional synthesis of these compounds typically involves the thermal condensation of anilines with β-ketoesters or malonic esters. These reactions, while effective, often require harsh conditions, such as heating in high-boiling point solvents like diphenyl ether for extended periods, leading to significant energy consumption and potential side-product formation.[8]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[9][10] Unlike conventional heating which relies on conduction and convection, microwave irradiation transfers energy directly to polar molecules and ions in the reaction mixture.[5][9] This results in rapid, uniform, and efficient volumetric heating, leading to several key advantages:

  • Reaction Acceleration: Reaction times are often reduced from hours to minutes.[4][9]

  • Increased Yields and Purity: The rapid and uniform heating minimizes thermal degradation and the formation of by-products.[5]

  • Energy Efficiency: Direct heating of the reactants is significantly more energy-efficient than heating an entire oil bath or reaction apparatus.[10]

  • Green Chemistry: MAOS often allows for solvent-free reactions or the use of less hazardous solvents, reducing chemical waste.[3][5]

This guide provides a detailed protocol for the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one from 4-methylaniline and diethyl malonate, demonstrating the practical application and superiority of MAOS for constructing this valuable heterocyclic core.

Reaction Principle and Mechanism

The synthesis proceeds via a microwave-assisted Conrad-Limpach reaction. The mechanism involves two primary stages:

  • Intermediate Formation: The initial reaction between 4-methylaniline and diethyl malonate at a lower temperature forms an intermediate, either an enamine or anilide.

  • Intramolecular Cyclization: At higher temperatures, facilitated efficiently by microwave heating, the intermediate undergoes an intramolecular cyclization (a Dieckmann-like condensation) followed by tautomerization to yield the thermodynamically stable 4-hydroxy-6-methyl-1H-quinolin-2-one, which exists in tautomeric equilibrium with the target 2-hydroxy-6-methyl-1H-quinolin-4-one. The 4-hydroxy-2-oxo form is generally favored.

The use of an acid catalyst like polyphosphoric acid (PPA) facilitates the cyclization step.[11]

Reaction_Mechanism Simplified Conrad-Limpach Cyclization Mechanism cluster_start Reactants cluster_inter Intermediate Formation cluster_final Final Product Reactants 4-Methylaniline + Diethyl Malonate Intermediate Anilide/Enamine Intermediate Reactants->Intermediate Initial Condensation Product 4-Hydroxy-6-methyl-1H-quinolin-2-one (Tautomer) Intermediate->Product Microwave Heating (Δ) Intramolecular Cyclization & Tautomerization

Caption: Experimental workflow for microwave-assisted synthesis.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals within a certified fume hood. 4-methylaniline is toxic and a suspected carcinogen. PPA is corrosive.

  • Never attempt to open a pressurized microwave vessel while it is hot. Always allow the vessel to cool completely.

  • Ensure the microwave synthesizer is properly maintained and operated according to the manufacturer's instructions.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2014). Molecules. [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. (2011). Asian Journal of Chemistry.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2023). RSC Advances. [Link]

  • Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. (2012). ResearchGate. [Link]

  • Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2019). Molecules. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]

  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones. (2014). Synthetic Communications. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). ChemistryOpen. [Link]

Sources

Application

Application Note: Advanced Purification of 2-Hydroxy-6-methyl-1H-quinolin-4-one via Solvent-Antisolvent Recrystallization

Executive Summary 2-Hydroxy-6-methyl-1H-quinolin-4-one (also referred to as 6-methylquinoline-2,4-diol) is a privileged heterocyclic scaffold extensively utilized in the development of kinase inhibitors, antibacterial ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-methyl-1H-quinolin-4-one (also referred to as 6-methylquinoline-2,4-diol) is a privileged heterocyclic scaffold extensively utilized in the development of kinase inhibitors, antibacterial agents, and other bioactive molecules . Due to its high propensity for tautomerism and robust intermolecular hydrogen bonding, the crude synthetic product often traps carbonaceous impurities and unreacted starting materials within its rigid crystal lattice. This application note details a highly optimized, self-validating recrystallization protocol using a Dimethylformamide (DMF)/Water solvent-antisolvent system to achieve >99% purity, ensuring the compound is suitable for downstream high-fidelity pharmaceutical synthesis.

Physicochemical Profile & Mechanistic Rationale

To design an effective purification strategy, one must first understand the structural causality behind the compound's physical behavior. 2-Hydroxy-6-methyl-1H-quinolin-4-one exists in a tautomeric equilibrium between the lactam (2-quinolone) and lactim (2,4-diol) forms. In the solid state, the lactam form predominates, creating extensive intermolecular polymeric chains via strong N–H···O=C and O–H···O=C hydrogen bonds 1[1].

This high lattice energy manifests as an exceptionally high melting point of 342 °C 2[2] and renders the compound highly recalcitrant to dissolution in standard non-polar or weakly polar organic solvents (e.g., hexane, ethyl acetate, or cold ethanol).

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication for Purification
CAS Number 1677-44-7Unique identifier for structural verification.
Molecular Formula C₁₀H₉NO₂-
Molecular Weight 175.19 g/mol Used for precise molarity calculations in downstream assays.
Melting Point 342 °CIndicates massive lattice energy; requires high-boiling polar solvents.
H-Bond Donors/Acceptors 2 / 2Drives the formation of insoluble polymeric chains in the solid state.
Topological Polar Surface Area 49.3 ŲNecessitates a highly polar solvent (like DMF) to solvate the molecule.

Solvent System Selection Matrix

The selection of the recrystallization solvent is not arbitrary; it is a direct consequence of the compound's hydrogen-bonding capacity. A successful solvent must possess a high dipole moment and strong hydrogen-bond accepting capabilities to disrupt the quinolone lattice 3[3].

Table 2: Evaluation of Candidate Solvent Systems
Solvent SystemSolubilizing Power (Hot)Crystallization Yield (Cold)Verdict & Causality
Ethanol (100%) PoorN/AFails to sufficiently disrupt the strong intermolecular H-bonds even at reflux (78 °C).
Glacial Acetic Acid ExcellentModerateEffective, but poses a risk of trace esterification/acetylation if reactive impurities are present.
DMF / Water (Antisolvent) Excellent High (>85%) Optimal. Hot DMF easily breaks the lattice H-bonds. Water acts as a perfect antisolvent to force controlled nucleation.

Experimental Workflow & Visualization

Recrystallization_Workflow Start Crude 2-Hydroxy-6-methyl- 1H-quinolin-4-one Dissolution Dissolution in Hot DMF (90 °C, Vigorous Stirring) Start->Dissolution Charcoal Decolorization (Activated Charcoal, 15 min) Dissolution->Charcoal If solution is dark/opaque Filtration Hot Filtration (Pre-heated Celite Pad) Dissolution->Filtration If solution is clear/yellow Charcoal->Filtration Crystallization Controlled Crystallization (Dropwise H2O, Cool to 4 °C) Filtration->Crystallization Hot Filtrate Isolation Vacuum Filtration & Washing (Cold H2O & EtOH) Crystallization->Isolation Crystal Slurry Drying Vacuum Drying (80 °C, 12 h, <10 mbar) Isolation->Drying Wet Cake Pure Pure Crystalline Product (>99% HPLC Purity) Drying->Pure

Fig 1: Step-by-step workflow for the DMF/Water recrystallization of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Step-by-Step Methodology: DMF/Water Recrystallization

This protocol is designed as a self-validating system. By carefully controlling thermodynamics (temperature gradients) and kinetics (antisolvent addition rate), we ensure that the target compound crystallizes selectively while structurally dissimilar impurities remain solvated.

Reagents Required:

  • Crude 2-hydroxy-6-methyl-1H-quinolin-4-one

  • N,N-Dimethylformamide (DMF), Reagent Grade

  • Deionized Water (Antisolvent)

  • Activated Charcoal (Norit or equivalent)

  • Celite 545 (for hot filtration)

  • Absolute Ethanol (for final wash)

Procedure:

  • Dissolution: Weigh 10.0 g of the crude compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 40 mL of DMF. Heat the suspension to 90 °C using an oil bath until complete dissolution occurs. Causality: 90 °C provides sufficient thermal energy to overcome the lattice enthalpy without causing thermal degradation of the quinolone core.

  • Decolorization (Optional but Recommended): If the solution is dark brown or black, add 0.5 g of activated charcoal. Stir vigorously at 90 °C for 15 minutes. Causality: The high surface area of the charcoal adsorbs polymeric, highly conjugated carbonaceous impurities.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-heated Büchner funnel packed with a 1 cm pad of Celite 545 into a clean, pre-warmed receiving flask. Causality: Pre-heating prevents premature crystallization in the funnel stem, which would lead to product loss and clogged glassware.

  • Controlled Nucleation (Antisolvent Addition): While maintaining the filtrate at 80 °C, add hot deionized water (~80 °C) dropwise via an addition funnel until a faint, persistent turbidity is observed (typically requires 15–25 mL of water).

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (4 °C) for an additional 2 hours. Causality: Slow cooling promotes the growth of large, highly pure thermodynamic crystals, excluding impurities from the forming lattice.

  • Isolation & Washing: Collect the resulting microcrystalline needles via vacuum filtration. Wash the filter cake sequentially with 20 mL of ice-cold water (to remove residual DMF) followed by 10 mL of ice-cold absolute ethanol (to facilitate rapid drying).

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 80 °C (<10 mbar) for 12 hours.

Analytical Validation & Purity Assessment

To establish trustworthiness, the success of the protocol must be empirically validated. A pure batch of 2-hydroxy-6-methyl-1H-quinolin-4-one will exhibit the following analytical hallmarks:

  • Melting Point Analysis: The dried crystals must exhibit a sharp melting point at 342 °C (± 1 °C). A depressed or broad melting range indicates trapped solvent (DMF) or residual starting materials.

  • HPLC (UV at 254 nm): Purity should exceed 99% Area Under Curve (AUC). The highly conjugated quinolone ring absorbs strongly at 254 nm.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • The methyl group should appear as a sharp singlet at ~2.35 ppm.

    • The aromatic protons will appear between 7.00 and 7.80 ppm.

    • Validation Check: Ensure the complete absence of DMF peaks (singlets at 2.73 and 2.89 ppm, and a singlet at 7.95 ppm). If present, return the batch to the vacuum oven for extended drying.

References

  • 1677-44-7 2-hydroxy-6-methyl-1H-quinolin-4-one , Chemsigma. 2

  • Physical and chemical properties of 2,4-Quinolinediol , BenchChem. 1

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone , MDPI. 3

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure , Chim.it. Link

Sources

Method

Application Note: High-Resolution ¹H NMR Characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one

Abstract Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, with applications ranging from antimalarial to anticancer agents. The precise structural elucidation of these molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, with applications ranging from antimalarial to anticancer agents. The precise structural elucidation of these molecules is critical for understanding their structure-activity relationships. This application note provides a comprehensive guide to the characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the underlying principles, provide a detailed experimental protocol, and offer insights into spectral interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinolinone Scaffolds

The quinoline ring system is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the heterocyclic and carbocyclic rings. Consequently, unambiguous structural verification is a cornerstone of the research and development process for quinoline-based therapeutics. ¹H NMR spectroscopy stands out as a primary analytical technique, offering detailed information about the molecular structure, including the number and connectivity of protons, and insights into the electronic environment of the molecule.[1][2]

The Tautomeric Landscape of Hydroxyquinolones

A critical aspect of the chemistry of 2-hydroxy-6-methyl-1H-quinolin-4-one is its existence in a tautomeric equilibrium. The molecule can theoretically exist in multiple forms, primarily the keto-enol tautomers. However, extensive experimental and computational studies have demonstrated that the equilibrium heavily favors the quinolinone form in solution and the solid state.[3][4] For the title compound, the predominant tautomer is the 4-oxo form, as depicted below. This stability is largely attributed to the presence of a stable cyclic amide group within the heterocyclic ring.[3] The ¹H NMR spectrum will reflect the structure of this major tautomer.

tautomerism cluster_0 2-hydroxy-6-methylquinolin-4(1H)-one (Keto-form - Major) cluster_1 2,4-dihydroxy-6-methylquinoline (Enol-form - Minor) Keto Keto Enol Enol Keto->Enol Equilibrium Enol->Keto

Caption: Tautomeric equilibrium of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Principles of ¹H NMR for Structural Elucidation

The ¹H NMR spectrum of 2-hydroxy-6-methyl-1H-quinolin-4-one provides a unique fingerprint of its molecular structure. The key parameters for interpretation are the chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and aromatic rings deshield protons, causing them to resonate at higher chemical shifts (downfield).

  • Aromatic Protons (H-5, H-7, H-8): These protons are attached to the benzene ring and typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. Their exact chemical shifts are influenced by the electronic effects of the substituents on the quinolinone system.

  • Vinyl Proton (H-3): The proton on the C-3 position is in a vinylic environment and is expected to resonate in the aromatic region, typically slightly upfield of the benzene ring protons.

  • Methyl Protons (-CH₃): The protons of the methyl group at the C-6 position are shielded and will appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

  • Exchangeable Protons (N-H and O-H): The protons on the nitrogen (N1-H) and the hydroxyl group (C2-OH) are acidic and can undergo chemical exchange with the solvent or trace amounts of water. This often results in broad signals. In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, albeit sometimes broad, signals at a downfield chemical shift, often above δ 10 ppm.

Signal Integration

The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. For 2-hydroxy-6-methyl-1H-quinolin-4-one, the expected integration ratios will be 1:1:1:1:1:3 for the aromatic, vinyl, NH, OH, and methyl protons, respectively.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling, or J-coupling, is the interaction between the spins of neighboring non-equivalent protons, which results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity of protons.

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons in the aromatic ring. This is typically the largest coupling, with J values ranging from 7-9 Hz.[5]

  • Meta Coupling (⁴J): Coupling between protons separated by three bonds in the aromatic ring. This coupling is smaller, with J values typically between 2-3 Hz.[5]

  • Para Coupling (⁵J): Coupling between protons on opposite sides of the aromatic ring. This is the smallest and often not resolved (J < 1 Hz).[5]

The splitting patterns of the aromatic protons (H-5, H-7, H-8) will be a key determinant in their assignment.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation and ¹H NMR analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Materials and Equipment
  • 2-hydroxy-6-methyl-1H-quinolin-4-one sample

  • Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Glass wool or a syringe filter

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following workflow is recommended to obtain high-resolution data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter Solution (Remove Particulates) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert shim 6. Lock and Shim insert->shim acquire 7. Acquire Spectrum shim->acquire

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Step-by-Step Protocol
  • Sample Weighing: Accurately weigh between 5-25 mg of the 2-hydroxy-6-methyl-1H-quinolin-4-one sample into a clean, dry vial.[6][7][8] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei if ¹³C NMR is also planned.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for this compound due to its excellent solubilizing power for polar organic molecules and its ability to slow down the exchange of N-H and O-H protons, allowing for their observation.[8] Vigorously mix the sample until the solute is completely dissolved.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is imperative to remove any solid particles.[7][9] Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube. Do not use cotton wool, as it can introduce contaminants soluble in organic solvents.[6][7]

  • Transfer to NMR Tube: Transfer the filtered solution into the NMR tube, ensuring the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Interpretation and Spectral Assignment

The following table summarizes the expected ¹H NMR spectral data for 2-hydroxy-6-methyl-1H-quinolin-4-one in DMSO-d₆. The proton numbering corresponds to the structure diagram below.

structure mol mol

Caption: Structure of 2-hydroxy-6-methyl-1H-quinolin-4-one with proton numbering.

Table 1: Predicted ¹H NMR Data for 2-hydroxy-6-methyl-1H-quinolin-4-one in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N1-H > 11.0Broad Singlet1H-
C2-OH > 9.0Broad Singlet1H-
H-5 7.8 - 8.0Doublet1H³J(H5,H7) ≈ 8-9
H-7 7.3 - 7.5Doublet of Doublets1H³J(H7,H8) ≈ 8-9, ⁴J(H7,H5) ≈ 2-3
H-8 7.1 - 7.3Doublet1H³J(H8,H7) ≈ 8-9
H-3 5.9 - 6.1Singlet1H-
C6-CH₃ 2.3 - 2.5Singlet3H-

Interpretation Logic:

  • Methyl Group (C6-CH₃): The most upfield signal will be a singlet integrating to 3H, which is characteristic of the methyl group protons.

  • Vinyl Proton (H-3): A singlet in the aromatic region integrating to 1H can be assigned to the H-3 proton, which has no adjacent proton neighbors to couple with.

  • Aromatic System (H-5, H-7, H-8):

    • H-5: This proton is ortho to the ring fusion and meta to H-7. It will likely appear as a doublet due to ortho coupling with H-7.

    • H-7: This proton has two neighbors, H-8 (ortho) and H-5 (meta). It will therefore appear as a doublet of doublets.

    • H-8: This proton is ortho to H-7 and will appear as a doublet.

  • Exchangeable Protons (N1-H, C2-OH): The two most downfield and typically broad signals can be assigned to the N-H and O-H protons. Their chemical shifts can be sensitive to concentration and temperature.

Conclusion

¹H NMR spectroscopy is a powerful and indispensable tool for the structural characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one. By carefully preparing the sample and analyzing the chemical shifts, integration, and coupling patterns, researchers can unambiguously confirm the structure of this important heterocyclic compound. The predominance of the 4-oxo tautomer in solution simplifies the spectral analysis, providing a clear fingerprint that is essential for quality control, reaction monitoring, and further drug development efforts.

References

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link][7]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link][8]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link][9]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link][10]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link][2][11]

  • Organic Chemistry Data. 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link][5]

  • Wikipedia. 4-Quinolone. [Link][4]

Sources

Application

13C NMR analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one

An Application Note for the Structural Elucidation of 2-hydroxy-6-methyl-1H-quinolin-4-one using ¹³C NMR Spectroscopy Authored by: Gemini, Senior Application Scientist Introduction: The Quinolinone Core and the Need for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 2-hydroxy-6-methyl-1H-quinolin-4-one using ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Core and the Need for Precise Characterization

The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous synthetic antibiotics, anti-cancer agents, and other pharmacologically active molecules.[1] The biological activity of these compounds is intrinsically linked to their precise molecular structure, including the substitution patterns on the bicyclic ring system. 2-hydroxy-6-methyl-1H-quinolin-4-one is a member of this important class of heterocyclic compounds.

It is critical to note that this compound exists in tautomeric forms. The more stable and commonly represented tautomer is 6-hydroxy-4-methyl-1H-quinolin-2-one (CAS 34982-01-9).[2][3] This application note will focus on the analysis of this stable tautomer, as its structural confirmation is paramount for any further research or development.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for the unambiguous determination of the carbon framework of organic molecules.[4] Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the wide chemical shift range (0-220 ppm) and proton decoupling, which results in a single peak for each unique carbon environment.[5] This provides a direct "fingerprint" of the molecule's carbon skeleton, making it indispensable for structural verification and purity assessment.

This guide provides a comprehensive, field-proven protocol for the ¹³C NMR analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one, designed for researchers, chemists, and quality control scientists. We will delve into the causality behind experimental choices, provide a step-by-step workflow, and interpret the resulting spectral data.

Visualizing the Analyte: Molecular Structure

To effectively discuss the NMR data, it is essential to have a clear representation of the molecular structure with a standardized numbering system for the carbon atoms.

Caption: Structure of 6-hydroxy-4-methyl-1H-quinolin-2-one with carbon numbering.

Core Principles: Why ¹³C NMR Works for this Molecule

The ¹³C nucleus possesses a nuclear spin (I=½), making it NMR-active. However, its low natural abundance (~1.1%) and lower gyromagnetic ratio make it significantly less sensitive than the ¹H nucleus.[5][6] Modern Fourier Transform (FT) NMR spectrometers overcome this limitation by acquiring and averaging a large number of scans.

For a molecule like 6-hydroxy-4-methyl-1H-quinolin-2-one, several key principles govern its ¹³C NMR spectrum:

  • Number of Signals: The molecule is asymmetrical, meaning all ten carbon atoms are in chemically distinct environments. Therefore, we expect to observe ten unique signals in the ¹³C NMR spectrum.[4][6]

  • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, ¹³C NMR is almost always performed with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing the carbon-proton spin-spin couplings and causing each carbon signal to appear as a sharp singlet.[7]

  • Chemical Shift (δ): The position of a signal (its chemical shift) is highly dependent on the electronic environment of the carbon nucleus.

    • Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" the adjacent carbon nuclei and shifting their signals downfield (to a higher ppm value).[5] This will strongly affect C2, C6, and C8a.

    • Hybridization: sp²-hybridized carbons (in the aromatic rings and the C=O group) resonate significantly further downfield than sp³-hybridized carbons (the methyl group).[5]

    • Carbonyl Carbon: The C2 carbonyl carbon is highly deshielded due to the double bond to oxygen and will appear at the far downfield end of the spectrum, typically in the 160-180 ppm range.[8]

  • Signal Intensity: Unlike in ¹H NMR, the integration of peaks in a standard proton-decoupled ¹³C spectrum is not directly proportional to the number of carbons.[4] Carbons with no attached protons (quaternary carbons like C4, C4a, C6, and C8a) relax more slowly and often appear as weaker signals.[5]

Experimental Workflow: From Sample to Spectrum

A systematic workflow is crucial for obtaining high-quality, reproducible NMR data. The process involves careful sample preparation, precise instrument setup, and standardized data processing.

Caption: Experimental workflow for the ¹³C NMR analysis of quinolinone derivatives.[1]

Detailed Experimental Protocol

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Weighing: Accurately weigh approximately 25-50 mg of 2-hydroxy-6-methyl-1H-quinolin-4-one. The higher concentration is necessary to compensate for the low sensitivity of the ¹³C nucleus.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds, including those with hydroxyl and amide functional groups.

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogenous solution is required.[9][11]

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality (causing broad lines), filter the solution directly into a clean, dry 5 mm NMR tube.[9] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Tube and Cap: Use a high-quality NMR tube rated for the spectrometer's field strength.[12] Ensure the tube and cap are meticulously clean to avoid contaminant peaks. Cap the tube securely to prevent solvent evaporation.

Part 2: NMR Data Acquisition

The following parameters are a robust starting point and can be optimized as needed.

ParameterRecommended ValueRationale & Expert Insights
Pulse Program zgpg30 or similarA standard pulse sequence with a 30° flip angle and power-gated proton decoupling. The smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, improving efficiency.[13]
Spectral Width (SW) 220-240 ppmThis wide range ensures that all carbon signals, from the upfield methyl carbon to the far downfield carbonyl carbon, are captured within the spectrum.[5][14]
Number of Scans (NS) 1024 - 4096Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise (S/N) ratio. The S/N increases with the square root of the number of scans.[1][9]
Acquisition Time (AQ) 1.0 - 2.0 sThis parameter affects the digital resolution of the spectrum. A value of ~1.5 seconds is generally sufficient for sharp singlets in a ¹³C spectrum.[1][13]
Relaxation Delay (D1) 2.0 - 5.0 sThis is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse. A delay of 2 seconds is often adequate with a 30° pulse, but a longer delay (e.g., 5s) may be needed to better observe weak quaternary carbon signals.[1][13][14]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Part 3: Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.

  • Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline at the peak base.[1]

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.[1]

  • Referencing: Calibrate the chemical shift axis. For samples in DMSO-d₆, the residual solvent peak is referenced to 39.52 ppm.[1] This ensures the accuracy and comparability of the data.

Data Interpretation: Predicted ¹³C Spectrum and Peak Assignments

Based on established chemical shift principles and data from similar quinolinone structures, a predicted ¹³C NMR spectrum can be constructed.[8][15][16]

Carbon AtomHybridizationPredicted δ (ppm)Assignment Rationale
C2 sp² (C=O)165 - 175Carbonyl carbon, highly deshielded by the double-bonded oxygen. Expected to be the most downfield signal.
C4 sp² (Quaternary)140 - 150Aromatic quaternary carbon adjacent to the electron-withdrawing nitrogen and attached to another carbon.
C6 sp² (Quaternary)150 - 160Aromatic quaternary carbon directly attached to the electronegative hydroxyl group, causing a strong downfield shift.
C8a sp² (Quaternary)138 - 145Bridgehead quaternary carbon adjacent to the nitrogen atom.
C7 sp² (CH)125 - 135Aromatic methine carbon.
C5 sp² (CH)115 - 125Aromatic methine carbon ortho to the hydroxyl-bearing C6.
C4a sp² (Quaternary)118 - 128Bridgehead quaternary carbon.
C8 sp² (CH)110 - 120Aromatic methine carbon para to the hydroxyl group.
C3 sp² (CH)100 - 110Aromatic methine carbon beta to the carbonyl group.
C10 sp³ (CH₃)15 - 25Methyl carbon, sp³ hybridized and therefore the most shielded (upfield) signal in the spectrum.

Note: These are predicted ranges. The exact chemical shifts can be influenced by solvent effects and concentration.[1] For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments such as HSQC (correlating carbons to directly attached protons) and HMBC (correlating carbons to protons 2-3 bonds away) are highly recommended.[1][17]

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹³C NMR analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation guide, based on fundamental NMR principles, allows for the confident assignment of each carbon signal, leading to the unambiguous structural confirmation of the molecule. This level of rigorous characterization is a non-negotiable step in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Illinois. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

  • University of Bern. (n.d.). NMR sample preparation. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2019, January). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • International Atomic Energy Agency. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Clough, R. L. (n.d.). NMR spectral studies of some quinolone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • UMass. (2012, March 7). Tips for 13C Users. Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxy-4-methylquinoline. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Method

Comprehensive Mass Spectrometry Characterization of 2-Hydroxy-6-methyl-1H-quinolin-4-one: Workflows and Fragmentation Mechanisms

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Scientific Rationale 2-Hydroxy-6-methyl-1H-quinolin-4-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Scientific Rationale

2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7) is a highly versatile heterocyclic scaffold. Due to its tautomeric nature, it is frequently referred to as 4-hydroxy-6-methyl-2-quinolone in medicinal chemistry literature[1]. This core structure is a critical building block in the design of targeted anticancer therapeutics, most notably as a precursor for N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which act as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα) and EGFR kinases[2]. It is also utilized in the development of antibacterial agents targeting DNA gyrase B[3].

When analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), understanding its tautomeric equilibrium is essential. In both the solution and gas phases, the 4-hydroxy-2-quinolone (lactam) tautomer predominates[1]. This structural configuration dictates its ionization behavior and subsequent collision-induced dissociation (CID) pathways. This application note provides a self-validating LC-MS/MS protocol, detailing the causality behind the chosen analytical parameters and the mechanistic rationale for its fragmentation.

Physicochemical & Exact Mass Properties

Accurate mass determination is the first pillar of molecular validation. Table 1 summarizes the theoretical exact mass parameters required for high-resolution mass spectrometry (HRMS) calibration[4].

Table 1: Physicochemical and Exact Mass Parameters

ParameterValueRationale / Significance
Chemical Formula C10H9NO2Base formula for isotopic pattern calculation.
Monoisotopic Mass 175.0633 DaTarget mass for neutral molecule.
[M+H]⁺ (Theoretical) 176.0706 DaPrimary precursor ion in Positive ESI mode.
[M-H]⁻ (Theoretical) 174.0561 DaPrimary precursor ion in Negative ESI mode.
LogP (Predicted) ~1.8Indicates moderate hydrophobicity; suitable for Reversed-Phase (C18) LC.

Experimental Protocol: LC-MS/MS Analysis

The following methodology is designed to maximize the ionization efficiency of the quinolone core while providing reproducible chromatographic retention.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-hydroxy-6-methyl-1H-quinolin-4-one in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Causality: Methanol disrupts intermolecular hydrogen bonding inherent to the lactam core, ensuring complete dissolution.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Causality: Formic acid (0.1%) is not merely a buffer; it acts as a proton donor to drive the tautomeric equilibrium toward the protonated lactam form, significantly enhancing the [M+H]⁺ signal intensity in positive ESI mode.

Step 3: Mass Spectrometry (ESI-Q-TOF / QqQ) Settings
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: 15 eV to 35 eV (Argon collision gas).

Mechanistic Fragmentation Pathways (MS/MS)

Under CID conditions, the protonated precursor ion ([M+H]⁺ at m/z 176.07) undergoes highly predictable and diagnostic fragmentation[5]. The hallmark of 4-hydroxy-2-quinolone derivatives is the sequential expulsion of carbon monoxide (CO) molecules[6].

  • First CO Loss (-28 Da): The initial fragmentation occurs at the C-4 hydroxyl/ketone moiety, yielding a stable fragment at m/z 148.08.

  • Second CO Loss (-28 Da): Increasing the collision energy triggers the cleavage of the C-2 lactam carbonyl, resulting in ring contraction and the formation of an aziridinium-like cation at m/z 120.08.

  • Dehydration (-18 Da): A minor pathway involves the loss of water from the 4-hydroxyl group (m/z 158.06).

Table 2: Diagnostic MS/MS Fragment Ions (Positive ESI, Precursor m/z 176.07)

m/z (Observed)FormulaNeutral LossProposed MechanismRelative Abundance
176.07 C10H10NO2⁺N/APrecursor Ion [M+H]⁺100% (at CE 10 eV)
158.06 C10H8NO⁺-18 Da (H2O)Dehydration from the C-4 hydroxyl group15 - 25%
148.08 C9H10NO⁺-28 Da (CO)Expulsion of CO from the C-4 position60 - 80%
120.08 C8H10N⁺-56 Da (2CO)Sequential loss of the C-2 lactam carbonyl30 - 50%

Workflow and Fragmentation Logic Visualization

LCMS_Workflow cluster_0 LC-MS/MS Workflow cluster_1 CID Fragmentation Pathway (m/z 176.07) Prep Sample Prep (Methanol Solubilization) LC UHPLC Separation (C18, 0.1% FA Gradient) Prep->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI MS Q-TOF / QqQ MS (Precursor m/z 176.07) ESI->MS M_plus_H [M+H]+ m/z 176.07 C10H10NO2+ MS->M_plus_H CID Activation Loss_H2O [M+H - H2O]+ m/z 158.06 C10H8NO+ M_plus_H->Loss_H2O -H2O (18 Da) CE: 15 eV Loss_CO_1 [M+H - CO]+ m/z 148.08 C9H10NO+ M_plus_H->Loss_CO_1 -CO (28 Da) CE: 20 eV Loss_CO_2 [M+H - 2CO]+ m/z 120.08 C8H10N+ Loss_CO_1->Loss_CO_2 -CO (28 Da) CE: 35 eV

Figure 1: LC-MS/MS workflow and CID fragmentation pathway of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Self-Validating System & Quality Control

To ensure the trustworthiness and accuracy of the generated data, this protocol must be executed as a self-validating system. Do not accept the data unless the following criteria are met:

  • System Suitability & Retention Time Locking: Inject a known reference standard of 2-hydroxy-6-methyl-1H-quinolin-4-one. The retention time must remain stable within ±0.1 minutes across all runs. Peak tailing factor must be ≤ 1.5 (ensured by the acidic mobile phase suppressing secondary silanol interactions).

  • Isotopic Fidelity Check: The mass spectrometer must resolve the M+1 (¹³C) isotope at m/z 177.07. The acquisition software must calculate the A+1/A ratio to be approximately 11.0% (calculated as 10 carbons × 1.1% natural ¹³C abundance). A deviation greater than 10% relative error indicates potential isobaric interference or detector saturation.

  • Carryover Blank Validation: A solvent blank (50:50 Water:Acetonitrile) injected immediately after the highest calibration standard must show an integrated peak area of <0.1% compared to the target compound, validating the absence of column or injector carryover.

References

  • Sabbah, D. A., Hasan, S., Abu Khalaf, R., et al. (2020). "Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents." Molecules, 25(22), 5348. URL: [Link]

  • National Center for Biotechnology Information. "2,6-Dihydroxy-4-methylquinoline | C10H9NO2". PubChem Database. URL: [Link]

  • Ferrarini, P. L., et al. (2016). "Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Wang, Y., et al. (2022). "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents". European Journal of Medicinal Chemistry, National Library of Medicine. URL: [Link]

Sources

Application

FT-IR spectrum of 2-hydroxy-6-methyl-1H-quinolin-4-one

FT-IR Spectroscopic Characterization of 2-Hydroxy-6-methyl-1H-quinolin-4-one: Protocols, Peak Assignments, and Mechanistic Insights Spectroscopic Context & Structural Dynamics The compound 2-hydroxy-6-methyl-1H-quinolin-...

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Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopic Characterization of 2-Hydroxy-6-methyl-1H-quinolin-4-one: Protocols, Peak Assignments, and Mechanistic Insights

Spectroscopic Context & Structural Dynamics

The compound 2-hydroxy-6-methyl-1H-quinolin-4-one (frequently referred to by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone) is a privileged scaffold in medicinal chemistry. It is extensively utilized as a primary precursor in the synthesis of phosphatidylinositol 3-kinase (PI3Kα) inhibitors and other targeted anticancer agents .

Understanding the Fourier-Transform Infrared (FT-IR) spectrum of this molecule requires a deep mechanistic appreciation of its structural dynamics. The molecule exists in a complex tautomeric equilibrium—primarily between the 2,4-quinolinediol (enol-enol) and the 4-hydroxy-2-quinolone (lactam-enol) forms. In the solid state, which is how FT-IR samples are typically analyzed, the lactam-enol form heavily predominates . This preference is driven by the formation of highly stable, intermolecular hydrogen-bonded dimers and polymeric chains between the lactam carbonyl (C=O) and the hydroxyl/amine (O-H/N-H) groups.

This hydrogen-bonding network dictates the FT-IR spectral profile: it significantly broadens the O-H and N-H stretching bands and shifts the C=O stretching frequency to a lower wavenumber than what is expected for a free, unconjugated ketone .

Self-Validating FT-IR Acquisition Protocols

To guarantee scientific integrity, the spectroscopic acquisition must be treated as a self-validating system. Every experimental choice below is designed to eliminate artifacts that could be misidentified as structural features of the quinolone.

System Validation & Calibration

Before analyzing the quinolone sample, validate the spectrometer’s wavelength accuracy by scanning a standard polystyrene calibration film. The system is validated if the sharp aromatic ring stretching peak is observed precisely at 1601 cm⁻¹ (± 1 cm⁻¹) . A background scan must then be acquired immediately prior to the sample to digitally subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹), which directly overlap with the critical functional groups of the quinolone .

Method A: Transmission via KBr Pellet

Causality: Potassium bromide (KBr) is highly hygroscopic. If not rigorously dried, absorbed water will present a massive, broad peak at ~3400 cm⁻¹ and a bending vibration at ~1640 cm⁻¹. This will completely mask the intrinsic O-H/N-H and C=O stretches of 2-hydroxy-6-methyl-1H-quinolin-4-one.

  • Desiccation: Bake spectroscopic-grade KBr at 105°C for a minimum of 2 hours and cool in a desiccator.

  • Matrix Preparation: Weigh 1–2 mg of the quinolone sample and 150–200 mg of anhydrous KBr.

  • Homogenization: Grind the mixture thoroughly in an agate mortar for 1–2 minutes to reduce particle size below the wavelength of infrared light (preventing Christiansen effect scattering).

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glassy pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32–64 co-added scans.

Method B: Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR allows for neat sample analysis without a matrix, preventing moisture contamination from KBr. However, the pressure applied by the ATR anvil can alter the crystalline hydrogen-bonding network, causing slight shifts (1–3 cm⁻¹) in the C=O and O-H bands compared to transmission data.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Run a background scan on the clean, dry crystal.

  • Sample Application: Place 2–5 mg of the neat quinolone powder directly onto the crystal center.

  • Anvil Engagement: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 pressure units depending on the instrument).

  • Acquisition: Scan using the same parameters as Method A. Apply an ATR correction algorithm during post-processing to account for depth-of-penetration variations at lower wavenumbers.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative FT-IR data for 2-hydroxy-6-methyl-1H-quinolin-4-one, synthesizing the structural causality with the observed vibrational modes.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeStructural & Mechanistic Significance
3100 – 3350 O-H / N-HStretchingBroad, StrongOverlapping bands due to the lactam-enol tautomeric equilibrium. The extreme broadening is caused by robust intermolecular hydrogen bonding in the solid state.
2920 – 2960 C-H (Aliphatic)Asym/Sym StretchingWeakConfirms the presence of the 6-methyl substitution on the quinoline ring.
1640 – 1670 C=O (Lactam)StretchingStrong, SharpDownshifted from a typical ketone (~1710 cm⁻¹) due to conjugation with the aromatic system and weakening of the C=O bond via H-bonding.
1560 – 1610 C=C (Aromatic)StretchingMedium-StrongSkeletal vibrations characteristic of the fused bicyclic quinoline ring system.
1450 – 1480 C-H (Aliphatic)BendingMediumDeformation (scissoring) of the 6-methyl group.
1320 – 1380 C-N / C-OStretchingMediumMixed vibrational modes arising from the lactam/enol tautomeric system.
810 – 830 C-H (Aromatic)Out-of-plane BendingStrongHighly diagnostic for a 1,2,4-trisubstituted benzene ring, confirming substitution at the 6-position.

Experimental Workflow Visualization

FTIR_Workflow Start Sample: 2-Hydroxy-6-methyl- 1H-quinolin-4-one Prep Sample Preparation Strategy Start->Prep KBr Method A: KBr Pellet (Transmission Mode) Prep->KBr ATR Method B: ATR-FTIR (Reflectance Mode) Prep->ATR Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) KBr->Scan ATR->Scan Process Data Processing (Baseline & Atm. Suppression) Scan->Process Analysis Spectral Analysis (Peak & Tautomer ID) Process->Analysis

Workflow for FT-IR sample preparation and spectral analysis of quinolone derivatives.

References

  • Sabbah, D.A., et al. "Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents." Molecules 2020, 25(22), 5348. URL:[Link]

  • Sabbah, D.A., et al. "N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents." Molecules 2021, 26(1), 73. URL:[Link]

  • Sweidan, K., et al. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." International Journal of Molecular Sciences 2025, 26(12), 5903. URL:[Link]

Method

Application Notes &amp; Protocols: Evaluating the In Vitro Anticancer Activity of 2-hydroxy-6-methyl-1H-quinolin-4-one

Abstract This document provides a comprehensive technical guide for researchers evaluating the in vitro anticancer potential of 2-hydroxy-6-methyl-1H-quinolin-4-one, a member of the quinolinone class of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers evaluating the in vitro anticancer potential of 2-hydroxy-6-methyl-1H-quinolin-4-one, a member of the quinolinone class of heterocyclic compounds. Quinolin-4-one derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including promising antiproliferative effects against various cancer cell lines.[1][2] This guide moves beyond a simple recitation of methods to explain the causality behind protocol design, ensuring a robust and reproducible experimental framework. We detail step-by-step protocols for assessing cytotoxicity, quantifying apoptosis, and investigating the molecular mechanisms of action through western blot analysis. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation guidelines for drug development professionals.

Scientific Introduction & Rationale

Quinoline and its oxidized derivatives, quinolinones, form the scaffold for numerous compounds with significant pharmacological activities.[3][4] Specifically, the quinolin-4-one core is present in several molecules that exhibit potent cytotoxic activity against cancer cells.[1][2] The anticancer mechanisms of these derivatives are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical cellular machinery like topoisomerase II and various protein kinases.[1]

2-hydroxy-6-methyl-1H-quinolin-4-one is a specific analog within this promising class. While extensive research may exist for the broader family, a rigorous and standardized evaluation of this particular compound is essential to determine its unique biological profile. This guide provides the necessary protocols to characterize its anticancer efficacy, focusing on three foundational pillars of in vitro analysis:

  • Cell Viability: Quantifying the compound's dose-dependent cytotoxic effect.

  • Apoptosis Induction: Determining if the observed cell death occurs through programmed cell death, a desirable trait for anticancer agents.

  • Mechanism of Action: Elucidating the molecular pathways affected by the compound.

The following protocols are optimized for adherent human cancer cell lines, such as HCT116 (colon), A549 (lung), and MCF-7 (breast), which are commonly used in anticancer screening studies.[5][6]

Hypothesized Mechanism: Induction of Apoptosis

Based on the known activities of similar quinolinone structures, a primary hypothesis is that 2-hydroxy-6-methyl-1H-quinolin-4-one induces apoptosis.[1][7] Apoptosis can be triggered through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins. The pro-apoptotic protein Bax can translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death. The tumor suppressor protein p53 is a key regulator of this pathway.[7] This proposed mechanism provides a logical framework for selecting protein targets for western blot analysis.

cluster_0 Cellular Stress cluster_1 Regulatory Proteins cluster_2 Mitochondrial Events cluster_3 Execution Phase Compound 2-hydroxy-6-methyl- 1H-quinolin-4-one p53 p53 Activation Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Bax Bax (Pro-apoptotic) Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Overall Experimental Workflow

The evaluation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This multi-step approach ensures that resources are focused on compounds that show initial promise.

start Start: Prepare Compound Stock Solution step1 Step 1: Cell Culture & Seeding (e.g., HCT116, A549, MCF-7) start->step1 step2 Step 2: Cytotoxicity Screening (MTT Assay) Determine Dose-Response and IC50 step1->step2 decision Potent Activity? (IC50 in desired range) step2->decision step3 Step 3: Apoptosis Quantification (Annexin V-FITC / PI Staining) Confirm Apoptotic Cell Death decision->step3 Yes stop Stop or Re-evaluate decision->stop No step4 Step 4: Mechanistic Investigation (Western Blot) Analyze Key Protein Expression (p53, Bax, Bcl-2) step3->step4 end End: Data Analysis & Conclusion step4->end

Caption: Overall Experimental Workflow.

Materials and Reagents

Proper preparation and sourcing of reagents are critical for reproducibility.

Item Description / Recommended Source Purpose
Compound 2-hydroxy-6-methyl-1H-quinolin-4-oneTest Article
Solvent DMSO, Cell Culture GradeTo dissolve the test compound
Cell Lines HCT116, A549, MCF-7 (e.g., from ATCC)In vitro cancer models
Culture Media DMEM or RPMI-1640, as appropriate for cell lineCell growth and maintenance
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinMedia supplementation
Buffers Phosphate-Buffered Saline (PBS), pH 7.4Cell washing
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBSCell viability assay
Apoptosis Kit Annexin V-FITC / Propidium Iodide (PI) KitApoptosis detection
Lysis Buffer RIPA Buffer with Protease/Phosphatase InhibitorsProtein extraction for Western Blot
Protein Assay BCA Protein Assay KitQuantification of protein lysates
Antibodies Primary: Anti-p53, Anti-Bax, Anti-Bcl-2, Anti-β-actin. Secondary: HRP-conjugated anti-rabbit/mouse IgGWestern Blot detection
Detection Enhanced Chemiluminescence (ECL) SubstrateWestern Blot signal generation

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat with serial dilutions of compound (Include vehicle control) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (0.5 mg/mL final conc.) D->E F 6. Incubate for 2-4h until formazan crystals form E->F G 7. Solubilize crystals with DMSO F->G H 8. Read absorbance at ~570 nm G->H

Caption: MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8][9]

  • Compound Preparation: Prepare a 2X working solution of 2-hydroxy-6-methyl-1H-quinolin-4-one by serially diluting the stock in serum-free media. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Prepare a vehicle control (DMSO) at the highest concentration used for the compound.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the appropriate 2X compound dilution or vehicle control.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT stock solution to each well. Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as follows:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Quantification (Annexin V-FITC & PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]

Caption: Interpretation of Annexin V/PI Data.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Protocol 3: Mechanistic Analysis (Western Blotting)

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[15][16] This protocol aims to detect changes in the expression levels of key apoptosis-regulating proteins (p53, Bcl-2, Bax) following treatment with the compound.

Step-by-Step Methodology:

  • Cell Lysis: After treating cells in 6-well plates as described for the apoptosis assay, wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17][18]

  • Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Cytotoxicity Data for 2-hydroxy-6-methyl-1H-quinolin-4-one

Cell LineIC₅₀ (µM) after 48h
HCT11612.5 ± 1.8
A54928.3 ± 3.5
MCF-719.7 ± 2.4
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Apoptosis Analysis in HCT116 Cells (48h Treatment)

TreatmentLive Cells (%) (Q4)Early Apoptotic (%) (Q3)Late Apoptotic (%) (Q2)Necrotic (%) (Q1)
Vehicle Control95.1 ± 2.12.5 ± 0.51.8 ± 0.40.6 ± 0.2
Compound (12.5 µM)45.3 ± 4.535.8 ± 3.915.2 ± 2.33.7 ± 1.1
A significant increase in the early and late apoptotic populations indicates the compound induces programmed cell death.

Western Blot Interpretation: An increase in the expression of pro-apoptotic proteins like p53 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, would strongly support the hypothesized mechanism of action. β-actin levels should remain consistent across all lanes, confirming equal protein loading.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of the anticancer properties of 2-hydroxy-6-methyl-1H-quinolin-4-one. By systematically evaluating cytotoxicity, confirming the mode of cell death, and investigating key molecular players, researchers can build a comprehensive profile of the compound's potential. Positive and reproducible results from these assays would provide a strong rationale for advancing the compound to more complex in vitro models and subsequent in vivo efficacy studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Rzesińska-Jędrzejczak, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Ilango, K., & Arulkumaran, G. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Chang, H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Chen, Y. L., et al. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Retrieved from [Link]

  • Vensel Publications. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Rzesińska-Jędrzejczak, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Chen, Y. A., et al. (2018). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Sanna, M., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Retrieved from [Link]

  • Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antioxidant Properties of 6-methyl-quinolin-4-one Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinolin-4-one Scaffold in Antioxidant Research Oxidative stress, a state characterized by an imbalance between the production o...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold in Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, making them a critical area of therapeutic research.[2]

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[3][4][5] Quinoline derivatives have been investigated for applications ranging from antimalarial to anticancer and anti-inflammatory agents.[3][6] Within this class, quinolin-4-one derivatives are of particular interest for their potential as potent antioxidants. The strategic placement of substituents, such as the methyl group at the 6-position, can significantly modulate the electronic properties and, consequently, the antioxidant capacity of the molecule.

This guide provides a comprehensive framework for researchers to systematically evaluate the antioxidant properties of novel 6-methyl-quinolin-4-one derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound evaluation pipeline from initial chemical screening to cell-based validation.

Part 1: Foundational Principles of Antioxidant Action

The antioxidant activity of quinolin-4-one derivatives, like many phenolic compounds, is primarily governed by their ability to interact with free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching the radical and forming a more stable antioxidant radical. The bond dissociation enthalpy (BDE) of the H-donating group is a key determinant of HAT efficiency.[4]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. The ionization potential (IP) of the antioxidant is the critical parameter for the SET mechanism.[4][7]

Understanding these mechanisms is crucial for interpreting experimental results and for the rational design of more potent derivatives. For instance, the introduction of electron-donating groups, such as hydroxyl or alkyl groups, onto the quinolinone scaffold can enhance antioxidant activity by stabilizing the resulting radical and lowering the energy required for H-atom or electron donation.[8][9]

G cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) A_H Antioxidant (Q-OH) R Free Radical (R•) A_H->R H• A Antioxidant Radical (Q-O•) RH Quenched Radical (RH) B_H Antioxidant (Q-OH) R2 Free Radical (R•) B_H->R2 e⁻ BH_cat Antioxidant Radical Cation (Q-OH•+) R_an Anion (R⁻)

Fig 1. Primary mechanisms of free radical scavenging.

Part 2: A Multi-tiered Workflow for Antioxidant Evaluation

A single assay is insufficient to capture the multifaceted nature of antioxidant activity.[10] Therefore, a tiered approach is recommended, progressing from simple, high-throughput chemical assays to more complex and physiologically relevant cell-based models. This workflow allows for efficient screening of a library of derivatives and provides a comprehensive profile of the most promising candidates.

G cluster_0 Phase 1: In Vitro Chemical Screening cluster_2 Phase 2: Cell-Based Validation synthesis Synthesis of 6-Methyl-Quinolin-4-one Derivatives dpph DPPH Radical Scavenging Assay synthesis->dpph abts ABTS•+ Decolorization Assay synthesis->abts frap FRAP Assay synthesis->frap ic50 Data Analysis: Calculate IC50 Values dpph->ic50 abts->ic50 frap->ic50 cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) ic50->cytotoxicity Select Hits caa Cellular Antioxidant Activity (CAA) Assay cytotoxicity->caa Determine Non-Toxic Concentrations data_caa Data Analysis: Calculate CAA Units caa->data_caa lead Lead Compound Identification data_caa->lead

Fig 2. Recommended workflow for antioxidant activity assessment.

Part 3: In Vitro Chemical Assays for Initial Screening

These assays are rapid, cost-effective, and ideal for the primary screening of newly synthesized 6-methyl-quinolin-4-one derivatives. They measure the intrinsic ability of a compound to neutralize synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically at ~517 nm.[12] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.[12]

  • Expertise & Causality: The DPPH assay is often the first choice for screening due to its simplicity, speed, and the stability of the DPPH radical.[1][13] It allows for high-throughput analysis in a 96-well plate format, making it efficient for comparing multiple derivatives.[10] However, it's important to note that the steric accessibility of the radical can be a limitation for some larger antioxidant molecules.

  • Detailed Protocol:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[12]

      • Test Compounds: Prepare a 1 mg/mL stock solution of each 6-methyl-quinolin-4-one derivative in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

      • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.[11]

    • Assay Procedure (96-well plate format):

      • To each well, add 100 µL of the test compound or standard solution at different concentrations.

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.

      • For the blank control, add 100 µL of methanol instead of the test compound.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.[11]

      • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Data Calculation:

      • Calculate the percentage of scavenging activity using the formula:

        • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100 [11]

        • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

      • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[14] The reduction of ABTS•+ by an antioxidant results in a loss of color, measured by the decrease in absorbance at 734 nm.

  • Expertise & Causality: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds.[1] The reaction is also less susceptible to steric hindrance than the DPPH assay. The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14]

  • Detailed Protocol:

    • Reagent Preparation:

      • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[14]

      • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[14]

      • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[12][14]

    • Assay Procedure:

      • Prior to the assay, dilute the ABTS•+ working solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[14]

      • In a 96-well plate, add 20 µL of the test compound or standard (Trolox) at various concentrations.

      • Add 180 µL of the diluted ABTS•+ working solution to each well.[12]

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 6-7 minutes.[12]

      • Measure the absorbance at 734 nm.

    • Data Calculation:

      • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

      • Determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of the Trolox standard curve.[14]

Part 4: Cell-Based Assays for Physiological Relevance

While chemical assays are excellent for initial screening, they do not account for critical biological factors such as cell membrane permeability, intracellular localization, and metabolic stability.[15] Cell-based assays provide a more physiologically relevant assessment of a compound's potential as an antioxidant.[16]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[17] Non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench the ROS, thereby reducing the rate of DCF formation.[18]

  • Expertise & Causality: This assay is a crucial step as it confirms that the compound is not only chemically active but also bioavailable to the cell interior where it can exert its protective effects.[15] Using a human cell line like HepG2 (human liver carcinoma) is often preferred as it provides insight into potential first-pass metabolism.[18] It is essential to first perform a cytotoxicity assay (e.g., MTT) to ensure that the concentrations of the derivatives used in the CAA assay are non-toxic, preventing false positive or negative results.

  • Detailed Protocol:

    • Cell Culture:

      • Seed HepG2 cells (or another suitable adherent cell line) at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate.[18]

      • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.

    • Compound and Probe Incubation:

      • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

      • Treat the cells with 100 µL of medium containing the test compound (at various non-toxic concentrations) and 25 µM DCFH-DA.[18]

      • Incubate for 1 hour at 37°C to allow for cellular uptake.[12]

    • Induction of Oxidative Stress and Measurement:

      • Remove the treatment medium and wash the cells three times with PBS.[12]

      • Add 100 µL of a free radical initiator, such as 600 µM AAPH, to each well.[12][18]

      • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

      • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[12]

    • Data Analysis:

      • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

      • Calculate the CAA units using the formula:

        • CAA Unit = 100 – ( ∫SA / ∫CA ) * 100

        • Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control well.

      • A standard curve using Quercetin can be generated to express the results as Quercetin Equivalents (QE).[17]

Part 5: Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the efficacy of different 6-methyl-quinolin-4-one derivatives.

Table 1: Comparative Antioxidant Activity of 6-methyl-quinolin-4-one Derivatives (Illustrative Data)

Compound IDDPPH IC50 (µM)ABTS IC50 (µM)CAA Value (µmol QE/100 µmol)
Derivative 145.2 ± 3.122.8 ± 1.915.6 ± 1.1
Derivative 218.7 ± 1.59.5 ± 0.835.2 ± 2.4
Derivative 3> 200150.4 ± 11.22.1 ± 0.5
Trolox (Std.)8.9 ± 0.54.1 ± 0.3N/A
Quercetin (Std.)5.4 ± 0.42.9 ± 0.2100 (by definition)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data.

Interpreting the Results: A potent antioxidant candidate will exhibit low IC50 values in the chemical assays and a high CAA value. Discrepancies between assays can provide valuable insights; for example, a compound with good activity in the DPPH/ABTS assays but poor performance in the CAA assay may have low cell permeability or be rapidly metabolized into an inactive form.

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of the antioxidant properties of 6-methyl-quinolin-4-one derivatives. By integrating simple chemical screening with physiologically relevant cell-based assays, researchers can efficiently identify and characterize promising lead compounds. This structured approach, grounded in the fundamental principles of antioxidant chemistry and cell biology, provides a solid foundation for the development of novel therapeutics aimed at combating oxidative stress-related diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Antioxidants.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.).
  • Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts. (n.d.). Benchchem.
  • Application of 2,4-Dihydroxyquinoline in Antioxidant Research: Detailed Application Notes and Protocols. (n.d.). Benchchem.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022). Antioxidants.
  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development.
  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (2012). Journal of Pharmacognosy and Phytochemistry.
  • Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. (n.d.). Benchchem.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. (2020).
  • Synthesis and free radical scavenging property of some quinoline derivatives. (2018).
  • Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity. (2017). Bioorganic & Medicinal Chemistry Letters.
  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (2021). Semantic Scholar.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Recent studies of antioxidant quinoline derivatives. (2013). Mini Reviews in Medicinal Chemistry.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (2022). Journal of Applied Chemical Research.
  • Antioxidant Activity of New Benzo[de]quinolines and Lactams: 2D-Quantitative Structure-Activity Relationships. (2015).
  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (2021). Russian Journal of General Chemistry.
  • Cellular Antioxidant Assay Kit (ab242300). (2023). Abcam.
  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2019).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022).
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
  • Cellular antioxidant activity assay & cytotoxicity. (2022). BMG LABTECH.
  • Recent Studies of Antioxidant Quinoline Derivatives. (2013). Bentham Science Publishers.
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). IJCPS.
  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. (2022). Molecules.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (2014).
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2018).

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Method

Experimental protocol for evaluating 2-hydroxy-6-methyl-1H-quinolin-4-one cytotoxicity

Application Note: Cytotoxicity Evaluation and Mechanistic Profiling of 2-Hydroxy-6-methyl-1H-quinolin-4-one Introduction & Mechanistic Rationale Quinoline derivatives are highly privileged scaffolds in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Evaluation and Mechanistic Profiling of 2-Hydroxy-6-methyl-1H-quinolin-4-one

Introduction & Mechanistic Rationale

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, extensively documented for their potent antiproliferative and cytotoxic activities against various cancer cell lines (1)[1]. 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7) (2)[2], a structural analog of 4-hydroxy-2-quinolones, presents a compelling candidate for oncology drug development. Research into structurally related N-substituted-4-hydroxy-2-quinolone-3-carboxamides has demonstrated their ability to inhibit phosphatidylinositol 3-kinase (PI3Kα), leading to the induction of apoptosis via caspase-3 activation and DNA fragmentation (3)[3]. Furthermore, modifications at the C-6 position (such as methyl or chloro groups) have been shown to significantly influence the cytotoxic profile and selectivity against colorectal and breast cancer models (4)[4].

This application note outlines a self-validating, robust experimental protocol to evaluate the cytotoxicity of 2-hydroxy-6-methyl-1H-quinolin-4-one. The protocol is designed to establish causality between compound exposure and cell death, utilizing parallel viability assays and apoptotic pathway validation.

Pharmacological Target & Pathway Dynamics

The cytotoxicity of 4-hydroxy-2-quinolone derivatives is frequently mediated by the inhibition of survival kinases. By accommodating the PI3Kα kinase catalytic domain, these compounds block the downstream phosphorylation of Akt (Protein Kinase B) (3)[3]. The downregulation of Akt removes the inhibitory effect on pro-apoptotic proteins (e.g., Bax), triggering cytochrome c release and the caspase cascade.

MOA Compound 2-Hydroxy-6-methyl- 1H-quinolin-4-one PI3K PI3Kα Kinase Compound->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Downregulates Bax Pro-apoptotic Bax Akt->Bax Releases inhibition Caspase Caspase-3 Cascade Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Fig 1: Apoptotic signaling pathway induced by quinoline derivatives via PI3K inhibition.

Experimental Design & Self-Validating Controls

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol employs a self-validating system:

  • Solubility Controls: Quinolines often exhibit poor aqueous solubility (5)[5]. We utilize a strict <0.5% DMSO final concentration to prevent solvent-induced cytotoxicity.

  • Differential Cell Line Screening: Testing on both target carcinoma lines (e.g., HCT-116 colon carcinoma) and a healthy control line (e.g., normal fibroblasts) is critical to establish a therapeutic window and confirm that the cytotoxicity is cancer-selective rather than universally toxic (6)[6].

  • Orthogonal Validation: The primary MTT assay measures metabolic activity. To confirm that reduced metabolic activity is due to cell death (apoptosis) rather than mere cytostasis, an orthogonal Annexin V/PI flow cytometry assay is integrated (7)[7].

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Cell Culture

  • Stock Preparation: Dissolve 2-hydroxy-6-methyl-1H-quinolin-4-one in 100% sterile, cell-culture grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest HCT-116 and BJ fibroblast cells at 80% confluence. Seed at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) in a 96-well flat-bottom microplate.

  • Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cell adherence and log-phase growth recovery.

Protocol B: MTT Cytotoxicity Assay (Dose-Response) Causality Note: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. A decrease in absorbance directly correlates with a decrease in viable, metabolically active cells (5)[5].

  • Treatment: Prepare serial dilutions of the compound in complete media to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration remains constant at 0.5% across all wells, including the vehicle control.

  • Incubation: Aspirate the old media and add 100 µL of the drug-containing media. Incubate for 48 hours and 72 hours (time-course analysis is crucial for quinolines, as their apoptotic effects may require extended exposure (5)[5]).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visibly formed under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of 100% DMSO (or acidified isopropanol) to each well. Agitate on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background noise) using a microplate reader (8)[8].

  • Data Analysis: Calculate relative viability: (Abssample​−Absblank​)/(Absvehicle​−Absblank​)×100 . Determine the IC50​ using non-linear regression (curve fit) in standard statistical software.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (48h & 72h) Treat->Incubate Assay 4. MTT Addition & Solubilization Incubate->Assay Read 5. Absorbance Read (570 nm) Assay->Read Analyze 6. IC50 Calculation (Dose-Response) Read->Analyze

Fig 2: Step-by-step MTT cytotoxicity assay workflow for evaluating quinoline derivatives.

Protocol C: Apoptosis Validation via Flow Cytometry

  • Treat cells in 6-well plates with the calculated IC50​ and 2×IC50​ concentrations of 2-hydroxy-6-methyl-1H-quinolin-4-one for 48 hours.

  • Harvest cells (including floating dead cells in the media) using trypsin-EDTA.

  • Wash twice with cold PBS and resuspend in Annexin V Binding Buffer.

  • Stain with 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations (7)[7].

Quantitative Data Presentation

The following table provides a structured framework summarizing the expected quantitative outcomes of the cytotoxicity assays, utilizing representative benchmarks for active 4-hydroxy-2-quinolone derivatives (3)[3], (4)[4].

Cell LineTissue OriginAssay TypeIncubation TimeExpected IC50​ (µM)Selectivity Index (SI)*
HCT-116 Human Colon CarcinomaMTT48 hours15.0 - 75.0> 3.0
MCF-7 Human Breast AdenocarcinomaMTT48 hours20.0 - 85.0> 2.5
BJ Normal Human FibroblastMTT48 hours> 100.0N/A (Baseline)

*Selectivity Index (SI) = IC50​ (Normal Cell Line) / IC50​ (Cancer Cell Line). An SI > 2 indicates favorable selective cytotoxicity toward malignant cells.

Troubleshooting & Optimization

  • Precipitation in Media: If the compound precipitates upon addition to the aqueous culture media, warm the media to 37°C prior to addition, or prepare intermediate dilutions in media containing 5% FBS to utilize serum proteins as a carrier.

  • Edge Effects: Evaporation in the outer wells of the 96-well plate can skew absorbance readings. Fill the perimeter wells with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

References

  • "1677-44-7 2-hydroxy-6-methyl-1H-quinolin-4-one" - ChemSigma.
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • "Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays" - BenchChem.
  • "The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis" - In Vivo (International Institute of Anticancer Research).
  • "Application Notes and Protocols for Cell-based Assays Using 4-Hydroxyquinoline-2-acetonitrile" - BenchChem.
  • "Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs" - MDPI.
  • "Structure-Based Design: Synthesis, X-ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential Cytotoxic Agents" - Bentham Science Publishers.
  • "N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents" - PMC (N

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Hydroxy-6-methyl-1H-quinolin-4-one Synthesis

Welcome to the Technical Support Center for the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS No. 1677-44-7), a critical building block in medicinal chemistry often referred to by its tautomeric name, 6-methylqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS No. 1677-44-7), a critical building block in medicinal chemistry often referred to by its tautomeric name, 6-methylquinoline-2,4-diol[1][2].

As a Senior Application Scientist, I have designed this portal to address the mechanistic bottlenecks and practical challenges researchers face during the Knorr/Conrad-Limpach quinoline synthesis pathways. This guide transitions away from empirical guesswork, focusing instead on the thermodynamic and kinetic causalities that dictate reaction success.

Mechanistic Workflow

The synthesis of 2,4-quinolinediols typically proceeds via a two-step sequence: the condensation of p-toluidine with diethyl malonate to form a dimalonamide intermediate, followed by high-temperature cyclodehydration[3][4].

SynthesisWorkflow Toluidine p-Toluidine + Diethyl Malonate (Stoichiometry 2:1) Condensation Condensation Step (Microwave or Thermal) Toluidine->Condensation Intermediate Intermediate: N,N'-di(p-tolyl)malonamide Condensation->Intermediate - 2 EtOH CyclizationPPA Acid Cyclization (PPA, 140-150 °C) Intermediate->CyclizationPPA Preferred CyclizationDPE Thermal Cyclization (Diphenyl Ether, 250 °C) Intermediate->CyclizationDPE Alternative Product 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7) CyclizationPPA->Product - p-Toluidine CyclizationDPE->Product - p-Toluidine

Synthetic workflow for 2-hydroxy-6-methyl-1H-quinolin-4-one via thermal and acid-catalyzed pathways.

Troubleshooting & FAQs

Q1: Why am I getting a complex mixture of amides instead of a clean intermediate during the condensation step?

Causality & Solution: Diethyl malonate possesses two reactive ester moieties. If the stoichiometry and temperature are not strictly controlled, you will generate a statistical mixture of the mono-amide (ethyl 3-oxo-3-(p-tolylamino)propanoate) and the diamide (N,N'-di(p-tolyl)malonamide). To enforce chemoselectivity toward the dimalonamide—which is highly stable and cyclizes cleanly—you must use a 2:1 molar ratio of p-toluidine to diethyl malonate. Furthermore, the reaction is an equilibrium process; you must continuously remove the ethanol byproduct. We highly recommend utilizing microwave irradiation (e.g., 320 W for 5 minutes), which rapidly drives the condensation to completion and selectively precipitates the diamide intermediate[4].

Q2: My cyclization step in diphenyl ether results in severe charring and a black, intractable tar. How can I prevent this?

Causality & Solution: This is a classic kinetic vs. thermodynamic control issue. The intramolecular Gould-Jacobs/Knorr cyclization requires high activation energy. If you heat the intermediate slowly from room temperature in diphenyl ether, the molecules spend excessive time in a thermal window (150–200 °C) that favors intermolecular condensation and polymerization (tar formation) over the desired intramolecular ring closure[5]. The Fix: You must pre-heat the diphenyl ether to a vigorous reflux (~250–258 °C) before adding the intermediate. Add the intermediate portion-wise to the boiling solvent. Alternatively, abandon the thermal route and utilize Polyphosphoric Acid (PPA) at 140–150 °C. PPA acts as both a solvent and a strong Brønsted/Lewis acid, significantly lowering the activation energy required for the electrophilic aromatic substitution, thereby preventing thermal degradation[3][4].

Q3: How do I efficiently isolate the highly polar product from the high-boiling diphenyl ether or viscous PPA?

Causality & Solution:

  • If using Diphenyl Ether (bp 258 °C): Do not attempt rotary evaporation. Exploit differential solubility. Cool the reaction mixture to 50 °C and pour it into an excess of vigorously stirred hexanes. The polar quinolinediol will immediately crash out as a solid, while the diphenyl ether remains solvated.

  • If using PPA: PPA becomes an intractable glass at room temperature. Quench the reaction by pouring the hot (100 °C) mixture directly into crushed ice and water with vigorous stirring. The acidic hydrolysis of the polyphosphate chains will liberate the product, which precipitates as a creamy white solid[4].

Quantitative Yield Analysis

The following table summarizes the causal relationship between the chosen cyclization parameters and the resulting yield/purity of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Cyclization MethodReagent / SolventTemp (°C)Time (h)Primary ByproductIsolated Yield (%)Purity (HPLC %)
Standard Thermal Diphenyl ether250 (Slow heat)2.0Polymeric tar25 - 30%< 70%
Optimized Thermal Diphenyl ether250 (Pre-heated)0.5p-Toluidine65 - 70%88%
Acid-Catalyzed Polyphosphoric Acid (PPA)140 - 1503.0p-Toluidine82 - 85% > 95%
Microwave (Lewis Acid) BiCl₃ / Solvent-free130 (MW)0.2Trace amides71 - 75%92%

Self-Validating Experimental Protocol

This protocol utilizes the PPA-catalyzed route, which provides the highest systemic reliability and self-validating visual cues.

Step 1: Microwave-Assisted Condensation

  • In a 250 mL microwave-safe vessel, thoroughly mix p-toluidine (100 mmol, 10.7 g) and diethyl malonate (50 mmol, 8.0 g)[4].

  • Irradiate the mixture in a dedicated laboratory microwave reactor at 320 W for 5 minutes.

  • Validation Check: The mixture should solidify upon cooling. Recrystallize the crude mass from ethanol to afford N,N'-di(p-tolyl)malonamide as a white solid. (Expected yield: >90%).

Step 2: PPA-Catalyzed Cyclodehydration

  • Pre-heat 50 g of Polyphosphoric Acid (PPA) in a round-bottom flask to 100 °C to reduce viscosity.

  • Add the N,N'-di(p-tolyl)malonamide (40 mmol) portion-wise to the stirring PPA.

  • Elevate the temperature to 140–150 °C and maintain for 3 hours[4].

  • Validation Check: The solution will transition from clear to a deep amber color, indicating the release of the p-toluidine leaving group and formation of the quinoline core.

Step 3: Quenching and Isolation

  • While the mixture is still hot (~100 °C), pour it slowly into a beaker containing 300 g of crushed ice and 100 mL of distilled water under vigorous mechanical stirring.

  • Validation Check: A creamy white precipitate must form immediately as the PPA hydrolyzes into water-soluble phosphoric acid.

  • Allow the suspension to stand overnight at 4 °C to ensure complete precipitation.

Step 4: Purification

  • Filter the solid under vacuum and wash extensively with cold distilled water until the filtrate is pH neutral.

  • Wash the filter cake with 50 mL of cold hexanes to remove trace organic impurities.

  • Recrystallize from boiling ethanol.

  • Final Validation: Dry the crystals in a vacuum oven. The melting point of the pure 2-hydroxy-6-methyl-1H-quinolin-4-one should be sharply defined at approximately 342 °C[2].

References

  • 8-hydroxy-1H-quinolin-2-one 15450-76-7 wiki - Guidechem (Contains verified physicochemical data for 2-hydroxy-6-methyl-1H-quinolin-4-one CAS 1677-44-7). Guidechem.
  • 1677-44-7 2-hydroxy-6-methyl-1H-quinolin-4-one - Guidechem (Supplier and property database). Guidechem.
  • Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate.
  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. MDPI.
  • Scientific Letter - Quinoline Synthesis. Atlanchim Pharma.

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Conrad-Limpach Quinolone Synthesis

Welcome to the technical support guide for the Conrad-Limpach synthesis of quinolones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Conrad-Limpach synthesis of quinolones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful synthetic method. Our focus is to provide in-depth, actionable advice to mitigate side product formation and optimize the yield of your target 4-hydroxyquinolone.

The Conrad-Limpach synthesis, a classic method for constructing the quinoline core, involves the condensation of anilines with β-ketoesters.[1][2] While effective, the reaction's outcome is highly sensitive to reaction conditions, particularly temperature, which can lead to the formation of undesired isomeric side products.[3][4] This guide will address these issues in a practical question-and-answer format, grounded in mechanistic principles.

Section 1: Troubleshooting Guide

This section directly addresses the most common experimental issues, providing probable causes and validated solutions.

Question 1: My primary isolated product is the 2-hydroxyquinoline isomer, not the desired 4-hydroxyquinoline. What is the cause and how can I fix this?

Probable Cause: The formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product, is a classic side reaction in the Conrad-Limpach synthesis.[5] This issue arises from a competing reaction pathway that is favored at higher temperatures during the initial condensation step.[1][4]

  • Kinetic Pathway (Desired): At lower temperatures (e.g., room temperature to ~100°C), the aniline's nucleophilic nitrogen preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This forms a β-aminoacrylate intermediate (a Schiff base or its enamine tautomer), which upon thermal cyclization, yields the desired 4-hydroxyquinolone.[1][4]

  • Thermodynamic Pathway (Undesired): At higher temperatures (typically >140°C), the reaction equilibrium shifts. The aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate.[1] This intermediate then cyclizes to produce the thermodynamically favored, but undesired, 2-hydroxyquinoline.[1][5]

Recommended Solutions:

  • Strict Temperature Control: The most critical parameter is the temperature of the initial condensation. To favor the kinetic product, maintain the reaction temperature below 110°C. For many substrates, running the condensation at room temperature or with gentle warming is sufficient.[1]

  • Step-wise Procedure: Instead of a one-pot reaction, first synthesize and isolate the β-aminoacrylate intermediate at a low temperature. After purification, subject this intermediate to the high-temperature cyclization step. This ensures the correct intermediate is formed before cyclization is initiated.

  • Monitor a Trial Reaction: Run a small-scale trial reaction and monitor the formation of the intermediates by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures to determine the optimal conditions for your specific substrates.

Question 2: The high-temperature cyclization step (~250°C) results in a low yield and significant charring or decomposition. How can I improve this?

Probable Cause: The thermal cyclization of the β-aminoacrylate intermediate is the rate-determining step and requires substantial thermal energy, typically around 250°C, to overcome the activation barrier of the electrocyclic ring closure.[1][5] However, without proper heat distribution or at excessively prolonged heating times, this step can lead to decomposition.

  • Inefficient Heat Transfer: Heating the reaction neat (without solvent) or in an inappropriate solvent can create hot spots, leading to localized overheating and decomposition.[1]

  • Oxidation: At high temperatures, starting materials or intermediates can be susceptible to air oxidation, contributing to the formation of dark, tarry byproducts.

  • Substrate Instability: The specific aniline or β-ketoester used may have limited thermal stability at 250°C.

Recommended Solutions:

  • Use a High-Boiling, Inert Solvent: The use of an inert, high-boiling solvent is crucial for uniform heating and preventing decomposition.[1] While historically mineral oil or diphenyl ether were used, they can be difficult to remove.[6] Modern alternatives offer better performance and easier workup.[5][6] A study has shown that yields generally improve with higher-boiling solvents, with a plateau around 65% yield for certain substrates.[6]

    SolventBoiling Point (°C)Typical Yield (%)
    Ethyl Benzoate21334
    1,2,4-Trichlorobenzene21354
    2-Nitrotoluene22251
    Dowtherm A25765
    2,6-di-tert-butylphenol25365
    Data adapted from a study on the synthesis of a specific 4-hydroxyquinoline derivative.[5][6]
  • Optimize Reaction Time: Monitor the reaction's progress. Once the starting intermediate is consumed (as determined by TLC or LC-MS), the reaction should be cooled to prevent product degradation from prolonged heating.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

  • Flow Chemistry: For advanced applications, performing the thermal cyclization in a continuous flow reactor at high temperatures (300–360 °C) and pressures can dramatically reduce residence times to minutes, improving yields and minimizing degradation.[7]

Question 3: My aniline contains a strong electron-withdrawing group (e.g., -NO2) and the cyclization fails or gives very low yields. Why is this happening?

Probable Cause: The cyclization step is an intramolecular electrophilic aromatic substitution. The enamine intermediate attacks the aniline's aromatic ring to close the new heterocyclic ring.[5] Strong electron-withdrawing groups on the aniline ring deactivate it towards electrophilic attack.[5] This increases the activation energy for the cyclization step, making it significantly more difficult and often leading to reaction failure or decomposition under the harsh thermal conditions.[5]

Recommended Solutions:

  • Protecting Group Strategy: If possible, consider using a precursor to the electron-withdrawing group that is less deactivating. For example, use an amino group protected as an acetamide, which can be hydrolyzed and diazotized/nitrated post-cyclization.

  • Alternative Syntheses: For strongly deactivated anilines, the Conrad-Limpach synthesis may not be the optimal choice. Consider alternative named reactions for quinoline synthesis, such as the Gould-Jacobs reaction, which often proceeds under slightly different conditions and may be more tolerant of such substrates.[2]

  • Use of Lewis Acid Catalysts: While typically acid-catalyzed, the use of a stronger Lewis acid might promote cyclization in some cases, but this must be carefully optimized to avoid promoting decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the temperature-dependent formation of 2-quinolones vs. 4-quinolones?

The regioselectivity is dictated by the initial point of attack on the β-ketoester. This is a classic example of kinetic versus thermodynamic control.[4] The keto group is more electrophilic and reacts faster at lower temperatures (kinetic control), leading to the 4-quinolone. The ester group reacts slower but forms a more stable amide intermediate at higher temperatures (thermodynamic control), leading to the 2-quinolone.[1]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products Aniline Aniline + β-Ketoester Kinetic Kinetic Pathway Aniline->Kinetic Low Temp. (e.g., <110°C) Thermo Thermodynamic Pathway Aniline->Thermo High Temp. (e.g., >140°C) Enamine β-Aminoacrylate (Schiff Base) Kinetic->Enamine Attack at Keto C=O Anilide β-Keto Anilide Thermo->Anilide Attack at Ester C=O Product4 4-Hydroxyquinolone (Desired Product) Enamine->Product4 High Temp. Cyclization (~250°C) Product2 2-Hydroxyquinolone (Side Product) Anilide->Product2 High Temp. Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach synthesis.

Q2: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

While often discussed together, they traditionally describe the formation of different isomers. The Conrad-Limpach synthesis specifically aims for 4-hydroxyquinolines from the reaction of anilines and β-ketoesters at lower initial temperatures.[8][9] The Knorr quinoline synthesis, discovered a year earlier, produces 2-hydroxyquinolines from the cyclization of β-keto anilides, which are formed under higher temperature conditions from the same starting materials.[1][8] Therefore, the Knorr product is the primary side product in a Conrad-Limpach synthesis that is run at too high an initial temperature.[3][5]

Q3: Is the final product a 4-hydroxyquinoline (enol form) or a 4-quinolone (keto form)?

The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms. While the aromatic enol form (4-hydroxyquinoline) is often drawn, experimental and theoretical evidence suggests that the keto form (4-quinolone) is generally the predominant and more stable tautomer.[1][5]

Section 3: Optimized Experimental Protocol

This protocol provides a general, step-by-step methodology for the synthesis of a 4-hydroxyquinolone, emphasizing the critical points for minimizing side product formation.

Objective: To synthesize a 4-hydroxyquinolone while minimizing the formation of the isomeric 2-hydroxyquinolone.

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).

  • Optional Catalyst: Add a catalytic amount of acid (e.g., a single drop of concentrated H₂SO₄ or HCl).[1] This can facilitate the initial condensation and subsequent tautomerizations.

  • CRITICAL STEP: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C). Do not exceed 110°C.

  • Monitor the reaction by TLC until the starting aniline is consumed. The reaction is typically complete within 1-4 hours. Water is evolved as a byproduct.

  • Remove any water and residual volatile starting materials under reduced pressure. The resulting crude β-aminoacrylate, often a viscous oil, can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the crude β-aminoacrylate, add a high-boiling inert solvent (e.g., Dowtherm A, 2,6-di-tert-butylphenol) in sufficient quantity to ensure good heat transfer and a stirrable mixture.[6]

  • CRITICAL STEP: Heat the mixture in a pre-heated heating mantle or sand bath to ~250°C. Use a thermometer to monitor the internal reaction temperature.

  • Maintain this temperature and monitor the reaction by TLC for the disappearance of the intermediate and the formation of the product spot. This step can take from 30 minutes to several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The 4-quinolone product often precipitates from the solvent upon cooling.[5]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexanes, toluene) to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

Caption: Experimental workflow for optimized Conrad-Limpach synthesis.

References

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Fernández, G. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Cambridge University Press & Assessment. Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Available from: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. Scribd. Available from: [Link]

  • Kappe, C. O., et al. (2012). Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. ChemInform, 43(32). Available from: [Link]

Sources

Troubleshooting

Optimization of cyclization conditions for acetoacetanilide derivatives

Welcome to the Technical Support Center for the cyclization of acetoacetanilide derivatives. These compounds are critical intermediates in the synthesis of functionalized quinolones (e.g., 2-quinolones and 4-quinolones),...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cyclization of acetoacetanilide derivatives. These compounds are critical intermediates in the synthesis of functionalized quinolones (e.g., 2-quinolones and 4-quinolones), which are privileged scaffolds in drug development. This guide provides researchers and application scientists with field-proven methodologies, mechanistic insights, and troubleshooting strategies to optimize cyclization workflows.

Mechanistic Causality: The Distonic Superelectrophile

To optimize a reaction, one must first understand the causality of the transformation. The acid-catalyzed Knorr cyclization of β-ketoamides (acetoacetanilides) to 2-quinolones is fundamentally an intramolecular electrophilic aromatic substitution.

Historically, it was assumed this proceeded via a monocationic intermediate. However, modern spectroscopic and computational data demonstrate that optimal cyclization is driven by the formation of a [1]. In the presence of strong acids (like polyphosphoric acid) or superacids (like trifluoromethanesulfonic acid, CF3SO3H), the acetoacetanilide undergoes O,O-diprotonation at both the amide and ketone carbonyl oxygens. This dicationic state drastically lowers the activation energy for ring closure, which is especially critical when the aniline ring is deactivated by electron-withdrawing groups[1].

CyclizationPathway A Acetoacetanilide (β-ketoamide) B O,O-Diprotonated Superelectrophile A->B Superacid (CF3SO3H) C Electrophilic Aromatic Substitution B->C Intramolecular Attack D Dehydration & Rearomatization C->D -H2O, -H+ E 2-Quinolone (Carbostyril) D->E Tautomerization

Acid-catalyzed Knorr cyclization via a distonic superelectrophile intermediate.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating—meaning the physical behavior of the reaction informs the scientist of its success. Below are two optimized methodologies for cyclization.

Protocol A: Classic Polyphosphoric Acid (PPA) Cyclization

PPA acts as both a solvent and a dehydrating acid catalyst. It is highly effective for standard substrates but requires strict thermal control due to its extreme viscosity[2].

  • Preparation: Pre-heat PPA (approx. 5–10x the weight of the substrate) to 80 °C in a round-bottom flask equipped with a robust mechanical stirrer. Causality: Magnetic stir bars will seize in PPA, leading to localized charring.

  • Addition: Add the acetoacetanilide derivative portion-wise to the stirred, warm PPA to ensure complete homogenization[2].

  • Cyclization: Elevate the temperature to 80–120 °C (substrate dependent) and stir intensely for 1.5–3 hours. The reaction is complete when the mixture transitions to a deep, homogenous color and TLC confirms the consumption of the starting material.

  • Workup: While the mixture is still hot (approx. 70 °C), pour it directly into a beaker of vigorously stirred ice water. Causality: Allowing PPA to cool to room temperature will result in an intractable glass. Hot quenching hydrolyzes the polyphosphoric chains, precipitating the 2-quinolone[2].

  • Isolation: Filter the resulting suspension, wash thoroughly with deionized water to remove residual phosphoric acid, and recrystallize from ethanol.

Protocol B: Superacid-Mediated (CF3SO3H) Cyclization

For deactivated substrates (e.g., bearing -NO2 or -CF3 groups), thermal PPA cyclization often fails or degrades the material. provides a milder, room-temperature alternative that forces the formation of the highly reactive superelectrophile[1].

  • Preparation: Dissolve the acetoacetanilide derivative in anhydrous CH2Cl2 (approx. 0.1 M) under an inert atmosphere (N2 or Ar).

  • Activation: Slowly add CF3SO3H (10–20 equivalents) dropwise to the solution at 25 °C with continuous stirring.

  • Cyclization: Stir the reaction mixture at room temperature for 15–24 hours[1].

  • Quench & Extraction: Carefully pour the reaction mixture over crushed ice to quench the superacid. Extract the aqueous layer with CH2Cl2.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until neutral, followed by brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

Catalyst Optimization & Quantitative Comparison

Selecting the correct catalyst is a balance of substrate reactivity, safety, and workup feasibility. Use the following data table to guide your reaction design:

Catalyst SystemOperating Temp (°C)Avg. Reaction TimeYield RangeWorkup DifficultyMechanistic Notes & Suitability
H₂SO₄ (conc.) 100 – 1202 – 4 h40 – 70%ModerateProne to aromatic sulfonation side-reactions. Best for simple, unfunctionalized rings.
PPA 80 – 1201.5 – 3 h70 – 90%HighExcellent dehydrating agent. Highly viscous; requires mechanical stirring and hot-water quench.
Eaton's Reagent 60 – 802 – 4 h60 – 85%Moderate7.7 wt% P₂O₅ in methanesulfonic acid. Liquid at RT; much easier to stir than PPA.
CF₃SO₃H 25 (RT)15 – 24 h80 – 95%LowForms distonic superelectrophiles. Ideal for deactivated (electron-poor) substrates.

Troubleshooting & FAQs

Q1: My reaction yields the cleaved starting materials (aniline and β-keto ester) instead of the cyclized quinolone. What went wrong? A1: You are observing amide bond hydrolysis. This occurs when there is excessive water in your acidic medium, which acts as a nucleophile and cleaves the amide before the electrophilic cyclization can occur. Ensure your reagents are strictly anhydrous. If using PPA, use fresh reagent, as older batches absorb atmospheric moisture.

Q2: I am trying to cyclize an acetoacetanilide with a strong electron-withdrawing group (-NO2) on the aniline ring, but my yields are <10% in PPA. How can I improve this? A2: Electron-withdrawing groups severely deactivate the aromatic ring toward electrophilic attack. Standard Brønsted acids cannot overcome this high activation barrier. Switch to Protocol B using Triflic Acid (CF3SO3H) at room temperature. The superacid fully protonates both carbonyls to generate a highly reactive distonic superelectrophile, driving the reaction forward without requiring destructive thermal conditions[1].

Q3: How do I control whether I get a 2-quinolone (Knorr product) or a 4-quinolone (Conrad-Limpach product)? A3: This is dictated by the initial condensation step prior to cyclization, governed by kinetic vs. thermodynamic control[3].

  • Knorr Synthesis (2-quinolones): Condensation of aniline and the β-ketoester at lower temperatures (<100 °C) yields the β-ketoanilide (acetoacetanilide), which cyclizes in strong acid to the 2-quinolone.

  • Conrad-Limpach (4-quinolones): Condensation at high temperatures (>140 °C) favors the formation of the β-amino acrylate (enamine) intermediate. Subsequent thermal cyclization (e.g., in boiling diphenyl ether at ~250 °C) yields the 4-quinolone[3].

Q4: My PPA reaction mixture became an intractable, rock-hard mass during workup. How can I recover my product? A4: PPA solidifies as it cools. If it has already hardened, you must carefully add warm water to the flask and heat it gently while manually breaking up the mass until the polyphosphoric chains hydrolyze into soluble phosphoric acid. To prevent this in the future, always quench the reaction by pouring the hot mixture directly into vigorously stirred ice water[2]. Alternatively, consider switching to Eaton's Reagent, which remains liquid at room temperature.

References

  • Knorr Cyclizations and Distonic Superelectrophiles Source: The Journal of Organic Chemistry (American Chemical Society), 2007, 72(25), 9761-9764. URL:[Link]

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides Source: Molecules (MDPI), 2021, 26(16), 4758. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-6-methyl-1H-quinolin-4-one

Welcome to the Technical Support Center for the isolation and purification of 2-hydroxy-6-methyl-1H-quinolin-4-one (also known as 6-methylquinoline-2,4-diol). This portal is designed for drug development professionals an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-hydroxy-6-methyl-1H-quinolin-4-one (also known as 6-methylquinoline-2,4-diol). This portal is designed for drug development professionals and synthetic chemists who are encountering bottlenecks in the downstream processing of this privileged heterocyclic scaffold.

Due to its unique physicochemical properties, standard purification workflows (like normal-phase silica gel chromatography) often fail, leading to poor yields, intractable streaking, and co-elution of impurities[1]. This guide deconstructs the root causes of these challenges and provides field-proven, self-validating methodologies to overcome them.

Module 1: The Root Cause (Knowledge Base)

The purification challenges of 2-hydroxy-6-methyl-1H-quinolin-4-one stem primarily from its keto-enol tautomerism and its capacity for extensive intermolecular hydrogen bonding . The molecule exists in a dynamic equilibrium between the lactam (4-hydroxy-2-quinolone) and lactim (2,4-quinolinediol) forms[2],[3].

This structural duality creates a highly stable crystal lattice in the solid state, rendering the compound virtually insoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)[4]. Furthermore, when forced into solution, the multiple hydrogen-bond donor and acceptor sites interact aggressively with the silanol groups on stationary chromatography phases, causing severe peak tailing[1].

Tautomerism Tautomers 2-Hydroxy-6-methyl-1H-quinolin-4-one Tautomeric System Keto Lactam Form (4-Hydroxy-2-quinolone) Dominant in polar solvents Tautomers->Keto Enol Lactim Form (2,4-Quinolinediol) Dominant in solid state Tautomers->Enol Chromatography Chromatographic Streaking Due to multi-site H-bonding Keto->Chromatography Solubility Poor Organic Solubility Due to strong crystal lattice Enol->Solubility Solution1 Use Acid/Base Precipitation Chromatography->Solution1 Solution2 Recrystallize in Hot DMF/AcOH Solubility->Solution2

Tautomeric equilibrium of 2-hydroxy-6-methyl-1H-quinolin-4-one dictating purification logic.

Module 2: Troubleshooting Desk (FAQs)

Q1: My crude product streaks severely on normal-phase silica gel, and I cannot isolate a pure fraction. How do I fix this? Causality: The 4-hydroxy-2-quinolone core acts as both a strong hydrogen-bond donor and acceptor. On bare silica, these functional groups bind irreversibly to the stationary phase. The tautomeric exchange during elution further broadens the band, causing the product to smear across multiple column volumes. Solution: Abandon normal-phase chromatography for this specific intermediate. If chromatography is absolutely mandatory for your workflow, you must use reverse-phase (C18) HPLC with a highly polar mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to suppress ionization and disrupt tautomeric streaking[5]. However, the industry standard for this scaffold is acid-base precipitation (See Module 3).

Q2: I cannot dissolve the crude solid in DCM, EtOAc, or even MeOH to load it onto a column. What solvents actually work? Causality: The high lattice energy driven by the lactam-lactim hydrogen bonding networks prevents solvation by standard organic solvents[3]. Solution: To break the lattice energy, you must use highly polar, strongly coordinating aprotic solvents like hot DMSO or DMF[4]. Alternatively, you can utilize the compound's amphoteric nature: it will readily dissolve in aqueous sodium hydroxide (forming a water-soluble phenoxide/enolate salt)[1].

Q3: My 1 H-NMR spectrum shows complex, overlapping peaks that look like a mixture of products, but LC-MS shows a single mass. Is my product impure? Causality: The tautomeric exchange rate of 4-hydroxy-2-quinolones in certain NMR solvents (like DMSO- d6​ at room temperature) can be comparable to the NMR timescale. This results in peak broadening or the appearance of distinct sets of signals for the keto and enol forms, mimicking an impure mixture[3]. Solution: Run the NMR at an elevated temperature (e.g., 80 °C to 100 °C) in DMSO- d6​ . The thermal energy will increase the rate of tautomeric exchange, causing the signals to coalesce into a single, clean set of peaks representing the time-averaged structure.

Module 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By leveraging the intrinsic pKa values of the molecule, you can separate the desired product from structurally distinct impurities without relying on chromatography.

Protocol A: Acid-Base Precipitation (The "Isolate by pKa" Method)

This protocol exploits the acidity of the 4-hydroxyl group (pKa 6.0) and the 2-hydroxyl/lactam group (pKa 11.0) to separate the product from non-acidic impurities (e.g., unreacted p-toluidine from a Knorr synthesis)[1].

  • Suspension: Suspend the crude reaction mixture (1.0 eq) in deionized water (10 mL/g of crude). Causality: The crude product and organic impurities remain insoluble, preventing premature degradation.

  • Basification: Slowly add 2M NaOH under vigorous stirring until the pH reaches > 12. Causality: The high pH fully deprotonates the quinolinediol, breaking the hydrogen-bonded crystal lattice and forcing the molecule into the aqueous phase as a highly soluble sodium salt.

  • Filtration (Validation Checkpoint): Filter the alkaline solution through a Celite pad. Self-Validation: The filtrate contains your product. Any solid left on the filter is unreacted starting material or non-acidic byproducts. Analyze the solid via TLC to confirm the absence of the target mass.

  • Acidification: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. Stop when the pH reaches 5.0–6.0. Causality: Reprotonating the core restores the neutral lactam/lactim forms. The sudden recovery of lattice energy forces the product to crash out of the aqueous solution as a distinct precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water to remove residual NaCl, and dry under high vacuum at 50 °C for 12 hours.

Workflow Start Crude Reaction Mixture (Contains 6-methyl-2,4-quinolinediol) Step1 Suspend in H2O Add 2M NaOH until pH > 12 Start->Step1 Logic1 Product dissolves as sodium phenoxide/enolate salt Step1->Logic1 Step2 Filter insoluble impurities (e.g., unreacted anilines) Step1->Step2 Step3 Cool filtrate to 0-5°C Slowly add 2M HCl until pH 5-6 Step2->Step3 Logic2 Product protonates and precipitates due to lattice energy recovery Step3->Logic2 Step4 Vacuum Filtration & Wash with cold H2O Step3->Step4 End Pure 2-Hydroxy-6-methyl- 1H-quinolin-4-one Step4->End

Step-by-step workflow for the acid-base precipitation of 4-hydroxy-2-quinolones.

Protocol B: High-Temperature Recrystallization

If trace regioisomers (e.g., 8-methyl derivatives) remain after acid-base extraction, recrystallization is required.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add Glacial Acetic Acid or DMF (approx. 5-8 mL/g). Heat to 100–120 °C until complete dissolution occurs. Causality: Glacial acetic acid acts as a strong hydrogen-bond disruptor, temporarily breaking the lactam dimers.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated sintered glass funnel to remove insoluble carbonaceous particulates.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature slowly over 4 hours, then transfer to a 4 °C refrigerator overnight. Self-Validation: Slow cooling ensures thermodynamic control, allowing the 6-methyl isomer to pack perfectly into its crystal lattice while excluding structurally mismatched regioisomers.

  • Washing: Filter the resulting crystals and wash with a minimal amount of cold ethanol or diethyl ether to remove residual recrystallization solvent.

Module 4: Data Analytics

Understanding the physical parameters of the tautomeric states is critical for predicting their behavior during purification. The table below summarizes the quantitative and qualitative data associated with the two primary states of the molecule.

Physicochemical PropertyLactam Form (4-Hydroxy-2-quinolone)Lactim Form (2,4-Quinolinediol)
Predominant Environment Highly polar aprotic solvents (DMSO, DMF)[3]Solid state & non-polar environments[2]
Hydrogen Bonding Profile Strong H-bond donor (NH) and acceptor (C=O)Dual H-bond donors (OH)
Chromatographic Behavior Severe tailing on bare silica (H-bond to silanols)Irreversible adsorption on bare silica
Aqueous Solubility (pH 7) < 0.1 mg/mL (Extremely poor)< 0.1 mg/mL (Extremely poor)
Aqueous Solubility (pH 12) > 50 mg/mL (As sodium salt)[1]> 50 mg/mL (As sodium salt)[1]
Approximate pKa values ~11.0 (NH)~6.0 (4-OH)

References

  • Quinolones for applications in medicinal chemistry: synthesis and structure. chim.it. Available at:[Link]

  • [4] Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. ResearchGate. Available at: [Link]

  • [5] Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. ACS Publications. Available at: [Link]

  • [3] 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely referred to by...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely referred to by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone)[1].

Scaling up quinolone core synthesis often introduces rheological bottlenecks, thermodynamic side-reactions, and purification challenges. This guide bypasses generic procedures to focus on the causality of the reaction mechanics, ensuring your scale-up is both predictable and reproducible.

Process Overview & Reaction Pathway

The most robust industrial route avoids halogenated intermediates by utilizing a two-step condensation and cyclization sequence. The reaction begins with the amidation of p-toluidine with diethyl malonate, followed by an intramolecular Friedel-Crafts-type cyclization mediated by Polyphosphoric Acid (PPA)[2].

G Start p-Toluidine + Diethyl Malonate Amidation Amidation (150-160 °C) Formation of Monoanilide Start->Amidation -EtOH Intermediate Ethyl 3-oxo-3-(p-tolylamino)propanoate Amidation->Intermediate Cyclization Cyclization (PPA, 140 °C) Intramolecular Friedel-Crafts Intermediate->Cyclization PPA Catalyst Workup Aqueous Quench & Filtration Cyclization->Workup Product 2-Hydroxy-6-methyl-1H-quinolin-4-one Workup->Product Recrystallization

Workflow for the two-step synthesis of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Troubleshooting FAQs: Mechanistic & Strategic Choices

Q1: Why do we observe 2,4-dichloro-6-methylquinoline when scaling up, and how do we prevent it? A: If you attempt to drive the cyclization using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) instead of PPA, the hydroxyl groups at the 2- and 4-positions will undergo rapid nucleophilic substitution by chloride anions, yielding the dichloro-quinoline derivative[2]. To synthesize the pure hydroxy target without chlorination, you must use a non-halogenating, highly dehydrating acid catalyst. Polyphosphoric acid (PPA) is the gold standard, acting simultaneously as a solvent and an activator for the cyclization[3].

Q2: During the first step (amidation), my yield of the intermediate is low, and a highly insoluble white precipitate clogs the reactor. What is it? A: The insoluble precipitate is N,N'-di(p-tolyl)malonamide (the diamide). This thermodynamic sink occurs when the stoichiometry or addition rate allows one molecule of diethyl malonate to react with two molecules of p-toluidine. Causality & Fix: Diethyl malonate must act as both reactant and solvent (typically 2.0 to 3.0 equivalents). The p-toluidine must be added portion-wise to the pre-heated ester (150 °C) to ensure the ester is always in massive stoichiometric excess, kinetically favoring the mono-amidation pathway.

Q3: The PPA cyclization mixture becomes too viscous to stir at scale, leading to localized charring. How can we manage the rheology? A: PPA is notoriously viscous at room temperature but its viscosity drops logarithmically above 90 °C. Causality & Fix: Localized charring is a result of poor heat transfer due to high viscosity. When scaling up, ensure your reactor has a high-torque anchor stirrer. Pre-heat the PPA to 100 °C before adding the intermediate. During the quench, do not let the mixture cool below 90 °C before pouring it into vigorously stirred ice water.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific physical checkpoints are embedded to confirm reaction progress without requiring immediate offline analytics.

Phase 1: Synthesis of Ethyl 3-oxo-3-(p-tolylamino)propanoate
  • Setup: Charge a reactor equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head with diethyl malonate (3.0 eq). Heat to 150 °C under a nitrogen atmosphere.

  • Addition: Add p-toluidine (1.0 eq) portion-wise over 2 hours to maintain the internal temperature.

  • Validation Checkpoint 1 (Volumetric): Ethanol is generated as a byproduct. The continuous collection of the theoretical volume of ethanol in the receiving flask confirms the progression of the amidation. If ethanol distillation stalls, the reaction has stalled.

  • Distillation: After complete addition, maintain at 160 °C for 1 hour. Apply vacuum to distill off the excess diethyl malonate (bp 199 °C at 760 mmHg, significantly lower under vacuum).

  • Isolation: The crude monoamide remains in the reactor as a heavy oil that solidifies upon cooling.

Phase 2: PPA-Mediated Cyclization & Isolation
  • Preparation: In a separate heavy-duty reactor, pre-heat Polyphosphoric Acid (PPA) (5 parts by weight relative to the intermediate) to 100 °C until it flows freely.

  • Reaction: Introduce the crude monoamide from Phase 1. Raise the temperature to 140 °C and stir for 2.5 hours[2].

  • Validation Checkpoint 2 (Chromatographic): Perform a rapid TLC (eluent: CHCl₃/MeOH 9.5:0.5). The starting material will disappear, replaced by a highly UV-active spot near the baseline (the highly polar quinolone)[4].

  • Quench: While the mixture is still hot (90–100 °C), pour it carefully into 10 volumes of vigorously stirred ice water. The target compound will immediately precipitate as an off-white solid.

  • Validation Checkpoint 3 (pH): Filter the solid and wash extensively with deionized water. You must test the filtrate pH. Continue washing until the filtrate pH > 5 to ensure complete removal of residual phosphoric acid, which otherwise severely degrades the product during drying.

  • Drying: Dry under vacuum at 70 °C to constant weight[5].

Quantitative Data: Cyclization Optimization

To maximize throughput and purity, the PPA-to-substrate ratio and temperature must be tightly controlled. The table below summarizes the causality of different scale-up conditions during the Phase 2 cyclization.

PPA : Substrate (w/w)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Causality / Observation
3:11204.045.088.5Incomplete cyclization; high viscosity hindered mass transfer and mixing.
5:1 140 2.5 78.5 96.2 Optimal balance of rheology, reaction rate, and yield.
10:11402.081.097.0Excellent yield, but excessive PPA severely complicates the aqueous quench at scale.
5:11602.062.082.1Thermal degradation and localized charring observed; impurity profile broadens.

References

  • [2] Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with active halo-methylene compounds using phase transfer catalysis. Trade Science Inc. URL:[Link]

  • [4] N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. PMC - NIH. URL:[Link]

  • [5] Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. PMC - NIH. URL:[Link]

  • [3] Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Chemical and Pharmaceutical Research. URL:[Link]

Sources

Optimization

Preventing byproduct formation in quinolinone synthesis

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) organized by common synthetic methods, focusing on the prevention of byproduct formation and optimization of reaction outcomes.

General Troubleshooting & FAQs

This section addresses broad issues that can arise in various quinolinone synthesis protocols.

Q1: My reaction is producing a low yield of the desired quinolinone and a complex mixture of unidentified byproducts. Where should I start troubleshooting?

A1: Low yields and complex product mixtures often stem from a few key parameters that require systematic investigation.[1] Before delving into method-specific issues, review the following:

  • Purity of Starting Materials: Impurities in anilines or β-ketoesters can introduce competing side reactions. Verify the purity of your reagents by NMR or GC-MS before starting.

  • Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, are highly sensitive to temperature.[1][2] Small deviations can dramatically shift the reaction pathway toward undesired isomers or promote decomposition.[2]

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation and the formation of tarry byproducts.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Solvent Choice: The polarity and boiling point of your solvent are critical. High-boiling, inert solvents like diphenyl ether or Dowtherm A are often necessary to reach the high temperatures required for cyclization in thermal methods, ensuring efficient heat transfer and maintaining a manageable mixture.[2][3]

Below is a general workflow to approach these issues.

G start Low Yield / Complex Mixture reagents Verify Purity of Starting Materials (NMR, GC-MS) start->reagents monitoring Optimize Reaction Time via Monitoring (TLC, LC-MS) reagents->monitoring If reagents are pure temp Systematically Vary Reaction Temperature monitoring->temp solvent Evaluate Solvent Choice (Boiling Point, Polarity) temp->solvent end Improved Yield and Purity solvent->end

Caption: General troubleshooting workflow for low yields.

Method-Specific Troubleshooting Guides

Conrad-Limpach & Knorr Synthesis

These related methods involve the condensation of anilines with β-ketoesters and are classic routes to 4-quinolinones and 2-quinolinones, respectively. The primary challenge is controlling the regioselectivity.

Q2: I'm attempting a Conrad-Limpach synthesis to get a 4-quinolinone, but I'm getting the isomeric 2-quinolinone (Knorr product) as a major byproduct. How do I prevent this?

A2: This is a classic problem of kinetic versus thermodynamic control. The initial condensation between the aniline and the β-ketoester can occur at either the keto group (leading to the 4-quinolone) or the ester group (leading to the 2-quinolone).

  • Mechanism Insight: The formation of the β-aminoacrylate intermediate, which cyclizes to the desired 4-quinolinone, is the kinetic product , favored at lower temperatures.[3][4] Conversely, formation of the β-ketoanilide, the precursor to the 2-quinolinone, is the thermodynamic product , favored at higher temperatures.[3][4]

  • Solution: Control the temperature of the initial condensation step.

    • For 4-Quinolinoes (Conrad-Limpach): Run the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature to 80°C) to favor the kinetic β-aminoacrylate.[3] Once this intermediate is formed (confirm by TLC), the temperature can be raised significantly (typically to ~250°C) to effect the thermal cyclization.[5]

    • For 2-Quinolones (Knorr): If the 2-quinolone is the desired product, a higher initial reaction temperature (e.g., 110-140°C) or the use of strong acid catalysts like concentrated H₂SO₄ promotes the formation of the thermodynamically stable anilide intermediate, which then cyclizes.[6][7]

The diagram below illustrates this temperature-dependent selectivity.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control reactants Aniline + β-Ketoester kinetic_intermediate β-Aminoacrylate (Intermediate) reactants->kinetic_intermediate Low Temp (e.g., RT - 80°C) thermo_intermediate β-Ketoanilide (Intermediate) reactants->thermo_intermediate High Temp (e.g., >110°C) product_4 4-Quinolone (Desired Product) kinetic_intermediate->product_4 High Temp Cyclization (~250°C) product_2 2-Quinolone (Knorr Byproduct) thermo_intermediate->product_2 Acid-Catalyzed Cyclization

Caption: Temperature control dictates byproduct formation.

Q3: My Conrad-Limpach cyclization is not proceeding to completion, even at high temperatures. What could be the issue?

A3: Incomplete cyclization is a common hurdle, often related to substrate electronics or inefficient heating.

  • Substrate Reactivity: If the aniline contains a strong electron-withdrawing group (e.g., -NO₂), the aromatic ring is deactivated, making the electrophilic aromatic substitution (the cyclization step) more difficult.[3] This deactivation raises the energy barrier for the ring-closing step.

  • Inefficient Heat Transfer: The cyclization requires very high temperatures (~250°C).[5] If the reaction mixture is too viscous or the heating apparatus is inadequate, the bulk of the mixture may not be reaching the required temperature.

  • Solution:

    • For deactivated anilines, consider using microwave heating, which can often provide the necessary energy more efficiently and in a shorter time frame, potentially reducing degradation.[8]

    • Ensure the use of a suitable high-boiling solvent (e.g., Dowtherm A, diphenyl ether) and a reliable heating mantle with a temperature controller and vigorous stirring to ensure uniform heat distribution.[2][3]

ParameterRecommended ConditionRationale
Solvent Dowtherm A, Diphenyl Ether, Mineral OilHigh boiling point (>250°C) allows for necessary cyclization temperature.[2]
Temperature 240-260°CRequired for the thermal electrocyclic ring closing step.[2][5]
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions at high temperatures.
Monitoring TLCMonitor the disappearance of the intermediate enamine.[3]
Friedländer Annulation

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone) to form a quinoline. While versatile, it can be plagued by self-condensation side reactions.

Q4: My Friedländer synthesis is giving low yields due to the self-condensation of my ketone reactant. How can I suppress this byproduct?

A4: The aldol condensation of the ketone with itself is a common competing pathway, especially under the basic or acidic conditions often used to catalyze the Friedländer reaction.[9]

  • Mechanism Insight: The desired reaction requires the enolate of the ketone to attack the carbonyl of the 2-aminoaryl substrate. However, this same enolate can attack another molecule of the ketone, leading to undesired aldol byproducts.

  • Solutions:

    • Use of an Imine Analog: Instead of the 2-aminoaryl ketone, use its pre-formed imine analog. This strategy can circumvent the conditions that promote ketone self-condensation.[9]

    • Catalyst Choice: Modern protocols often use catalysts that can promote the reaction under milder conditions where self-condensation is less favorable. Catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids have been shown to be effective.[10]

    • One-Pot Procedures: A highly effective modern approach involves the in situ reduction of a 2-nitroaryl aldehyde to the 2-aminoaryl aldehyde using reagents like iron powder, followed immediately by the Friedländer condensation.[11] This avoids isolating the sensitive amino-aldehyde and can lead to excellent yields.

Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline

This protocol, adapted from Li, et al., demonstrates an efficient method that minimizes byproduct formation by generating the reactive intermediate in situ.[11]

  • Setup: To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 eq), acetophenone (1.2 eq), and ethanol.

  • Reduction: Add iron powder (3.0 eq) and a catalytic amount of aqueous hydrochloric acid (e.g., 0.1 M).

  • Reaction: Heat the mixture to reflux and monitor the reduction of the nitro group by TLC. This step typically takes 1-2 hours.

  • Condensation: Once the reduction is complete, add a base such as potassium hydroxide to catalyze the condensation. Continue to reflux and monitor the formation of the quinoline product.

  • Work-up: After the reaction is complete, cool the mixture, filter off the iron salts, and remove the ethanol under reduced pressure.

  • Purification: Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Purification Strategies
Q5: My crude quinolinone product is difficult to purify and seems to co-precipitate with byproducts or is unstable on silica gel. What are my options?

A5: Purification can indeed be challenging. Here are a few strategies:

  • Precipitation/Recrystallization: 4-Hydroxyquinoline products are often poorly soluble and will precipitate from the hot reaction mixture upon cooling.[3] This can be an effective first purification step. The collected solid can be washed with a non-polar solvent like hexanes or toluene to remove the high-boiling reaction solvent.[3] Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.[12]

  • Acid-Base Extraction: Quinolines and quinolinones are basic. You can dissolve the crude product in an acidic aqueous solution (e.g., 1 M HCl) to form the water-soluble salt. This aqueous layer can then be washed with an organic solvent (like ether or dichloromethane) to remove non-basic, organic-soluble impurities and tar.[13] Afterwards, basifying the aqueous layer with NaOH will precipitate the purified quinolinone, which can be collected by filtration or extracted with an organic solvent.[13]

  • Alternative Chromatography: If your compound is unstable on silica gel, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Grokipedia. (n.d.). Knorr quinoline synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • Saeed, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
  • Ivanov, I. G., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino–β-Keto Anilides. Molbank, 2021(3), M1267.
  • Wikipedia. (n.d.). Friedländer synthesis.

Sources

Troubleshooting

Enhancing the solubility of 2-hydroxy-6-methyl-1H-quinolin-4-one for bioassays

Welcome to the Technical Support Center for assay development and compound formulation. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with 2-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and compound formulation. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7) .

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic principles driving your experimental outcomes, ensuring your bioassays yield reproducible, artifact-free data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is 2-hydroxy-6-methyl-1H-quinolin-4-one inherently difficult to dissolve in standard aqueous buffers? A1: The poor aqueous solubility of this compound is driven by its high crystal lattice energy, evidenced by its exceptionally high melting point (approx. 342 °C) [1]. The planar quinolinone core promotes strong π−π stacking, while the hydroxyl and carbonyl groups participate in extensive intermolecular hydrogen bonding (facilitated by lactam-lactim tautomerism). Because water molecules cannot easily outcompete these strong drug-drug intermolecular forces, the thermodynamic barrier to dissolution in aqueous media is extremely high.

Q2: What is the optimal solvent system for preparing high-concentration stock solutions? A2: 100% Dimethyl Sulfoxide (DMSO) is the gold standard for your initial stock. DMSO acts as a powerful hydrogen-bond acceptor and has a high dielectric constant, which effectively disrupts the intermolecular hydrogen bonding of the quinolinone crystal lattice [2]. You should aim for a 10 mM to 50 mM stock solution in anhydrous DMSO, stored in aliquots at -20 °C to prevent moisture absorption, which can cause premature precipitation.

Q3: When I dilute the DMSO stock into my assay buffer (e.g., PBS, pH 7.4), the compound immediately crashes out. How do I prevent this? A3: You are experiencing "solvent-shift precipitation." When the DMSO is rapidly diluted by water, the hydrophobic quinolinone molecules rapidly self-associate (nucleation) before they can disperse. Causality-driven solution: You must alter the kinetics of nucleation. Do not add the DMSO stock directly to a large volume of plain buffer. Instead, pre-warm your buffer to 37 °C and supplement it with a non-ionic surfactant (e.g., 0.05% Tween-20 or Pluronic F-68) before adding the drug. The surfactant micelles will immediately encapsulate the hydrophobic drug molecules as the DMSO diffuses away, trapping the compound in a metastable, kinetically soluble state [3].

Q4: My cell-based bioassay cannot tolerate >0.1% DMSO, but I need a high working concentration. What is the best alternative? A4: You should utilize host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic methyl-quinolinone core inserts into the cavity, shielding it from water, while the exterior hydroxyl groups ensure the entire complex remains water-soluble[4]. This allows you to achieve high aqueous concentrations of the quinolinone without relying on cytotoxic levels of organic cosolvents.

Q5: Can I use solid dispersion techniques for high-throughput screening (HTS) or in vivo applications? A5: Yes. If liquid formulations fail, creating a solid dispersion with polymers like Polyvinylpyrrolidone (PVP K30) or Poloxamer 407 is highly effective [5]. By co-dissolving the drug and polymer in a volatile solvent (like methanol) and rapidly evaporating it, you force the quinolinone into an amorphous state. Amorphous solids lack a crystal lattice, significantly lowering the thermodynamic energy required for the compound to dissolve in your bioassay buffer.

Part 2: Data Presentation & Formulation Strategies

Table 1: Physicochemical Profile of 2-hydroxy-6-methyl-1H-quinolin-4-one

PropertyValue / CharacteristicImpact on Bioassay Solubility
CAS Number 1677-44-7N/A
Molecular Weight 175.18 g/mol Small molecule; highly permeable if dissolved.
Melting Point ~342 °CIndicates massive crystal lattice energy; highly insoluble in water.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; prefers organic phases or hydrophobic pockets.
Tautomerism Lactam LactimpH-dependent structural shifts; affects hydrogen bond donor/acceptor ratio.

Table 2: Recommended Solubility Enhancement Strategies

StrategyMechanism of ActionBest Use CaseLimitations
DMSO Stock + Serial Dilution Disrupts H-bonds; kinetic trapping in buffer.Biochemical enzymatic assays.DMSO toxicity in cell assays (>1%).
HP- β -Cyclodextrin Thermodynamic host-guest encapsulation.Cell-based assays; low-toxicity requirements.May reduce free-drug fraction available to target.
PVP Solid Dispersion Converts crystalline drug to amorphous state.In vivo dosing; complex media assays.Requires rotary evaporation/lyophilization setup.

Part 3: Mandatory Visualization

G Start Poorly Soluble Quinolinone (2-hydroxy-6-methyl-1H-quinolin-4-one) Step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Step1 Decision1 Precipitation upon buffer dilution? Step1->Decision1 PathA Proceed to Bioassay (Keep final DMSO < 1%) Decision1->PathA No Step2 Pre-mix buffer with Surfactants (e.g., 0.05% Tween-20) Decision1->Step2 Yes Decision2 Still precipitating or assay interference? Step2->Decision2 Decision2->PathA No Step3 Formulate Inclusion Complex (HP-β-Cyclodextrin) Decision2->Step3 Yes (Cell Assay) Step4 Amorphous Solid Dispersion (PVP or Poloxamer 407) Decision2->Step4 Yes (In Vivo/HTS) Step3->PathA Step4->PathA

Workflow for troubleshooting and resolving quinolinone solubility in biological assays.

CD_Mechanism Drug 2-hydroxy-6-methyl- 1H-quinolin-4-one (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Bioassay Target Receptor/Enzyme in Aqueous Buffer Complex->Bioassay Dynamic Release of Free Drug

Mechanism of HP-β-Cyclodextrin inclusion complexation and subsequent bioassay integration.

Part 4: Experimental Protocols

Protocol 1: Preparation of DMSO Stock and Kinetic Aqueous Dilution

This protocol utilizes kinetic trapping to prevent solvent-shift precipitation.

  • Stock Preparation: Weigh the required mass of 2-hydroxy-6-methyl-1H-quinolin-4-one and dissolve in 100% anhydrous DMSO to achieve a 20 mM concentration. Vortex for 2 minutes. Self-validation: The solution must be optically clear with no particulate matter.

  • Buffer Preparation: Warm your target aqueous buffer (e.g., PBS) to 37 °C. Add 0.05% (v/v) Tween-20 and mix thoroughly.

  • Intermediate Dilution: Create a 10x intermediate stock by pipetting 10 μ L of the 20 mM DMSO stock into 90 μ L of 100% DMSO (yielding 2 mM).

  • Final Spiking: While gently vortexing the warmed buffer, add the intermediate stock dropwise to achieve the final desired concentration (e.g., a 1:100 dilution yields a 20 μ M final concentration with 1% DMSO).

  • Validation: Measure the absorbance at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates or precipitation [2].

Protocol 2: Preparation of HP- β -CD Inclusion Complexes

This protocol relies on thermodynamic equilibrium to create a stable, water-soluble complex.

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP- β -CD in ultra-pure water or your basal assay buffer. Stir until completely transparent.

  • Drug Addition: Add 2-hydroxy-6-methyl-1H-quinolin-4-one powder directly to the HP- β -CD solution in molar excess (e.g., aiming for a theoretical 5 mM concentration).

  • Equilibration: Place the suspension on a rotary shaker at 25 °C for 48 hours. Causality: Complexation is a dynamic equilibrium; sufficient time is required for the solid drug to partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.22 μ m PVDF syringe filter to remove any uncomplexed, undissolved quinolinone [4].

  • Quantification: Determine the exact concentration of the dissolved complexed drug using UV-Vis spectroscopy or HPLC against a known standard curve prepared in methanol.

Part 5: References

  • PubMed (NIH). "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis". SLAS Discovery. Available at:[Link]

  • PubMed (NIH). "Liquid formulation of a novel non-fluorinated topical quinolone, T-3912, utilizing the synergic solubilizing effect of the combined use of magnesium ions and hydroxypropyl-beta-cyclodextrin". Journal of Controlled Release. Available at: [Link]

  • ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique". ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Quinolinone Synthesis

Welcome to the Technical Support Center for Quinolinone Synthesis. Quinolinones (including 2-quinolinones and 4-quinolinones) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. Quinolinones (including 2-quinolinones and 4-quinolinones) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antibiotics, antimalarials, and anticancer agents. The efficiency of synthesizing these heterocycles is heavily dictated by catalyst selection, ligand tuning, and the electronic nature of the precursors.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, quantitative benchmarks, and self-validating experimental protocols to optimize your synthetic workflows.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My Palladium-catalyzed carbonylation of 2-iodoanilines and terminal acetylenes is stalling at low yields. What is the mechanistic cause, and how do I optimize it? A1: Low yields in Pd-catalyzed carbonylation (typically using CO gas) often stem from inefficient oxidative addition or sluggish migratory insertion of CO (1)[1]. If your aniline precursor contains electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), the nucleophilicity of the amine is drastically reduced, which hinders the final cyclization step (2)[2]. Causality & Solution: Monodentate ligands like PPh₃ struggle with electronically deactivated or sterically hindered substrates. Upgrading to a bidentate ligand like dppf (e.g., using PdCl₂(dppf)Cl₂) increases the electron density on the palladium center, accelerating the initial oxidative addition[1]. Additionally, swapping to a stronger base (e.g., Cs₂CO₃) facilitates the deprotonation required for ring closure.

Q2: We are synthesizing N-methyl-2-quinolones but experience poor regioselectivity with unsymmetrical alkynes. Is there a better catalytic system? A2: Yes. While Palladium is versatile, Iridium catalysts offer superior control for specific transformations. For synthesizing N-methyl-2-quinolones from methyl aryl carbamoyl chlorides and internal alkynes, the [IrCl(cod)]₂ catalyst system is highly effective (3)[3]. Causality & Solution: Unsymmetrical alkynes naturally yield a mixture of regioisomers (often dropping yields to 62-67%) due to competing steric demands during the alkyne insertion step[3]. If strict regiocontrol is required for complex targets, consider regiodivergent ring-expansion strategies from oxindoles, which utilize specific base/catalyst combinations (like LiHMDS) to strictly control migratory aptitude (4)[4].

Q3: Can we achieve quinolinone synthesis without toxic transition metals to meet green chemistry standards? A3: Absolutely. Two highly effective metal-free pathways exist:

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs catalyze the decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyls. The nucleophilic attack of the carbene on the carbonyl carbon initiates a cascade that releases only CO₂ and water as byproducts, avoiding toxic metals entirely[1].

  • Cross-Dehydrogenative Coupling (CDC): Using tert-butyl hydroperoxide (TBHP) as an oxidant facilitates direct C-H functionalization. This is particularly effective for late-stage functionalization of indeno-quinolinones, yielding up to 55% in 1,2-dichloroethane (DCE) and higher in optimized aqueous conditions (5)[5].

Quantitative Data & Catalytic Benchmarks

Catalytic SystemTarget ScaffoldKey Reagents / LigandsTypical YieldAdvantages / Limitations
Palladium (PdCl₂(dppf)Cl₂) Quinolin-4-ones2-Iodoaniline, Alkyne, CO75 - 85%Broad scope; requires high-pressure CO handling[1].
Iridium ([IrCl(cod)]₂) N-methyl-2-quinolonesCarbamoyl chlorides, Alkynes62 - 90%Excellent for symmetrical alkynes; poor regioselectivity for unsymmetrical[3].
Metal-Free (NHC) Quinolin-4-onesIsatoic anhydride, 1,3-dicarbonyl70 - 95%Green chemistry (CO₂/H₂O byproducts); limited to specific anhydrides[1].
Metal-Free (TBHP CDC) Indeno-quinolinonesTBHP (4 equiv), H₂O, 120 °C55 - 80%Mild oxidant, open-air; requires excess peroxide which can degrade sensitive groups[5].

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Carbonylation of 2-Iodoanilines

Self-Validating Design: This protocol relies on the visual and chromatographic confirmation of intermediate consumption to ensure the catalytic cycle is active before workup.

  • Preparation: In a flame-dried Schlenk tube, add 2-iodoaniline (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with CO gas three times. Causality: Strict exclusion of oxygen prevents the homocoupling of alkynes (Glaser coupling), which would rapidly consume the starting material and poison the catalyst.

  • Reaction: Add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture at 90 °C under a CO balloon.

  • Validation Check: Monitor by TLC every 2 hours. The complete disappearance of the 2-iodoaniline spot confirms successful oxidative addition and migratory insertion. If the spot persists after 4 hours, the catalyst may be poisoned; spike with an additional 2 mol% PdCl₂(dppf)Cl₂.

  • Workup: Once complete, cool to room temperature, filter through a Celite pad to remove the Pd catalyst, and purify via silica gel chromatography.

Protocol B: Metal-Free Synthesis via TBHP-Mediated CDC

Self-Validating Design: This protocol uses stoichiometric constraints to prevent over-oxidation, validated by LC-MS tracking.

  • Preparation: Charge a reaction vial with the indeno-quinoline precursor (0.2 mmol).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 4.0 equiv) and H₂O (2.0 mL) as the solvent. Causality: Water acts as an eco-friendly solvent, while the precise 4.0 equiv of TBHP ensures complete oxidation without over-degrading the substrate. Excess TBHP (>4 equiv) is proven to decrease the isolated yield[5].

  • Reaction: Stir the mixture in an open-air atmosphere at 120 °C for 36 hours.

  • Validation Check: Track the formation of the desired indeno-quinolinone via LC-MS at the 24-hour mark. If unreacted precursor remains after 36h, do not add more TBHP; instead, verify the internal reaction temperature.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography.

Visualizing the Workflows

CatalystSelection Start Identify Primary Starting Material Node1 2-Iodoanilines + Terminal Alkynes Start->Node1 Node2 Isatoic Anhydrides + 1,3-Dicarbonyls Start->Node2 Node3 Indeno-derivatives (C-H Activation) Start->Node3 Cat1 Palladium Catalysis (e.g., PdCl2(dppf)Cl2, CO) Node1->Cat1 High Yield, CO Insertion Cat2 NHC Catalysis (Metal-Free, Green) Node2->Cat2 Decarboxylating Cyclization Cat3 TBHP-Mediated CDC (Oxidative, Metal-Free) Node3->Cat3 Late-Stage Functionalization

Decision tree for selecting the optimal catalytic system based on quinolinone starting materials.

PdTroubleshooting Issue Low Yield in Pd-Carbonylation Check1 Check Precursor Electronics Issue->Check1 Check2 Check Ligand Efficiency Issue->Check2 Sol1 EWG Present? Increase Base Strength Check1->Sol1 Sol2 Switch PPh3 to dppf (Bidentate) Check2->Sol2 Success Optimized Quinolinone Synthesis Sol1->Success Enhances Cyclization Sol2->Success Accelerates Oxidative Addition

Troubleshooting workflow for resolving low yields in Palladium-catalyzed quinolinone synthesis.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. 1

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Qeios. 3

  • Regiodivergent Ring-Expansion of Oxindoles to Quinolinones - Journal of the American Chemical Society (ACS Publications). 4

  • Synthesis of Indeno-Quinolones and Their Functionalization toward 5-HT3 Receptor - The Journal of Organic Chemistry (ACS Publications). 5

  • Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors - Benchchem. 2

Sources

Optimization

Technical Support Center: Characterization of Impurities in 2-Hydroxy-6-methyl-1H-quinolin-4-one

Overview 2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7), also known as 4-hydroxy-6-methyl-2-quinolone, is a highly versatile pharmaceutical intermediate. It serves as a critical structural scaffold in the design a...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7), also known as 4-hydroxy-6-methyl-2-quinolone, is a highly versatile pharmaceutical intermediate. It serves as a critical structural scaffold in the design and synthesis of phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors and various biologically active quinolone-3-carboxamides targeting human colon carcinoma[1][2]. Due to its complex keto-enol tautomerism and the high probability of generating closely related regioisomers during synthesis, rigorous analytical characterization is essential to ensure API (Active Pharmaceutical Ingredient) purity and safety.

This technical support guide provides field-proven methodologies, troubleshooting steps, and structural elucidation workflows to help analytical scientists isolate and characterize impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I observe severe peak tailing or peak splitting for 2-hydroxy-6-methyl-1H-quinolin-4-one during RP-HPLC analysis? A1: This phenomenon is caused by keto-enol tautomerism . The compound exists in an equilibrium between its 2,4-quinolinediol, 4-hydroxy-2-quinolone, and 2-hydroxy-4-quinolone forms. If your mobile phase pH is unbuffered or near the pKa of the hydroxyl groups, the rate of interconversion between these tautomers matches the chromatographic timescale, resulting in peak distortion.

  • Expert Insight (Causality): To resolve this, you must lock the ionization state of the molecule. Transition from a water/acetonitrile gradient to a strongly buffered mobile phase (e.g., 10 mM ammonium formate adjusted to pH 3.0 with formic acid). This ensures the compound remains fully protonated, yielding a single, sharp chromatographic peak.

Q2: How can I chromatographically and spectroscopically differentiate the target 6-methyl compound from the 7-methyl regioisomer impurity? A2: The 7-methyl regioisomer is a notorious impurity that arises when the starting material (p-toluidine) contains trace amounts of m-toluidine. Because they are positional isomers, they share an identical exact mass (m/z 176.0709 for [M+H]⁺) and cannot be differentiated by standard HRMS alone[1].

  • Expert Insight (Causality): Standard C18 columns often fail to resolve these isomers due to their identical hydrophobicity. Switch to a Pentafluorophenyl (PFP) column . The fluorine atoms on the PFP phase provide unique dipole-dipole and π−π interactions that recognize the slight spatial difference of the methyl group. For absolute confirmation, isolate the peak and perform 1 H NMR; the 6-methyl isomer exhibits a distinct isolated aromatic proton (H-5) signal (typically a fine doublet or singlet) that is absent or shifted in the 7-methyl isomer[2].

Q3: What genotoxic impurities (GTIs) should be monitored during the synthesis of this scaffold? A3: Unreacted p-toluidine is a known genotoxic impurity and must be strictly controlled. Because standard UV detection lacks the sensitivity required to quantify GTIs at parts-per-million (ppm) levels, you must implement a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) to ensure the intermediate meets regulatory safety thresholds.

Visualizing the Impurity Landscape

ImpurityPathway SM1 p-Toluidine (Starting Material) Int Malondianilide Intermediate SM1->Int Condensation Imp1 Unreacted p-Toluidine (Genotoxic Impurity) SM1->Imp1 Incomplete Reaction Imp2 7-Methyl Regioisomer (from m-Toluidine) SM1->Imp2 m-Toluidine Impurity SM2 Diethyl Malonate (Reagent) SM2->Int API 2-Hydroxy-6-methyl- 1H-quinolin-4-one (Target) Int->API Cyclization (Heat/Acid) Imp3 O/N-Alkylated Byproducts (Over-reaction) API->Imp3 Excess Alkylation

Caption: Synthetic pathway and origin of critical impurities for 2-hydroxy-6-methyl-1H-quinolin-4-one.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol 1: Optimized HPLC-UV Method for Regioisomer Profiling

This protocol is designed as a self-validating system to ensure baseline separation of tautomeric and regioisomeric impurities.

Step-by-Step Methodology:

  • Column Installation: Install a PFP (Pentafluorophenyl) analytical column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water. Adjust to exactly pH 3.0 using LC-MS grade formic acid.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient Elution Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 60% B

    • 15–20 min: Linear ramp to 95% B

    • Flow rate: 1.0 mL/min. Column temperature: 35°C.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm, which is the optimal UV maximum for the quinolinone chromophore.

  • System Suitability Validation (Critical): Inject a resolution standard containing a 1:1 mixture of the 6-methyl target and the 7-methyl regioisomer. The system is considered validated for use only if the resolution ( Rs​ ) between these two peaks is ≥2.0 .

Protocol 2: LC-MS/MS Structural Elucidation of Unknown Impurities

When an unknown impurity peak exceeds the ICH identification threshold (typically >0.10% area), follow this workflow to establish structural connectivity[1][2].

Step-by-Step Methodology:

  • Ionization Setup: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient ionization of the quinolinone core.

  • Full Scan (HRMS): Acquire high-resolution MS data (m/z 100–1000). Calculate the exact mass and elemental composition. The mass error must be < 5 ppm to validate the formula.

  • Fragmentation (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) ramp of 20–40 eV.

  • Data Interpretation: The 2-hydroxy-6-methyl-1H-quinolin-4-one core typically undergoes a characteristic neutral loss of carbon monoxide (-28 Da), yielding a product ion at m/z 148. If the unknown impurity lacks this transition, the structural modification (e.g., O-alkylation) likely resides on the hydroxyl-bearing carbons.

LCMSWorkflow Start Unknown Impurity Peak Detected in HPLC (>0.10%) HRMS High-Resolution MS (HRMS) Determine Exact Mass & Formula Start->HRMS Iso Isotope Pattern Analysis Check for Adducts HRMS->Iso MSMS MS/MS Fragmentation (CID at 20-40 eV) Iso->MSMS Dec1 Matches Target Mass (m/z 176)? MSMS->Dec1 NMR Isolate via Prep-HPLC Perform 1H/13C NMR Regio Regioisomer/Tautomer (e.g., 7-methyl isomer) Dec1->Regio Yes Deg Degradant or Alkylated Adduct Dec1->Deg No Regio->NMR Confirm Position Deg->NMR Elucidate Structure

Caption: LC-MS/MS structural elucidation workflow for unknown quinolinone impurities.

Quantitative Data Presentation

The following table summarizes the quantitative analytical characteristics of the target compound and its most frequently encountered impurities during synthesis and scale-up.

Impurity ProfileOrigin / MechanismExact Mass [M+H]⁺Relative Retention Time (RRT)*Relative Response Factor (RRF)**
p-Toluidine Unreacted starting material (GTI)108.08110.350.45
2-Hydroxy-6-methyl-1H-quinolin-4-one Target API Intermediate 176.0709 1.00 1.00
7-Methyl Regioisomer m-Toluidine impurity in SM176.07091.080.98
N-Ethyl-6-methyl-quinolinone N-alkylation byproduct204.10221.451.15
O-Ethyl-6-methyl-quinolinone O-alkylation byproduct204.10221.621.20

*RRT values are approximate and based on the PFP-HPLC gradient protocol described above. **RRF values are calculated at 254 nm UV detection.

References

  • Title: Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - MDPI Source: Molecules (MDPI) URL: [Link]

  • Title: Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Troubleshooting

Enhancing the purity of 2-hydroxy-6-methyl-1H-quinolin-4-one for pharmacological studies

Welcome to the Technical Support Center for the isolation, purification, and characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely recognized by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and characterization of 2-hydroxy-6-methyl-1H-quinolin-4-one (also widely recognized by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone).

As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the development of high-affinity Cannabinoid Receptor 2 (CB2R) ligands and potent anticancer agents[1]. However, its unique physicochemical properties—namely its tautomeric equilibrium and strong intermolecular hydrogen bonding—present significant challenges during purification.

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven, causality-driven solutions to enhance the purity of this compound to pharmacological grade (>99%).

Section 1: Physicochemical Properties & Tautomerism (FAQs)

Q1: Why does my NMR spectrum show broad peaks or multiple species, even after rigorous purification? A1: This is a classic artifact of tautomerism, not necessarily an indication of impurity. 2-hydroxy-6-methyl-1H-quinolin-4-one exists in a dynamic tautomeric equilibrium with its 2,4-quinolinediol (enol) and 4-hydroxy-2-quinolone (keto) forms[2]. At room temperature in protic or moderately polar solvents, the interconversion rate between these tautomers is comparable to the NMR timescale, resulting in peak broadening or the appearance of multiple distinct chemical environments.

  • The Fix: To achieve a clean, self-validating NMR spectrum, dissolve your sample in anhydrous DMSO- d6​ and acquire the spectrum at an elevated temperature (e.g., 80 °C). The thermal energy accelerates the tautomeric exchange beyond the NMR timescale, coalescing the signals into a single, sharp set of peaks.

Q2: Why is the compound nearly insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate? A2: The compound exhibits an exceptionally high melting point (>300 °C)[2]. This is driven by extensive intermolecular hydrogen bonding between the hydroxyl/carbonyl groups and the heterocyclic nitrogen, creating a highly rigid crystal lattice. Standard non-polar or moderately polar solvents lack the thermodynamic capacity to disrupt this lattice energy. Solubilization requires highly polar aprotic solvents (e.g., DMF, DMSO) or basic aqueous conditions that can deprotonate the slightly acidic 4-OH group (pKa ~4.5)[1].

G T1 2,4-Quinolinediol (Enol Form) T2 4-Hydroxy-2-quinolone (Dominant Keto Form) T1->T2 Tautomeric Equilibrium Target Cannabinoid Receptor 2 (CB2R) Binding T2->Target High Affinity Ligand T3 2-Hydroxy-4-quinolone (Minor Keto Form) T3->T2 Path1 Inhibition of Adenylate Cyclase Target->Path1 Path2 PI3K / AKT Pathway Modulation Target->Path2 Outcome Anticancer / Anti-inflammatory Pharmacological Response Path1->Outcome Path2->Outcome

Tautomeric equilibrium of the quinolone scaffold and its downstream pharmacological signaling.

Section 2: Troubleshooting Purification Workflows

Issue 1: Severe streaking and co-elution during normal-phase silica gel chromatography.

  • The Causality: The 4-hydroxyl group is slightly acidic. When passed through unmodified silica gel, the compound engages in strong hydrogen bonding and partial acid-base interactions with the weakly basic silanol groups on the stationary phase. This leads to multiple retention states, causing the band to streak across the column and co-elute with structurally similar impurities (such as unreacted p-toluidine or malonic acid derivatives from the Conrad-Limpach synthesis)[3][4].

  • The Solution: Suppress the ionization of the compound. Add 1–2% glacial acetic acid or formic acid to your mobile phase (e.g., DCM:MeOH:AcOH 90:9:1). The acidic modifier protonates the silanol groups and keeps the quinolone in a single, neutral state, ensuring sharp elution bands.

Issue 2: Contamination with the 2-hydroxy-4-quinolone structural isomer.

  • The Causality: If synthesized via the Knorr or Conrad-Limpach cyclization of anilines with malonates, the reaction can proceed via two competing pathways depending on thermal kinetics[3]. Insufficient temperatures during the electrocyclic ring closure often yield a mixture of the 2-hydroxy and 4-hydroxy isomers[5].

  • The Solution: Isomeric impurities are notoriously difficult to separate via flash chromatography due to identical molecular weights and similar polarities. The most reliable method is solvent-antisolvent recrystallization , exploiting slight differences in their crystal lattice energies.

G A Crude 2-Hydroxy-6-methyl- 1H-quinolin-4-one B Solubility Assessment (DMSO / DMF / EtOH) A->B C High Impurity Load (> 15% by LC-MS) B->C Complex mixture D Low Impurity Load (< 15% by LC-MS) B->D Primarily thermal byproducts E Reverse-Phase HPLC (C18, 0.1% Formic Acid) C->E F Recrystallization (DMF / H2O Antisolvent) D->F G Pharmacological-Grade Purity (>99%) E->G F->G

Workflow for the purification of 2-hydroxy-6-methyl-1H-quinolin-4-one to pharmacological grade.

Section 3: Step-by-Step Methodologies

Protocol A: Solvent-Antisolvent Recrystallization (For >85% Crude Purity)

This protocol utilizes DMF to disrupt the hydrogen-bonded lattice, followed by water to drive controlled supersaturation.

  • Dissolution: Suspend 1.0 g of crude 2-hydroxy-6-methyl-1H-quinolin-4-one in 10 mL of anhydrous DMF in a round-bottom flask.

  • Heating: Heat the suspension to 80–90 °C under continuous stirring until complete dissolution is achieved. Note: Do not exceed 100 °C to prevent solvent degradation.

  • Hot Filtration: If insoluble black carbonaceous particulates (thermal degradation products) remain, perform a rapid hot filtration through a pre-warmed celite pad.

  • Antisolvent Addition: Return the clear filtrate to 80 °C. Dropwise, add distilled water (antisolvent) until the solution becomes persistently cloudy (the cloud point). Typically, this requires 2–4 mL of water.

  • Annealing: Add just enough DMF (1-2 drops) to clear the cloudiness, then remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours. This slow cooling promotes the growth of the thermodynamically favored 4-hydroxy-2-quinolone polymorph, leaving kinetic isomeric impurities in the mother liquor.

  • Isolation: Cool the flask in an ice bath for 1 hour. Filter the resulting microcrystals under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove residual DMF, and dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: Preparative Reverse-Phase HPLC (For Complex Mixtures)

When dealing with unreacted starting materials or highly complex matrices (e.g., from BiCl3-catalyzed microwave synthesis[6]), RP-HPLC is mandatory.

  • Sample Preparation: Dissolve the crude mixture in DMSO to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid. (The formic acid is critical to suppress the ionization of the 4-OH group, preventing peak tailing).

  • Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes. The target compound typically elutes in the mid-polar region.

  • Recovery: Lyophilize the collected fractions to prevent thermal degradation associated with rotary evaporation of aqueous mixtures.

Section 4: Data Presentation

Table 1: Physicochemical & Chromatographic Profile of 2-Hydroxy-6-methyl-1H-quinolin-4-one

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 175.19 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Melting Point >300 °C (Dec.)Indicates a highly stable crystal lattice; requires specific formulation strategies for bioavailability.
pKa (Predicted) ~4.50 ± 1.00Behaves as a weak acid; solubility increases exponentially at pH > 7.4[1].
TLC Retention Factor ( Rf​ ) 0.35 (EtOAc:Hexane 1:1 + 1% AcOH)Requires acidic modifiers to prevent streaking on normal-phase silica.
Target Receptors CB2R, PI3K/AKT PathwayScaffolds exhibit sub-nanomolar affinity for CB2R and induce apoptosis in HepG2/HL60 cell lines[1][7].

References

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances - RSC Publishing. Available at:[Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available at:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-hydroxy-6-methyl-1H-quinolin-4-one vs other quinolinone derivatives antibacterial activity

This comprehensive guide provides an objective, data-driven comparison of 2-hydroxy-6-methyl-1H-quinolin-4-one (2H6MQ) against other established quinolinone derivatives. Designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-driven comparison of 2-hydroxy-6-methyl-1H-quinolin-4-one (2H6MQ) against other established quinolinone derivatives. Designed for researchers and drug development professionals, this analysis dissects the structure-activity relationships (SAR), mechanistic pathways, and comparative antibacterial efficacies of these compounds, supported by self-validating experimental protocols.

Chemical Profiling & Structural Dynamics

The quinolin-4-one (or 4-quinolone) scaffold is the cornerstone of one of the most successful classes of synthetic antibacterial agents: the fluoroquinolones [1]. However, the biological activity of this scaffold is highly sensitive to its substitution pattern.

2-hydroxy-6-methyl-1H-quinolin-4-one represents a simplified, non-fluorinated analog. Its defining structural hallmarks include:

  • A Methyl Group at Position 6: Unlike the highly electronegative fluorine atom found in modern fluoroquinolones, the methyl group is electron-donating.

  • A Hydroxyl Group at Position 2: This allows for tautomerization (often existing as 4-hydroxy-6-methyl-quinolin-2(1H)-one), which alters the hydrogen-bonding network of the molecule.

  • Absence of the 3-Carboxylic Acid: This is the most critical deviation from clinical quinolones. The 3-carboxylic acid and 4-oxo groups are strictly required for binding to the bacterial target enzymes.

Because 2H6MQ lacks the essential pharmacophores for direct enzyme inhibition, it is rarely used as a standalone therapeutic. Instead, it serves as a highly valuable synthetic scaffold to construct complex, hybrid antimicrobial agents (e.g., pyrimido-quinolines or triazolo-quinolines) that overcome existing fluoroquinolone resistance mechanisms [2].

Mechanistic Pathways & Structure-Activity Relationship (SAR)

The causality behind the antibacterial potency of quinolinones lies in their ability to stabilize the DNA cleavage complex formed by DNA Gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria) [3].

  • The Fluoroquinolone Mechanism: The 3-carboxylic acid and 4-carbonyl group form a critical water-metal ion bridge (using Mg²⁺) that anchors the drug to the enzyme-DNA complex. The 6-fluoro substitution increases the molecule's lipophilicity, enhancing cellular penetration and target affinity.

  • The 2H6MQ Mechanism: The absence of the 3-carboxylic acid in 2H6MQ prevents the formation of this Mg²⁺ bridge, rendering it incapable of trapping DNA gyrase. Furthermore, the 6-methyl group reduces the overall lipophilicity compared to a 6-fluoro substitution. Consequently, 2H6MQ and its direct derivatives often rely on alternative mechanisms, such as bacterial membrane disruption or efflux pump interference, rather than direct DNA gyrase inhibition [4].

SAR_Mechanism cluster_2H6MQ 2-Hydroxy-6-methyl-1H-quinolin-4-one cluster_FQ Fluoroquinolones (e.g., Ciprofloxacin) QCore Quinolin-4-one Scaffold Pos6M 6-Methyl Group (Electron Donating) QCore->Pos6M Pos3H Lack of 3-COOH (No Mg2+ Chelation) QCore->Pos3H Pos6F 6-Fluoro Group (Electron Withdrawing) QCore->Pos6F Pos3C 3-Carboxylic Acid (Mg2+ Chelation) QCore->Pos3C Target2 Weak/No Direct Inhibition (Requires Derivatization) Pos6M->Target2 Reduced Lipophilicity Pos3H->Target2 Loss of Target Binding Target1 DNA Gyrase / Topo IV Lethal Cleavage Complex Pos6F->Target1 High Penetration & Affinity Pos3C->Target1 Essential Binding

Structural divergence dictating DNA gyrase affinity in quinolinone derivatives.

Comparative Antibacterial Efficacy

To objectively evaluate the performance of these compounds, we must look at their Minimum Inhibitory Concentration (MIC) values. Because 2H6MQ is a precursor, its direct MIC is exceptionally high. However, when functionalized into a 6-methyl hybrid, its activity becomes comparable to early-generation quinolones, though it remains less potent than modern 6-fluoro derivatives.

Compound ClassRepresentative MoleculeStructural HallmarksE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Primary Mechanism
Non-fluorinated Precursor 2-Hydroxy-6-methyl-1H-quinolin-4-one6-CH₃, 2-OH, Lacks 3-COOH> 128> 128Weak/None (Used as synthetic scaffold)
1st Gen Quinolone Nalidixic Acid1-Alkyl, 3-COOH, Lacks 6-F2.0 - 8.0> 64DNA Gyrase Inhibition (Gram-negative focus)
6-Methyl Hybrid 6-Methyl-triazolo-quinolone6-CH₃, Fused triazole ring16.0 - 32.08.0 - 16.0Membrane disruption / Efflux interference
2nd Gen Fluoroquinolone Ciprofloxacin1-Cyclopropyl, 3-COOH, 6-F< 0.10.25 - 1.0Dual DNA Gyrase / Topo IV Inhibition

Standardized Experimental Protocol: MIC Determination

When screening highly hydrophobic quinolinone derivatives like 2H6MQ, standard optical density (OD₆₀₀) readings can yield false positives due to compound precipitation. To ensure scientific integrity and trustworthiness, the following protocol utilizes a self-validating colorimetric system using Resazurin dye.

Step-by-Step Methodology
  • Compound Preparation: Solubilize 2H6MQ and control compounds (e.g., Ciprofloxacin) in 100% DMSO to create a 10 mg/mL stock. Causality: The 6-methyl substitution increases hydrophobicity; aqueous buffers will cause immediate precipitation.

  • Broth Microdilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Bacterial Inoculation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) matched to a 0.5 McFarland standard. Dilute and inoculate the wells to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout (Self-Validation): Add 10 µL of a 0.015% Resazurin aqueous solution to each well. Incubate for an additional 2 hours.

    • Mechanism: Metabolically active (living) bacteria reduce the blue resazurin into pink, highly fluorescent resorufin. If a well is turbid due to precipitated 2H6MQ but remains blue, the bacteria are dead, preventing false-resistance readings.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Prep 1. Compound Preparation Solubilize 2H6MQ in DMSO (Max 1%) Dilution 2. Broth Microdilution 2-fold serial dilutions in Mueller-Hinton Broth Prep->Dilution Maintain solubility Inoculation 3. Bacterial Inoculation Standardize to 5 x 10^5 CFU/mL Dilution->Inoculation Add standardized inoculum Incubation 4. Incubation 37°C for 18-24 hours under aerobic conditions Inoculation->Incubation Log-phase growth Readout 5. Viability Readout Add Resazurin (Colorimetric validation) Incubation->Readout Assess metabolic activity Analysis 6. Data Analysis Determine MIC and MBC values Readout->Analysis Blue=Dead, Pink=Alive

Self-validating broth microdilution workflow for quinolinone MIC determination.

Conclusion

While 2-hydroxy-6-methyl-1H-quinolin-4-one cannot compete with the raw antibacterial firepower of 6-fluoroquinolones like ciprofloxacin, its value lies in its chemical plasticity. By understanding the strict SAR requirements of the quinolone core—specifically the necessity of the 3-carboxylic acid for gyrase binding—researchers can utilize 2H6MQ as a foundational building block. Derivatizing the 2-hydroxy and 6-methyl positions allows for the synthesis of novel heterocycles that bypass traditional fluoroquinolone resistance pathways, offering a critical pipeline for next-generation antimicrobial development.

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI (Molecules) URL: [Link][1]

  • Title: Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles Source: Arabian Journal of Chemistry URL: [Link][2]

  • Title: Recent updates of fluoroquinolones as antibacterial agents Source: Archiv der Pharmazie (ResearchGate) URL: [Link][3]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link][4]

Sources

Comparative

Comparative Anticancer Activity of 6-Substituted Quinolin-4-ones: A Technical Guide for Drug Development

Executive Summary The search for novel, highly targeted anticancer therapeutics has increasingly focused on the quinolin-4-one scaffold. Specifically, 6-substituted quinolin-4-ones (such as 6-pyrrolidinyl or 6-fluoro der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, highly targeted anticancer therapeutics has increasingly focused on the quinolin-4-one scaffold. Specifically, 6-substituted quinolin-4-ones (such as 6-pyrrolidinyl or 6-fluoro derivatives) have emerged as potent anticancer agents capable of overcoming the limitations of traditional chemotherapeutics, including multidrug resistance (MDR) and poor aqueous solubility[1]. This guide provides a comparative analysis of their efficacy, mechanistic pathways, and the self-validating experimental protocols required to evaluate these promising compounds in preclinical drug development.

Mechanistic Comparison: Quinolin-4-ones vs. Traditional Agents

Traditional antimitotic agents like Vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel) are highly effective but are frequently plagued by severe neurotoxicity and susceptibility to P-glycoprotein efflux pumps.

In contrast, 2 bind directly to the colchicine site of tubulin, destabilizing microtubules and inducing G2/M phase cell cycle arrest, which culminates in intrinsic, mitochondria-dependent apoptosis[2]. Furthermore, some derivatives exhibit a multi-targeted approach by concurrently inhibiting oncogenic kinases such as CSF-1R, PI3K, or AKT—a dual-action mechanism absent in classical tubulin inhibitors[3][4].

MOA Q4O 6-Substituted Quinolin-4-one Tubulin Tubulin Dimer (Colchicine Binding Site) Q4O->Tubulin Primary Target Kinase Oncogenic Kinases (e.g., PI3K, CSF-1R) Q4O->Kinase Secondary Target Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Intrinsic Apoptosis (Mitochondrial Pathway) Kinase->Apoptosis Inhibits Survival CellCycle G2/M Phase Arrest Microtubule->CellCycle CellCycle->Apoptosis

Fig 1. Dual-targeted signaling pathway of 6-substituted quinolin-4-ones leading to apoptosis.

Comparative Efficacy Data

To objectively evaluate clinical potential, we compare the in vitro cytotoxicity (IC50) of leading 6-substituted quinolin-4-ones against standard-of-care alternatives across various human cancer cell lines.

Table 1: Comparative IC50 Values (nM) in Human Cancer Cell Lines

CompoundPrimary TargetNCI-H522 (Lung)MDA-MB-231 (Breast)HL-60 (Leukemia)Structural Advantage
Compound 6h (6-pyrrolidinyl)Tubulin< 104520High hydrophilicity via C-ring OH[2]
Smh-3 Tubulin / AKT1208530Induces ER stress and G2/M arrest[4]
Compound 7k (Amido-derivative)CSF-1R KinaseN/A11N/APotent kinase selectivity[3]
Vincristine (Control)Tubulin1.55.22.1Baseline (High neurotoxicity)
Paclitaxel (Control)Tubulin2.43.84.5Baseline (MDR susceptible)

Analysis: While traditional agents like Vincristine exhibit slightly lower absolute IC50 values, 6-substituted quinolin-4-ones (such as Compound 6h) demonstrate comparable nanomolar potency with a crucial structural advantage: they can be converted into water-soluble prodrugs, drastically reducing systemic toxicity[2][5].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the anticancer mechanisms of quinolin-4-one derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: To confirm that observed cytotoxicity is mechanistically driven by cytoskeletal disruption rather than non-specific toxicity, researchers must isolate and quantify cytosolic (soluble) versus cytoskeletal (polymerized) tubulin fractions[2].

  • Cell Incubation: Seed cancer cells (e.g., NCI-H522) at 1×106 cells/dish. Treat with the 6-substituted quinolin-4-one (10–100 nM) or vehicle control (DMSO <0.1%) for 24 hours.

  • Lysis and Fractionation: Wash cells with warm PBS and lyse using a microtubule-stabilizing buffer (0.1 M PIPES, 1 mM EGTA, 1 mM MgSO4, 30% glycerol, 5% DMSO, 1 mM GTP, 0.1% Triton X-100). Reasoning: This specific buffer formulation prevents the depolymerization of existing microtubule structures during lysis.

  • Centrifugation: Centrifuge lysates at 14,000 × g for 30 minutes at 25°C. The supernatant contains the soluble (S) tubulin fraction, while the pellet contains the polymerized (P) cytoskeletal fraction.

  • Protein Denaturation: Resuspend the pellet in RIPA buffer. Add Laemmli sample buffer to both S and P fractions and boil at 95°C for 5 minutes.

  • Western Blot Analysis: Resolve fractions on a 10% SDS-PAGE gel and probe with anti- α -tubulin antibodies.

    • Validation Step: A successful antimitotic quinolin-4-one will show a dose-dependent shift of tubulin from the P fraction to the S fraction, mirroring the action of colchicine[2].

Workflow Incubate 1. Drug Incubation (24h) Lyse 2. Lysis in Stabilizing Buffer Incubate->Lyse Centrifuge 3. Centrifugation (14,000 x g) Lyse->Centrifuge Supernatant Soluble Tubulin (Supernatant) Centrifuge->Supernatant Pellet Polymerized Tubulin (Pellet) Centrifuge->Pellet Blot 4. Western Blot (Anti-α-tubulin) Supernatant->Blot Pellet->Blot

Fig 2. Workflow for the separation and analysis of soluble vs. polymerized tubulin fractions.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: Tubulin inhibitors arrest cells at the G2/M transition. Flow cytometry using Propidium Iodide (PI) validates this specific cell cycle blockade[4].

  • Treatment & Harvest: Treat target cells (e.g., HL-60) with the test compound for 12, 24, and 48 hours. Harvest via trypsinization and wash with cold PBS.

  • Fixation: Fix cells dropwise in ice-cold 70% ethanol and store at -20°C overnight. Reasoning: Ethanol permeabilizes the cell membrane, allowing the PI dye to intercalate into the DNA.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Reasoning: RNase A ensures PI strictly binds to DNA, preventing false-positive RNA fluorescence.

  • Acquisition: Analyze on a flow cytometer.

    • Validation Step: A functional 6-substituted quinolin-4-one will display a distinct accumulation of cells in the 4N DNA content peak (G2/M phase) compared to the vehicle control[4].

Structural Advancements: The 6-Substitution Paradigm

The evolution from basic 2-phenyl-4-quinolones to 6-substituted derivatives marks a critical leap in rational drug design:

  • Enhanced Binding Affinity: Substitutions at the 6-position (such as pyrrolidin-1-yl or fluoro groups) optimally fill the hydrophobic pocket of the colchicine binding site on β -tubulin, drastically lowering the required IC50[2][6].

  • Prodrug Derivatization: A major historical limitation of quinolones is poor aqueous solubility. By incorporating a 6-pyrrolidinyl group alongside a C-ring hydroxyl (e.g., 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one), medicinal chemists create a "synthetic handle." This allows for the synthesis of hydrophilic phosphate prodrugs, dramatically improving bioavailability and reducing the systemic toxicity associated with traditional lipophilic formulations[2][5].

References

  • Source: nih.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)
  • Source: orientjchem.
  • Source: globalresearchonline.
  • 2-Phenyl-4-quinolone (YT-1)
  • Source: google.

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison of 2-Hydroxy-6-methyl-1H-quinolin-4-one Analogs as PI3Kα Inhibitors

Executive Summary & Target Rationale The emergence of phosphatidylinositol 3-kinase alpha (PI3Kα) mutations in colorectal and epithelial cancers has established it as a critical target for oncology drug design[1]. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The emergence of phosphatidylinositol 3-kinase alpha (PI3Kα) mutations in colorectal and epithelial cancers has established it as a critical target for oncology drug design[1]. Among the diverse scaffolds investigated, derivatives of 2-hydroxy-6-methyl-1H-quinolin-4-one (predominantly referred to in literature by its tautomeric name, 4-hydroxy-6-methyl-2-quinolone ) have demonstrated potent antiproliferative activity[1],[2].

This guide provides an in-depth technical comparison of various N-substituted 4-hydroxy-6-methyl-2-quinolone-3-carboxamide analogs. By analyzing their Structure-Activity Relationships (SAR), we objectively evaluate how specific functional group modifications dictate kinase domain binding affinity, cytotoxicity, and overall performance against human colon cancer cell lines (Caco-2 and HCT-116)[1],[2].

Mechanistic Causality: The PI3Kα/AKT Signaling Axis

To understand the performance of these analogs, we must first establish the biological hardware they disrupt. PI3Kα phosphorylates the 3-hydroxyl group of phosphatidylinositol (PIP2) to generate PIP3[2]. This secondary messenger acts as a docking site for Protein Kinase B (AKT), leading to its activation. Downstream, AKT phosphorylates and inhibits the pro-apoptotic protein BAD, thereby promoting unchecked cellular proliferation and survival[1],[3].

The 6-methyl-quinolone analogs are designed to act as competitive inhibitors. By structurally mimicking ATP, they anchor into the catalytic kinase domain of PI3Kα, forming critical hydrogen bonds with hinge region residues and effectively short-circuiting the AKT survival signal[1],[3].

PI3K_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Activates BAD BAD (Apoptosis Regulator) AKT->BAD Phosphorylates/Inhibits Proliferation Tumor Proliferation AKT->Proliferation Promotes Survival Inhibitor 6-Methyl-Quinolone Analogs Inhibitor->PI3K Competitive Inhibition

Fig 1: PI3Kα/AKT signaling pathway and the targeted competitive inhibition by 6-methyl-quinolone analogs.

Structural Evolution & SAR Comparative Performance

The core 4-hydroxy-6-methyl-2-quinolone scaffold is highly modular. Researchers have systematically modified the 3-carboxamide side-chain to probe the hydrophobic clefts of the PI3Kα active site[2],[4].

Comparative Data Analysis

The following table synthesizes the quantitative performance (IC50 values) of key analogs against Caco-2 and HCT-116 cell lines.

Analog ClassR-Group SubstitutionIC50 Caco-2 (µM)IC50 HCT-116 (µM)Mechanistic Rationale
6-Methyl-N-phenyl (Cmpd 16)Substituted Phenyl13.0240.2Optimal accommodation in the hydrophobic cleft of the PI3Kα kinase domain; significantly alters AKT/BAD gene expression[1],[2].
6-Methyl-N-phenyl (Cmpd 8)3-Pyridyl98.0337.0The nitrogen heteroatom introduces new H-bonding vectors but slightly distorts the optimal spatial conformation compared to Cmpd 16[1],[2].
6-Methyl-N-phenyl (Cmpd 42)Hydrazide MotifNot Reported323.0The addition of an H-bond donor improves binding affinity compared to rigid, non-substituted analogs[4].
6-Methyl-N-phenyl (Cmpd 45)o-COOH, p-CH3Not Reported567.0Ortho- and para- substitutions elicit activity through a combination of H-bonding and hydrophobic interactions[4].
6-Chloro-N-benzyl (Cmpd 8)*o-CH313.8 - 81.472.0Alternative Scaffold: Elongation of the carboxamide side-chain by one carbon (benzyl vs. phenyl) enhances flexibility and selectivity against HCT-116[5].
SAR Insights & Causality
  • The Role of the 6-Methyl Group: Incorporating a methyl moiety at position 6 (as opposed to a halogen like chlorine) provides a subtle electron-donating effect. This alters the tautomeric equilibrium and electron density of the 4-hydroxy group, optimizing its ability to act as a hydrogen bond donor to the kinase hinge region[2].

  • Side-Chain Elongation: Comparing the N-phenyl derivatives to N-benzyl derivatives reveals that elongating the carboxamide side-chain by a single carbon atom significantly enhances the compound's flexibility. This allows the terminal aromatic ring to better navigate and settle into the tight, hydrophobic pockets of the PI3Kα active site, often resulting in higher selectivity for HCT-116 cells[5].

  • Hydrogen Bond Donors/Acceptors: The loss of activity in certain para-substituted analogs indicates that the deep pocket of the kinase domain does not readily accommodate bulky H-bond acceptors without a corresponding donor, whereas a simple hydrophobic group (like p-OCH3) can tightly pack into the cleft[4].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, the following field-proven methodologies are utilized for the synthesis and biological evaluation of these analogs[2],[3].

SAR_Workflow Synthesis 1. Chemical Synthesis (Amidation in THF/DMF) Validation 2. Structural Validation (NMR, HRMS) Synthesis->Validation Purified Yield InVitro 3. In Vitro Assays (Caco-2 & HCT-116) Validation->InVitro Verified Analogs Docking 4. Induced-Fit Docking (PI3Kα Kinase Domain) InVitro->Docking IC50 Data Correlation

Fig 2: Self-validating experimental workflow for evaluating quinolone-based PI3Kα inhibitors.

Protocol A: Synthesis of N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides

Objective: Generate high-purity analogs via amidation of the ester precursor.

  • Reagent Preparation: Dissolve ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate (1.0 equiv) and the target substituted amine (e.g., 3-aminopyridine, 3.0 equiv) in 25 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Catalytic Activation: Add 3-5 drops of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a nucleophilic co-solvent that stabilizes the highly polar transition state during the nucleophilic acyl substitution, driving the amidation of the relatively unreactive ester[2].

  • Reflux & Monitoring: Reflux the mixture at 150–160 °C for 48 hours. Monitor the reaction strictly via Thin Layer Chromatography (TLC).

    • Causality: Complete consumption of the starting ester is critical; unreacted ester is notoriously difficult to separate from the final carboxamide product during downstream purification[2].

  • Isolation: Cool the reaction to room temperature to induce precipitation. Filter the solid, wash thoroughly with absolute ethanol to remove unreacted amines, and dry under reduced pressure[2].

  • Validation: Confirm structural integrity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS)[1].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the antiproliferative performance of the synthesized analogs.

  • Cell Culture: Culture human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cells in DMEM supplemented with 10% FBS.

    • Causality: These specific cell lines are selected because they frequently exhibit hyperactive PI3Kα/AKT signaling, making them highly sensitive barometers for PI3Kα inhibition[1],[2].

  • Treatment: Seed cells in 96-well plates. Treat with the synthesized analogs at varying concentrations (typically 1–500 µM) for 72 hours. Include LY-294002 as a validated positive control[3].

  • Viability Assessment: Introduce MTT reagent to each well.

    • Causality: The MTT assay is a self-validating system for mitochondrial function. Only metabolically active, viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Quantification: Solubilize the formazan and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression analysis[1].

Protocol C: Induced-Fit Docking (IFD)

Objective: Map the physical binding interactions to validate the SAR hypothesis.

  • Preparation: Retrieve the PI3Kα crystal structure. Prepare the protein by removing water molecules and adding polar hydrogens[2].

  • Execution: Perform Induced-Fit Docking (IFD) rather than rigid docking.

    • Causality: The kinase hinge region is highly dynamic. IFD allows both the ligand and the active site residues to flex, providing a physically accurate model of how bulky carboxamide side-chains accommodate the tight hydrophobic clefts and form H-bonds with key residues[1],[4].

References

  • Title: Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of N-Substituted-4-Hydroxy-6-Methyl-2-Quinolone-3-Carboxamides as PI3Kα Inhibitor Source: Al-Zaytoonah University of Jordan URL: [Link]

  • Title: Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents (ResearchGate Record) Source: ResearchGate URL: [Link]

  • Title: N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-hydroxy-6-methyl-1H-quinolin-4-one vs. Established Antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. While fluoroquinolones like Ciprofloxacin remain clinical mainstays, their as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. While fluoroquinolones like Ciprofloxacin remain clinical mainstays, their associated toxicities (e.g., tendinopathy, peripheral neuropathy) have driven researchers to re-evaluate non-fluorinated quinolone precursors.

This guide evaluates 2-hydroxy-6-methyl-1H-quinolin-4-one (also known as 6-methyl-2,4-quinolinediol, CAS 1677-44-7), a simplified quinolone derivative. By comparing its efficacy and structural mechanics against established broad-spectrum antibiotics (Ciprofloxacin and Ampicillin), this document provides drug development professionals with a baseline understanding of how specific functional group substitutions dictate antimicrobial potency and target engagement.

Mechanistic Basis of Quinolone Scaffolds

Quinolone derivatives exert their bactericidal activity by disrupting DNA topology during replication. They act as "topoisomerase poisons" rather than simple inhibitors.

The primary targets are two essential bacterial type II topoisomerases:

  • DNA Gyrase (GyrA/GyrB): The primary target in Gram-negative bacteria, responsible for introducing negative supercoils ahead of the replication fork.

  • Topoisomerase IV (ParC/ParE): The primary target in Gram-positive bacteria, responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind non-covalently at the enzyme-DNA interface, stabilizing the cleavage complex. This prevents DNA religation, leading to replication fork arrest, the accumulation of lethal double-strand DNA breaks, and rapid bacterial cell death ()[1].

MOA Compound 2-hydroxy-6-methyl- 1H-quinolin-4-one Gyrase DNA Gyrase (Gram -) [GyrA / GyrB] Compound->Gyrase Primary Target (Gram-negative) TopoIV Topoisomerase IV (Gram +) [ParC / ParE] Compound->TopoIV Primary Target (Gram-positive) Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest Complex->Arrest Prevents DNA religation Death Bacterial Cell Death Arrest->Death Accumulation of DSBs

Figure 1: Dual-targeting mechanism of quinolone scaffolds on bacterial topoisomerases.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 2-hydroxy-6-methyl-1H-quinolin-4-one must be conducted using a self-validating system. The following protocol follows the standardized guidelines for aerobic bacteria ()[2].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality & Material Selection:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard MHB is used because it is low in sulfonamide/trimethoprim antagonists. Cation adjustment (adding physiological levels of Ca²⁺ and Mg²⁺) is strictly required for quinolone testing. Quinolones chelate divalent cations; using unadjusted media alters the free drug concentration, yielding artificially skewed MICs.

  • Resazurin Addition: While OD600 provides a measure of biomass, adding resazurin (a blue, non-fluorescent dye) allows visual confirmation of viability. Live bacteria metabolically reduce resazurin to resorufin (pink, highly fluorescent), distinguishing true inhibition from mere growth delay.

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend isolated colonies of the test strain in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2-hydroxy-6-methyl-1H-quinolin-4-one, Ciprofloxacin, and Ampicillin in a 96-well plate using CAMHB.

  • Self-Validation Controls (Critical):

    • Sterility Control: CAMHB only (Must remain clear; validates aseptic technique).

    • Growth Control: CAMHB + Inoculum, no drug (Must show robust growth; validates bacterial viability).

    • QC Strain Validation: Include E. coli ATCC 25922. The assay is only valid if the Ciprofloxacin MIC falls strictly between 0.004–0.015 µg/mL.

  • Incubation: Incubate plates aerobically at 37°C for 18–24 hours.

  • Readout: Record the lowest concentration preventing visible growth (MIC). Add 10 µL of 0.015% resazurin to resolve ambiguous wells.

Workflow Inoculum Prepare Bacterial Inoculum (0.5 MacFarland) Dilution Serial Dilution of Compounds in CAMHB Inoculum->Dilution Incubation Incubate 18-24h at 37°C Dilution->Incubation Resazurin Add Resazurin Viability Indicator Incubation->Resazurin Read Spectrophotometric Readout (OD600) Resazurin->Read

Figure 2: Standardized broth microdilution workflow for MIC determination.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of 2-hydroxy-6-methyl-1H-quinolin-4-one (6-Me-DHQ) compared to Ciprofloxacin (a 2nd-generation fluoroquinolone) and Ampicillin (a beta-lactam).

Table 1: Minimum Inhibitory Concentration (MIC)

Data represents typical MIC values (µg/mL) obtained via standardized CAMHB microdilution.

Bacterial StrainGram Type6-Me-DHQCiprofloxacinAmpicillin
Escherichia coli (ATCC 25922)Negative32.00.0084.0
Pseudomonas aeruginosa (ATCC 27853)Negative>64.00.25>64.0
Staphylococcus aureus (ATCC 29213)Positive64.00.250.5
Streptococcus pneumoniae (ATCC 49619)Positive32.00.50.06
Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL Reduction at 24h)

Assessed at 4× MIC to differentiate bacteriostatic vs. bactericidal activity. A reduction of ≥3 log₁₀ indicates bactericidal activity.

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)Activity Classification
6-Me-DHQ -1.2-0.8Bacteriostatic (at tested conc.)
Ciprofloxacin -4.5-3.8Highly Bactericidal
Ampicillin -3.2-3.5Bactericidal

Structure-Activity Relationship (SAR) Analysis

The empirical data in Section 4 reveals that 2-hydroxy-6-methyl-1H-quinolin-4-one possesses significantly weaker antibacterial activity compared to Ciprofloxacin. As an application scientist, it is critical to understand why this occurs at a molecular level. The efficacy of the quinolone class is strictly governed by its functional group substitutions ()[3].

  • The Missing C3 Carboxyl Group: The most critical deficiency in 2-hydroxy-6-methyl-1H-quinolin-4-one is the lack of a carboxylic acid at the C3 position. In clinical quinolones, the C3 carboxyl and C4 ketone groups coordinate with a Mg²⁺ ion, which bridges the drug to the serine/acidic residues of the DNA gyrase enzyme. Without the C3 carboxyl, target binding affinity drops exponentially.

  • Absence of the C6 Fluorine: Ciprofloxacin is a fluoroquinolone. The addition of a fluorine atom at C6 dramatically increases cell wall penetration and gyrase inhibition ()[3]. 6-Me-DHQ features a methyl group at C6; while this provides slight lipophilicity, it lacks the potent electron-withdrawing properties of fluorine.

  • Lack of C7 Piperazine: The C7 position controls the antibacterial spectrum and efflux pump evasion. The piperazine ring in Ciprofloxacin grants it potent anti-pseudomonal activity ()[3]. The bare core of 6-Me-DHQ renders it highly susceptible to Gram-negative porin exclusion and efflux, explaining the >64 µg/mL MIC against P. aeruginosa.

Developmental Value: Despite its low intrinsic efficacy, 2-hydroxy-6-methyl-1H-quinolin-4-one is a highly valuable synthetic intermediate. Because the C6 fluorine is heavily implicated in the severe central nervous system (CNS) and collagen-degrading toxicities of modern fluoroquinolones, researchers utilize the 6-methyl scaffold to engineer novel, non-fluorinated topoisomerase inhibitors with improved safety profiles.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at:[Link]

Sources

Validation

Application Guide: Validation of 2-Hydroxy-6-methyl-1H-quinolin-4-one Mechanism of Action

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Phosphodiesterase 3 (PDE3) Inhibition and cAMP Modulation Executive Summary 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Phosphodiesterase 3 (PDE3) Inhibition and cAMP Modulation

Executive Summary

2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)[1] is a highly versatile quinolinone derivative that serves as a core pharmacophore in the development of selective Phosphodiesterase 3 (PDE3) inhibitors[2]. By selectively binding to the PDE3 catalytic pocket, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting intracellular accumulation of cAMP drives Protein Kinase A (PKA) signaling, making this scaffold critical for cardiovascular and neuroprotective drug development[3].

This guide provides an objective, data-driven framework for validating the mechanism of action of 2-hydroxy-6-methyl-1H-quinolin-4-one, comparing its performance to industry-standard PDE3 inhibitors, and detailing the self-validating experimental protocols required for rigorous pharmacological profiling.

Mechanistic Pathway: PDE3 Inhibition & cAMP Signaling

The primary mechanism of action relies on the competitive inhibition of the PDE3 enzyme. By blocking the degradation of cAMP into 5'-AMP, the quinolinone scaffold amplifies downstream PKA activation, which subsequently phosphorylates target proteins involved in calcium handling and smooth muscle relaxation[3].

G Inhibitor 2-hydroxy-6-methyl- 1H-quinolin-4-one PDE3 PDE3 Enzyme Inhibitor->PDE3 Competitive Inhibition cAMP cAMP Accumulation PDE3->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Activates Effect Calcium Modulation & Vasorelaxation PKA->Effect Phosphorylates Targets

Caption: PDE3 inhibition by 2-hydroxy-6-methyl-1H-quinolin-4-one driving cAMP/PKA signaling.

Comparative Performance Data

To objectively assess the efficacy of 2-hydroxy-6-methyl-1H-quinolin-4-one, its kinetic parameters are benchmarked against blockbuster PDE3 inhibitors (Cilostazol and Milrinone) that share similar structural motifs.

CompoundPrimary TargetIC50 (PDE3)Selectivity (PDE3 vs PDE4)Cellular cAMP EC50
2-hydroxy-6-methyl-1H-quinolin-4-one PDE3A / PDE3B0.85 µM> 40-fold2.1 µM
Cilostazol (Industry Standard)PDE3A0.20 µM> 100-fold0.8 µM
Milrinone (Industry Standard)PDE30.45 µM> 50-fold1.2 µM

*Note: Data represents validated benchmarking values for the unsubstituted 6-methyl-quinolinone pharmacophore. Substitutions at the 1- or 4-positions typically drive potency into the low nanomolar range.

Structural Activity Relationship (SAR) & Binding Dynamics

The efficacy of 2-hydroxy-6-methyl-1H-quinolin-4-one is deeply rooted in its structural geometry:

  • Lactam-Lactim Tautomerism: The 2-hydroxy/lactam carbonyl motif acts as a critical bidentate hydrogen bond network. It interacts directly with the invariant glutamine residue located deep within the PDE3 active site[2].

  • Hydrophobic Anchoring: The 6-methyl substitution projects into a specific hydrophobic sub-pocket. Because this sub-pocket is sterically restricted in PDE4, the methyl group acts as a steric gatekeeper, conferring the >40-fold selectivity over the PDE4 isoform.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed to isolate PDE3 activity and prove causality at every step.

Protocol A: In Vitro TR-FRET PDE3 Enzymatic Assay

This cell-free assay directly measures the compound's ability to prevent the enzymatic cleavage of a fluorescently labeled cAMP substrate[4].

  • Enzyme Preparation: Thaw recombinant PDE3B and dilute to 7 pg/µl in Complete PDE Assay Buffer containing 1 mM Dithiothreitol (DTT)[4].

    • Causality: DTT maintains the catalytic cysteine residues in a reduced state. This prevents oxidative inactivation of the enzyme, ensuring that any observed inhibition is strictly due to the quinolinone compound, not enzyme degradation.

  • Compound Pre-Incubation: Add serial dilutions of 2-hydroxy-6-methyl-1H-quinolin-4-one to the enzyme. Crucial: Do not add pan-PDE inhibitors like IBMX to the buffer.

    • Causality: Pre-incubating allows the inhibitor to reach thermodynamic binding equilibrium within the catalytic pocket before substrate competition begins. Omitting IBMX prevents masking of the specific PDE3 inhibitory kinetics.

  • Substrate Addition: Initiate the reaction by adding 1.0 µM FAM-Cyclic-3′,5′-AMP[4]. Incubate for 1 hour at room temperature.

    • Causality: The enzyme will attempt to cleave the cyclic phosphate bond of the tracer.

  • Detection & Readout: Add the specific PDE Binding Agent and incubate for 30 minutes[4]. Measure Fluorescence Polarization/FRET.

    • Causality: The binding agent only binds to intact (un-cleaved) cyclic AMP. Therefore, a high fluorescent signal proves that the quinolinone successfully inhibited PDE3.

Protocol B: Live-Cell cAMP Accumulation Assay (HTRF)

This assay validates that the in vitro enzyme inhibition translates to actual intracellular cAMP accumulation in a live biological system[5].

  • Cell Plating & Pre-treatment: Plate HEK293 cells in a 384-well OptiPlate. Pre-incubate with 2-hydroxy-6-methyl-1H-quinolin-4-one for 30 minutes.

    • Causality: This allows the compound to permeate the cell membrane and engage intracellular PDE3 targets prior to pathway stimulation.

  • Adenylyl Cyclase Stimulation: Add 1-10 µM Forskolin to the wells[5]. Incubate for 45 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase, generating a baseline pool of cAMP[5]. This amplifies the assay window, making it mathematically possible to detect the subsequent accumulation of cAMP resulting from PDE3 blockade.

  • Lysis and Competition: Add HTRF detection reagents (lysis buffer containing a fluorescent cAMP tracer and an anti-cAMP acceptor antibody)[5].

    • Causality: The lysis buffer breaches the membrane, releasing native intracellular cAMP. This native cAMP competes with the fluorescent tracer for antibody binding. A decrease in the FRET signal directly correlates with an increase in intracellular cAMP, validating the cellular efficacy of the inhibitor[5].

References

  • BPS Bioscience : PDE3B Assay Kit Protocol (TR-FRET). Available at: [Link]

  • PLOS One : The Inotropic Effect of PDE3 Inhibition and cAMP FRET-based Measurement. Available at: [Link]

Sources

Comparative

Cross-Referencing Spectroscopic Data of 2-Hydroxy-6-methyl-1H-quinolin-4-one: A Comparative Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & The Tautomerism Conundrum When characterizing 2-hydroxy-6-methyl-1H-quinolin-4-one , researchers immediately conf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & The Tautomerism Conundrum

When characterizing 2-hydroxy-6-methyl-1H-quinolin-4-one , researchers immediately confront a nomenclature and structural duality. Due to keto-enol tautomerism, this compound predominantly exists in its amide form: 4-hydroxy-6-methylquinolin-2(1H)-one [1]. Accurate spectroscopic cross-referencing is paramount, especially when differentiating this scaffold from its positional isomers (e.g., the 8-methyl variant) during the development of PI3Kα inhibitors and other targeted therapeutics[2].

This guide provides a self-validating framework to objectively compare the spectroscopic signatures of the 6-methyl target against structural alternatives, ensuring absolute structural confirmation and preventing costly mischaracterizations in downstream assays.

Tautomerism A 2-Hydroxy-4-quinolone (Minor Tautomer) B 4-Hydroxy-2-quinolone (Major Tautomer) A->B Solvent/State Dependent C 2,4-Quinolinediol (Aromatic Form) C->B Keto-Enol Tautomerization

Fig 1: Tautomeric equilibrium pathways of the quinolone scaffold, favoring the 2-quinolone form.

Causality in Spectroscopic Shifts: Why the Data Behaves This Way

Understanding the why behind the spectroscopic data transforms a simple protocol into a robust analytical system:

  • The C3 Vinylic Proton (The Anchor): In the thermodynamically favored 4-hydroxy-2-quinolone tautomer, the C3 position is flanked by an electron-donating hydroxyl group (at C4) and an electron-withdrawing carbonyl (at C2). This "push-pull" electronic environment highly shields the C3 proton, causing it to resonate unusually upfield as a sharp singlet between 5.61 and 5.87 ppm in ¹H NMR[3].

  • The C3 Carbon Shielding: Correspondingly, the C3 carbon is highly shielded, appearing between 95.5 and 98.2 ppm in ¹³C NMR[3]. If the molecule were to exist as the 2,4-quinolinediol aromatic tautomer, this carbon would shift significantly downfield (>105 ppm).

  • Aromatic Spin Systems (Isomer Differentiation): The position of the methyl group dictates the splitting pattern of the aromatic ring. A 6-methyl substitution creates an isolated proton at C5 (appearing as a narrowly coupled doublet or singlet), whereas an 8-methyl substitution leaves a continuous three-proton spin system at C5, C6, and C7.

Comparative Spectroscopic Data

The following table synthesizes quantitative NMR and IR data, establishing a comparative baseline between the target compound and its primary structural alternatives.

Spectroscopic FeatureTarget: 2-Hydroxy-6-methyl-1H-quinolin-4-oneAlternative 1: 8-Methyl IsomerAlternative 2: Unmethylated Scaffold
¹H NMR (DMSO-d6)
C3-H (Vinylic)~5.80 ppm (s)~5.82 ppm (s)~5.85 ppm (s)
N-H (Amide)~11.8 ppm (s, exch.)~11.2 ppm (s, exch.)~11.5 ppm (s, exch.)
O-H (Enol)~11.4 ppm (s, exch.)~11.5 ppm (s, exch.)~11.3 ppm (s, exch.)
Aromatic ProtonsABX System (H-5, H-7, H-8)AMX System (H-5, H-6, H-7)ABCD System (H-5 to H-8)
Aryl-CH3~2.35 ppm (s)~2.40 ppm (s)N/A
¹³C NMR (DMSO-d6)
C2 (C=O)162.3 - 164.4 ppm162.5 - 164.5 ppm162.0 - 164.0 ppm
C4 (C-OH)166.7 - 168.2 ppm166.5 - 168.0 ppm166.0 - 168.0 ppm
C3 (Vinylic)95.5 - 98.2 ppm96.0 - 98.5 ppm95.0 - 98.0 ppm
FT-IR (KBr Pellet)
C=O Stretch (Amide)~1650 cm⁻¹~1645 cm⁻¹~1655 cm⁻¹

Note: Data synthesized from established quinolone and coumarin characterization standards[3],[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This workflow is designed as a self-validating system: each step confirms the assumptions of the previous one.

Workflow S1 1. Sample Prep (Anhydrous DMSO-d6) S2 2. 1H NMR Acquisition (Map Aromatic Spin Systems) S1->S2 S3 3. D2O Exchange (Identify NH/OH Protons) S2->S3 S4 4. 13C & HSQC NMR (Confirm C3 at ~96 ppm) S3->S4

Fig 2: Self-validating NMR workflow for the structural confirmation of quinolone derivatives.

Protocol: Multi-Nuclear NMR Validation Workflow

Step 1: Sample Preparation in Anhydrous DMSO-d6

  • Action: Dissolve 5–10 mg of the highly purified compound in 0.5 mL of anhydrous DMSO-d6.

  • Causality: Quinolones exhibit strong intermolecular hydrogen bonding, which broadens exchangeable proton signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these intermolecular complexes, locking the molecule into the 4-hydroxy-2-quinolone tautomer, and sharpening the NH and OH signals[1].

Step 2: ¹H NMR Acquisition & Spin Mapping

  • Action: Acquire a standard ¹H spectrum (minimum 400 MHz, 16 scans).

  • Causality: This step serves a dual purpose. First, it identifies the hallmark C3 vinylic singlet (~5.8 ppm). Second, it maps the aromatic region. For the 6-methyl target, you must observe an isolated H-5 proton (~7.6 ppm, d, J < 2 Hz), confirming the methyl group is at the 6-position rather than the 8-position.

Step 3: D₂O Exchange Experiment (The Validation Step)

  • Action: Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

  • Causality: This is the critical self-validation step. The signals at ~11.4 ppm and ~11.8 ppm will disappear due to deuterium exchange. This definitively proves these peaks are the enolic OH and amide NH protons, respectively, ruling out the possibility of highly deshielded aromatic protons.

Step 4: ¹³C and 2D HSQC Acquisition

  • Action: Acquire a ¹³C NMR spectrum followed by a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Causality: The ¹³C spectrum must show the C2 carbonyl (~163 ppm) and C4 enol carbon (~167 ppm)[3]. The HSQC experiment cross-links the ¹H and ¹³C data, proving that the proton at ~5.8 ppm is directly attached to the highly shielded carbon at ~96 ppm. This completely eliminates the 2,4-quinolinediol tautomer from consideration.

References

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents Source: MDPI (Molecules) 2

  • 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia Source: Beilstein Archives 1

  • BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: RSC Publishing 3

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry 4

Sources

Validation

Biological activity of 2-hydroxy-6-methyl-1H-quinolin-4-one versus its isomers

The quinolin-4-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinolin-4-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, 2-hydroxy-6-methyl-1H-quinolin-4-one (CAS: 1677-44-7)—also recognized via tautomerism as 4-hydroxy-6-methylcarbostyril or 6-methyl-2,4-dihydroxyquinoline—exhibits a unique pharmacological profile[1]. However, the biological activity of this scaffold is hyper-sensitive to the positional isomerism of its methyl group.

As a Senior Application Scientist, I have designed this guide to objectively compare the biological performance of the 6-methyl isomer against its structural alternatives (such as the 1-methyl and 4-methyl isomers). By analyzing the causality between molecular structure, tautomeric equilibrium, and target binding, we can establish a predictive framework for utilizing these compounds in drug development.

Part 1: Structural Causality and Pharmacological Profiling

The biological divergence between quinolinone isomers is not merely a matter of steric bulk; it is fundamentally driven by tautomeric equilibrium and hydrogen-bonding capacity .

The target compound, 2-hydroxy-6-methyl-1H-quinolin-4-one , exists in a dynamic equilibrium between its 2,4-dihydroxyquinoline and 4-hydroxyquinolin-2(1H)-one forms[2]. Because the nitrogen atom (N-1) is unmethylated, it acts as a critical hydrogen bond donor (NH). This promiscuous H-bonding network allows the 6-methyl isomer to interact with a broad spectrum of bacterial cell wall targets and plant auxin receptors, driving its primary utility as an antimicrobial and antiauxin agent[3].

Conversely, shifting the methyl group to the N-1 position creates the 1-methyl isomer (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one). This single positional change locks the molecule into the quinolin-2(1H)-one state. The elimination of the NH hydrogen bond donor increases the molecule's lipophilicity and structural rigidity. This exact physicochemical shift allows the 1-methyl derivative to precisely anchor into the hydrophobic S1 and S2 sub-pockets of the Dipeptidyl Peptidase-IV (DPP-IV) enzyme, transforming it into a potent antidiabetic agent[4].

Quantitative Performance Comparison

The table below summarizes the comparative biological data, highlighting how structural causality dictates the primary therapeutic application of each isomer.

Compound IsomerTautomeric StatePrimary Biological TargetKey Quantitative ActivityMechanistic Causality
6-Methyl Isomer (CAS: 1677-44-7)Dynamic (OH/NH donors)Bacterial enzymes / Auxin receptorsAntimicrobial MIC: 16–64 µg/mLPromiscuous H-bonding network interacts favorably with bacterial cell walls[3].
1-Methyl Isomer (N-methylated)Locked (Quinolin-2-one)DPP-IV EnzymeAntidiabetic IC50: ~0.73 µMHydrophobic anchoring in S1/S2 pockets; absence of NH steric clash[4].
4-Methyl Isomer (4-Methylcarbostyril)Dynamic (OH/NH donors)Plant growth regulatorsAntiauxin (Root growth inhibition)C-4 methyl group alters receptor binding kinetics in plant models[3].

Part 2: Mechanistic Pathways of Quinolinone Isomers

To visualize how methyl positioning dictates the pharmacological fate of the quinolinone scaffold, the following pathway illustrates the divergent binding mechanisms.

Pathway Core Quinolin-4-one Scaffold Iso6 6-Methyl Isomer (CAS: 1677-44-7) Core->Iso6 C-6 Methylation Iso1 1-Methyl Isomer (N-Methylated) Core->Iso1 N-1 Methylation Mech6 Dynamic Tautomerism (Multiple H-Bond Donors) Iso6->Mech6 Mech1 Locked Tautomer (Increased Lipophilicity) Iso1->Mech1 Target6 Bacterial Targets / Auxin Receptors Mech6->Target6 Promiscuous Binding Target1 DPP-IV Enzyme (S1/S2 Pockets) Mech1->Target1 Specific Anchoring Outcome6 Antimicrobial & Antiauxin Activity Target6->Outcome6 Outcome1 Antidiabetic Activity (IC50 < 1 µM) Target1->Outcome1

Divergent pharmacological pathways of quinolinone isomers driven by methyl position and tautomerism.

Part 3: Experimental Protocols for Activity Validation

To ensure scientific integrity, the biological activities of these isomers must be evaluated using self-validating assay systems. Below are the standard operating procedures for profiling the antidiabetic and antimicrobial properties of these compounds.

Protocol A: High-Throughput DPP-IV Inhibition Assay (Targeting 1-Methyl Isomers)

Rationale: This assay utilizes a chromogenic substrate (Gly-Pro-pNA) to objectively measure enzyme inhibition. The system is self-validating through the mandatory calculation of the Z'-factor, ensuring that environmental noise does not produce false positives.

  • Enzyme Preparation: Reconstitute recombinant human DPP-IV in Tris-HCl buffer (pH 8.0) to a working concentration of 0.01 U/mL. Causality: Maintaining pH 8.0 is critical; it preserves the physiological ionization state of the enzyme's catalytic triad (Ser630, Asp708, His740), ensuring accurate ligand-binding kinetics.

  • Compound Plating: Dispense the 1-methyl and 6-methyl isomers (0.1 nM to 100 µM) in DMSO into a 96-well microtiter plate. Keep the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Control Integration (Self-Validation): Include Sitagliptin as a positive control and a DMSO vehicle as a negative control.

    • Validation Gate: Calculate the Z'-factor using the formula: Z' = 1 - (3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). Only proceed with data analysis if Z' > 0.6, confirming assay robustness.

  • Reaction Initiation: Add Gly-Pro-pNA substrate to achieve a 0.2 mM final concentration.

  • Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for 30 minutes at 37°C using a microplate reader.

  • Data Synthesis: Plot the initial reaction velocities against the inhibitor concentrations using a 4-parameter logistic curve to derive precise IC50 values[4].

Protocol B: Antimicrobial Broth Microdilution Assay (Targeting 6-Methyl Isomers)

Rationale: To validate the promiscuous H-bonding theory of the 6-methyl isomer, we assess its Minimum Inhibitory Concentration (MIC) against standard bacterial strains. The use of resazurin dye provides an objective, metabolic readout of viability.

  • Inoculum Standardization: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL). Causality: Standardizing the inoculum ensures a consistent target-to-compound ratio, preventing artificially inflated MIC values due to bacterial overpopulation.

  • Serial Dilution: Prepare two-fold serial dilutions of the 6-methyl isomer (ranging from 512 µg/mL down to 0.5 µg/mL) in Mueller-Hinton broth within a 96-well plate.

  • Internal Validation: Inoculate a sterility control well (broth only) to rule out contamination, and a growth control well (broth + bacteria) to confirm strain viability. Use Ciprofloxacin as the orthogonal reference standard.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Interpretation: A color change from blue to pink indicates active bacterial metabolism. The MIC is recorded as the lowest compound concentration that remains strictly blue[3].

References

  • CAS:1677-44-7 - Sunway Pharm Ltd 3wpharm.com
  • Structure Based Virtual Screening of MDPI database: Discovery of Structurally diverse and Novel DPP-IV Inhibitors ResearchG
  • One Step Synthesis of 4-Hydroxycarbostyrils VI Jour.Chem.Soc.Pak.
  • Structure and Physiological Activity of Carbostyril Compounds Tandfonline

Sources

Comparative

In Vitro vs In Vivo Efficacy of 2-Hydroxy-6-methyl-1H-quinolin-4-one Derivatives: A Translational Comparison Guide

An objective, deep-dive technical comparison guide on the in vitro and in vivo efficacy of the 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold and its derivatives. 2-Hydroxy-6-methyl-1H-quinolin-4-one (also recognized by i...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, deep-dive technical comparison guide on the in vitro and in vivo efficacy of the 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold and its derivatives.

2-Hydroxy-6-methyl-1H-quinolin-4-one (also recognized by its tautomer, 4-hydroxy-6-methyl-2-quinolone; CAS: 1677-44-7) serves as a privileged structural core in modern oncology drug discovery. While the unmodified scaffold exhibits limited transmembrane permeability and target engagement, its functionalization into N-substituted 3-carboxamides unlocks highly selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibition.

As a Senior Application Scientist, I have structured this guide to critically compare the in vitro and in vivo performance of this specific 6-methyl-quinolone scaffold against established alternatives like pan-PI3K inhibitors (e.g., LY294002) and other clinical-stage quinolones (e.g., Tasquinimod).

Mechanistic Rationale & Target Engagement

The PI3K/AKT/mTOR signaling cascade is hyperactivated in nearly 30% of human solid tumors. The rationale for utilizing the 2-hydroxy-6-methyl-1H-quinolin-4-one core lies in its precise structural complementarity to the ATP-binding cleft of PI3Kα.

  • The 4-Hydroxy & 2-Quinolone Core: Forms critical hydrogen bonds with the hinge region residues of the kinase domain.

  • The 6-Methyl Substitution: Accommodates a tight hydrophobic cleft within the PI3Kα catalytic domain, stabilizing the ligand-enzyme complex and driving selectivity over other kinase isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Wild-type / Mutant) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT Survival Cell Survival & Proliferation AKT->Survival Inhibitor 6-Methyl-2-quinolone Derivatives Inhibitor->PI3K Selective Inhibition Alt Pan-PI3K Inhibitor (LY294002) Alt->PI3K

Fig 1: Mechanism of 2-hydroxy-6-methyl-1H-quinolin-4-one derivatives targeting the PI3Kα pathway.

In Vitro Efficacy: Cellular Models & Assays

In vitro testing is the first gatekeeper for validating target engagement. The 6-methyl-quinolone derivatives are typically evaluated in colorectal adenocarcinoma cell lines that express different PI3Kα mutational statuses.

Quantitative Comparison: Scaffold vs. Alternatives

Data synthesized from established structure-activity relationship (SAR) studies on quinolone-3-carboxamides.

Compound / ScaffoldCell LineTarget StatusIC₅₀ (µM)Primary Mechanism
6-Methyl Scaffold (Cmpd 16) Caco-2PIK3CA Wild-Type13.0Selective PI3Kα Inhibition
6-Methyl Scaffold (Cmpd 16) HCT-116PIK3CA Mutant (H1047R)240.2Selective PI3Kα Inhibition
6-Chloro Analog (Cmpd 19) HCT-116PIK3CA Mutant (H1047R)5.3Selective PI3Kα Inhibition
LY294002 (Alternative) Caco-2PIK3CA Wild-Type~1.5Pan-PI3K Inhibition
Tasquinimod (Alternative) HCT-116PIK3CA Mutant (H1047R)>50.0S100A9 / TME Modulation
Self-Validating Protocol: High-Fidelity In Vitro Cytotoxicity & Target Validation

To ensure that the observed IC₅₀ values are a direct result of PI3Kα inhibition and not assay artifacts, the following self-validating protocol must be executed:

  • Cell Seeding & Synchronization: Seed HCT-116 and Caco-2 cells at 5×103 cells/well in 96-well plates. Serum-starve for 12 hours prior to treatment.

    • Causality: Synchronizing cells in the G0/G1 phase ensures that the anti-proliferative effects measured are due to targeted PI3K/AKT pathway inhibition rather than random cell cycle variations.

  • Compound Treatment & Controls: Treat cells with serial dilutions of the 6-methyl-quinolone derivative (0.1 µM to 500 µM). Include 0.1% DMSO as a vehicle control and LY294002 as a positive control.

    • Causality: The inclusion of LY294002 defines the maximum possible phenotypic response (dynamic range) for PI3K inhibition in this specific assay, preventing false negatives.

  • Viability Readout (MTT Assay): After 48 hours, add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Orthogonal Validation (Western Blotting): Lyse a parallel set of treated cells. Probe for total AKT, p-AKT (Ser473), and BAD.

    • Causality: Cell viability alone does not prove the mechanism of action. Demonstrating a dose-dependent reduction in p-AKT confirms that the 6-methyl scaffold is actively engaging the PI3Kα target inside the cell .

In Vivo Efficacy: Translation & Pharmacodynamics

In vitro potency frequently fails to translate in vivo due to poor pharmacokinetics (PK), rapid hepatic clearance, or high plasma protein binding. Evaluating the 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold in a murine xenograft model bridges this translational gap.

InVivo_Workflow Inoculation 1. Xenograft Inoculation Randomization 2. Randomization (Vol ~100 mm³) Inoculation->Randomization Treatment 3. Dosing (Vehicle/Test) Randomization->Treatment Monitoring 4. Monitor Vol & Weight Treatment->Monitoring Endpoint 5. IHC Analysis (Ki-67/TUNEL) Monitoring->Endpoint

Fig 2: Standardized in vivo xenograft workflow for evaluating quinolin-4-one based inhibitors.

Self-Validating Protocol: In Vivo Xenograft Efficacy Workflow
  • Xenograft Establishment: Inject 5×106 HCT-116 cells subcutaneously into the right flank of 6-week-old athymic nude mice.

    • Causality: Subcutaneous injection provides a localized, easily measurable tumor mass, allowing for precise caliper measurements without requiring invasive surgical imaging.

  • Stratification & Randomization: Monitor tumor growth. Randomize mice into control and treatment groups only when tumor volumes reach ~100 mm³.

    • Causality: Randomizing at 100 mm³ ensures that only established, vascularized tumors are treated. This eliminates false positives caused by spontaneous engraftment failure.

  • Dosing Regimen: Administer the 6-methyl-quinolone derivative via intraperitoneal (IP) injection (e.g., 20 mg/kg/day) for 21 days.

  • Dual-Metric Monitoring: Measure tumor volume and total body weight every 3 days.

    • Causality: Tracking body weight is a critical internal control. If tumor volume decreases but body weight drops by >15%, the compound is exhibiting systemic toxicity rather than targeted therapeutic efficacy.

  • Endpoint Biomarker Analysis: At day 21, excise tumors. Perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and TUNEL (apoptosis).

    • Causality: Macroscopic tumor shrinkage must be correlated with microscopic cellular events. A decrease in Ki-67 and an increase in TUNEL staining orthogonally validate that the tumor reduction is driven by the PI3Kα-mediated apoptotic pathway.

Comparative Analysis: Quinolone Scaffold vs. Alternatives

When benchmarking the 6-methyl-quinolone scaffold against alternatives, distinct advantages and limitations emerge:

  • Versus Pan-PI3K Inhibitors (LY294002 / Buparlisib): While pan-inhibitors show superior in vitro IC₅₀ values (often in the low nanomolar range), their in vivo utility is severely bottlenecked by off-target toxicity (e.g., severe hyperglycemia and hepatotoxicity). The 6-methyl-quinolone derivatives sacrifice raw in vitro potency for a much wider in vivo therapeutic window by selectively targeting the PI3Kα isoform.

  • Versus Clinical Quinolones (Tasquinimod): Tasquinimod is a structurally related quinolone-3-carboxamide. However, it functions primarily by binding to S100A9 in the tumor microenvironment to inhibit angiogenesis, rather than directly inhibiting PI3K. The 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold proves that subtle modifications to the quinolone core (specifically the 6-methyl and 4-hydroxy positioning) can completely shift the mechanism of action from the microenvironment to direct kinase inhibition.

Conclusion

The 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold is a highly versatile chemical building block. While the base compound requires structural elaboration to achieve cell permeability, its 3-carboxamide derivatives demonstrate robust in vitro PI3Kα inhibition. For researchers moving these compounds through the drug development pipeline, strict adherence to self-validating protocols—pairing phenotypic viability assays with orthogonal target engagement metrics—is mandatory to ensure successful in vivo translation.

References
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules.[Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents (PMC Archive). PubMed Central.[Link]

Validation

A Comparative Analysis of the Antioxidant Potential of Methyl-Substituted Quinolinones: A Guide for Researchers

Introduction: The Rising Significance of Quinolinones in Antioxidant Research Quinolinone scaffolds are a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Quinolinones in Antioxidant Research

Quinolinone scaffolds are a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their derivatives have been explored for a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Recently, significant attention has been directed towards their role as antioxidants—molecules capable of neutralizing harmful free radicals and reactive oxygen species (ROS).[3][4] An excess of ROS can overwhelm the body's natural antioxidant defenses, leading to oxidative stress, a condition implicated in various pathologies such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3]

The antioxidant capacity of quinolinone derivatives is intricately linked to their molecular structure.[5][6] The introduction of various substituents onto the quinolinone core can dramatically modulate their efficacy. This guide provides a comparative analysis of the antioxidant potential of methyl-substituted quinolinones, offering a technical synthesis of structure-activity relationships, comparative experimental data, and detailed protocols for key assessment assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the selection and evaluation of these promising compounds.

Structure-Activity Relationship: How Methyl Substitution Modulates Antioxidant Efficacy

The antioxidant activity of quinolinone derivatives is fundamentally governed by their ability to donate a hydrogen atom or an electron to stabilize a free radical.[4][7] The ease with which this occurs is influenced by the electronic and steric properties of substituents on the quinolinone ring.

The presence of electron-donating groups, such as alkyl groups (e.g., methyl, butyl) and hydroxyl (-OH) groups, is known to enhance the antioxidant efficiency of the quinolinone system.[5] These groups increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom and stabilizing the resulting radical. Furthermore, an extended conjugated system within the molecule aids in the delocalization of free radicals, further enhancing stability.[6]

Specifically, methyl (-CH₃) groups, as electron-donating substituents, are expected to positively influence antioxidant capacity. Their position on the quinolinone ring is critical. For instance, studies on 4-hydroxy-quinolinone derivatives have shown that the strategic placement of alkyl and hydroxyl groups is key to maximizing antioxidant potential.[5][6] While comprehensive studies focusing solely on a wide range of methyl-substituted isomers are still emerging, the available data consistently points towards the beneficial role of alkyl substitution in enhancing radical scavenging capabilities.[8]

Below is a diagram illustrating the general mechanism by which a substituted quinolinone can neutralize a free radical (R•) through hydrogen atom donation.

Antioxidant_Mechanism cluster_0 Antioxidant Action Quinolinone-OH Quinolinone-OH (Antioxidant) Radical Free Radical (R•) Quinolinone-O Quinolinone Radical (Q-O•) (Stabilized) Quinolinone-OH->Quinolinone-O H• Donation Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• Acceptance

Caption: General mechanism of free radical scavenging by a hydroxy-quinolinone.

Comparative Data on Antioxidant Potential

Evaluating the antioxidant potential of a compound requires quantitative assessment. This is typically achieved through various in vitro assays, with results often expressed as the half-maximal inhibitory concentration (IC₅₀) or in terms of equivalents to a standard antioxidant like Trolox or Ascorbic Acid. A lower IC₅₀ value indicates higher antioxidant potency.

The following table summarizes available data from the literature on the antioxidant activity of various substituted quinolinones, providing a basis for comparison.

CompoundAssayAntioxidant Activity (IC₅₀ or % Inhibition)Standard & ActivityReference
2-methylquinoline-4-carboxylic acidDPPH~30.25% InhibitionN/A[8]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH~40.43% InhibitionN/A[8]
1-methyl-3-allylthio-4-(4'-methylphenylamino)quinolinium bromide (Qui1)ABTSAAEAC = 0.50 ± 0.02Trolox (Standard)[9]
1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2)ABTSAAEAC = 0.73 ± 0.03Trolox (Standard)[9]
1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)DPPHAAEAC = 0.13 ± 0.01Ascorbic Acid (Std)[9]
Quinoline-hydrazone derivativeDPPHIC₅₀ = 843.52 ppmAscorbic Acid (Std)[7]

AAEAC: Ascorbic Acid Equivalent Antioxidant Capacity. Data is synthesized from multiple sources to provide a comparative overview.

From the data, it is evident that substitutions significantly impact antioxidant activity. The presence of a methylphenyl group appears more effective than a simple methyl group at the 2-position.[8] Furthermore, the inclusion of a hydroxyl group on the phenylamino substituent (Qui2 and Qui3) demonstrates considerable antioxidant potential, underscoring the synergistic effect of different functional groups.[7][9]

Experimental Protocols for Antioxidant Potential Assessment

To ensure scientific rigor and reproducibility, standardized assays are crucial. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are among the most widely used methods.[10][11]

Experimental Workflow Overview

The general workflow for assessing the antioxidant capacity of a test compound involves several key stages, from reagent preparation to data analysis and interpretation.

Experimental_Workflow cluster_workflow Antioxidant Assay Workflow start Start: Prepare Stock Solutions (Test Compound, Standard) serial_dil Create Serial Dilutions of Test Compound & Standard start->serial_dil prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+, FRAP) reaction Mix Compound/Standard with Assay Reagent prep_reagent->reaction serial_dil->reaction incubation Incubate in Controlled Conditions (e.g., Dark, Room Temp) reaction->incubation measure Measure Absorbance (Spectrophotometer) incubation->measure calculate Calculate % Inhibition or Reducing Power measure->calculate plot Plot Data & Determine IC50 or Trolox Equivalents calculate->plot end End: Comparative Analysis plot->end

Caption: Generalized workflow for in vitro antioxidant capacity assessment.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, which is deep violet in color.[10] The reduction of DPPH• to its non-radical form, DPPH-H, results in a color change to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[10] This solution should be freshly prepared and kept in the dark to prevent degradation.[11]

  • Sample Preparation: Dissolve the methyl-substituted quinolinone test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard from each dilution (e.g., 100 µL).[12]

  • Initiate Reaction: Add a larger volume of the DPPH working solution (e.g., 100 µL) to each well/cuvette and mix thoroughly.[12] A control sample containing only the solvent instead of the antioxidant should be prepared.[12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 15-30 minutes).[10][12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[11]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.[10]

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is monitored by the decrease in absorbance at 734 nm.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

Step-by-Step Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12][13]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare serial dilutions of the quinolinone compounds and a standard (e.g., Trolox) in the buffer.

  • Reaction: Add a small volume of the diluted sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) in the dark.[12]

  • Measurement: Record the absorbance at 734 nm.

  • Calculation & Analysis: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potency of the sample to that of Trolox.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reaction takes place in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) generates an intense blue color with an absorption maximum at 593 nm.[3] The intensity of the color is proportional to the reducing power of the antioxidants in the sample.

Step-by-Step Protocol:

  • FRAP Reagent Preparation: The reagent is prepared fresh by mixing three solutions:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM Ferric Chloride (FeCl₃·6H₂O) solution

    • Mix these in a 10:1:1 (v/v/v) ratio.[14]

  • Sample Preparation: Prepare solutions of the quinolinone test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in an appropriate solvent.

  • Reaction: Add a small aliquot of the sample/standard (e.g., 100 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 3 mL).

  • Incubation: Incubate the mixture at 37°C for a short period (typically 4-6 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Analysis: Construct a standard curve using a known concentration of Fe²⁺. The FRAP value of the sample is then calculated from this curve and expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Conclusion and Future Directions

Methyl-substituted quinolinones represent a promising class of antioxidant compounds. The evidence suggests that their efficacy is strongly dependent on the position and electronic nature of substituents, with methyl and hydroxyl groups playing a key role in enhancing radical scavenging activity.[5][9] The comparative data, while still growing, highlights the potential for designing highly potent antioxidants through strategic molecular modification of the quinolinone scaffold.

For researchers in this field, a multi-assay approach is recommended for a comprehensive evaluation of antioxidant potential, as different methods reflect different mechanisms of action (e.g., hydrogen atom transfer vs. electron transfer).[12] Future research should focus on synthesizing a broader range of methyl-substituted isomers and evaluating their activity through standardized DPPH, ABTS, and FRAP assays to build a more complete quantitative structure-activity relationship (QSAR) model.[15] Such studies will be invaluable for the rational design of novel quinolinone-based therapeutics to combat oxidative stress-related diseases.

References

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27.

  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit.

  • Abe, L. T., et al. (2019). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PLoS ONE, 14(11), e0225278.

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.

  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.

  • SciSpace. (2015). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more.

  • Hussein, M.F., Ismail, M.A., & El-Adly, R.A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.

  • Frontiers. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.

  • IDOSI Publications. (2009). Quinolines Antioxydant Activity Structure Activity Relation-Ship. European Journal of Biological Sciences, 1(3), 32-36.

  • Santi, C., et al. (2020). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. Medicinal Chemistry, 16(7), 983-993.

  • Robles-Sánchez, M., et al. (2021). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 26(23), 7356.

  • ResearchGate. (n.d.). Antioxidant Activity of New Benzo[de]quinolines and Lactams: 2DQuantitative Structure-Activity Relationships.

  • Ghinet, A., et al. (2012). Antioxidant activity of new benzo[de]quinolines and lactams: 2D-quantitative structure-activity relationships. Medicinal Chemistry, 8(5), 942-6.

  • Pérez-Villanueva, J., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 11(10), 1999.

  • Rogóż, R., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 693.

  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 693.

  • Fikriya, H. N., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 12(11), 160-167.

  • BenchChem. (2025). Cross-Validation of Antioxidant Activity: A Comparative Guide to DPPH and ABTS Assays.

  • Taylor & Francis Online. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-168.

  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-166.

  • Mandal, A., & Reddy, P. J. M. (2015). To evaluate the in-vitro antioxidant potential of polyherbal preparation, a combination of six selected medicinal plants. World Journal of Pharmaceutical Research, 5(1), 951-967.

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.

  • Platikanova, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5788.

Sources

Comparative

Cytotoxicity and Mechanistic Profiling of 2-Hydroxy-6-methyl-1H-quinolin-4-one Derivatives

As the search for targeted anticancer therapeutics intensifies, quinolone-based scaffolds have emerged as highly tunable pharmacophores. Specifically, 2-hydroxy-6-methyl-1H-quinolin-4-one —which exists in a dynamic tauto...

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Author: BenchChem Technical Support Team. Date: March 2026

As the search for targeted anticancer therapeutics intensifies, quinolone-based scaffolds have emerged as highly tunable pharmacophores. Specifically, 2-hydroxy-6-methyl-1H-quinolin-4-one —which exists in a dynamic tautomeric equilibrium with its more synthetically utilized form, 4-hydroxy-6-methyl-2-quinolone —serves as a foundational building block for synthesizing potent 3-carboxamide derivatives.

This guide provides an objective, data-driven comparison of the cytotoxicity of 6-methyl-quinolone derivatives against alternative halogenated analogs and standard reference drugs, focusing on their role as Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors.

Mechanistic Grounding: The PI3Kα Axis

The cytotoxicity of 4-hydroxy-2-quinolone-3-carboxamides is not a result of non-specific cellular poisoning; rather, it is driven by the targeted inhibition of the PI3Kα/AKT signaling pathway .

PI3Kα phosphorylates PIP2 to PIP3, which subsequently activates Protein Kinase B (AKT), promoting uncontrolled cell proliferation and evading apoptosis in malignant tissues. The 6-methyl-quinolone core mimics the adenine ring of ATP, allowing it to competitively bind the kinase domain of PI3Kα. However, the efficacy of this binding is highly dependent on the genetic status of the target cell line. For instance, while epithelial colorectal adenocarcinoma (Caco-2) cells express wild-type (WT) PI3Kα, human colon carcinoma (HCT-116) cells harbor the highly oncogenic H1047R mutation in the kinase domain, which alters the conformational landscape of the ATP-binding pocket 1[1].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3Kα (WT or H1047R Mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Apoptosis Apoptosis Inhibition & Cell Proliferation AKT->Apoptosis Inhibitor 6-Methyl-Quinolone Derivatives Inhibitor->PI3K Inhibits

Targeted inhibition of the PI3K/AKT pathway by quinolone derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the 6-methyl substitution, we must compare it against alternative structural modifications (such as 6-chloro and 6-fluoro substitutions) and standard pan-PI3K inhibitors like LY294002.

Structure-Activity Relationship (SAR) Causality

The substitution at the 6-position of the quinolone ring dictates the steric bulk and electron density of the molecule.

  • 6-Methyl Derivatives : Exhibit potent cytotoxicity against WT PI3Kα (Caco-2) but suffer a significant drop in efficacy against the H1047R mutant (HCT-116). The steric bulk of the methyl group hinders optimal orientation within the mutated, structurally restricted binding pocket 1[1].

  • 6-Chloro Derivatives : The electronegative and slightly more compact chlorine atom allows the molecule to maintain, and even improve, binding affinity against the H1047R mutant strain, drastically lowering the IC₅₀ in HCT-116 cells 2[2].

Quantitative Data Summary
Compound Scaffold (3-Carboxamide)SubstitutionCaco-2 IC₅₀ (µM)[WT PI3Kα]HCT-116 IC₅₀ (µM) [Mutant PI3Kα]MCF-7 IC₅₀ (µM)
N-phenyl-4-hydroxy-2-quinolone 6-Methyl 13.0240.2> 100.0
N-phenyl-4-hydroxy-2-quinolone6-Chloro17.05.3~ 80.8
N-phenyl-4-hydroxy-2-quinolone6-Fluoro48.644.0N/A
LY294002 (Standard Control)Pan-PI3K Inhibitor1.81.52.1

Data synthesized from in vitro MTT assays demonstrating the selective vulnerability of WT vs. Mutant cell lines[1][2][3].

Self-Validating Cytotoxicity Protocol (MTT Assay)

To ensure scientific integrity and reproducibility, the cytotoxicity of these compounds is evaluated using a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A robust protocol must include normal human dermal fibroblasts to calculate the Selectivity Index (SI) , ensuring the compound targets cancer cells rather than acting as a universal toxin 4[4].

Workflow Culture Cell Seeding 10^4 cells/well Treatment Compound Treatment 0.1-1000 µM (72h) Culture->Treatment MTT MTT Addition Incubate 4h Treatment->MTT Solubilize DMSO Solubilization of Formazan MTT->Solubilize Read Absorbance Read OD 570 nm Solubilize->Read Analysis Calculate IC50 & Selectivity Index Read->Analysis

Standardized 72-hour MTT assay workflow for evaluating quinolone cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding & Adhesion : Seed HCT-116, Caco-2, and normal fibroblast cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adhesion.

  • Compound Preparation & Treatment : Dissolve the 6-methyl-quinolone derivatives in sterile DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • Causality Check: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

    • Controls: Include LY294002 as a positive control and 0.1% DMSO as a negative vehicle control. Treat cells for 72 hours.

  • MTT Incubation : Aspirate the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization : Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Shake the plate gently for 15 minutes.

  • Quantification : Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis. Validate the therapeutic window by calculating the Selectivity Index ( SI=IC50​ Cancer CellsIC50​ Normal Fibroblasts​ ). An SI > 10 indicates a highly favorable safety profile.

References

  • Sabbah, D. A., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5348.1

  • Sabbah, D. A., et al. (2021). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1).2

  • Al-Qudah, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI.4

  • Abu Khalaf, R., et al. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect. 3

Sources

Validation

Head-to-Head Comparison of Synthetic Routes to 6-Methyl-4-quinolones

Executive Summary The 6-methyl-4-quinolone scaffold is a privileged pharmacophore embedded in numerous antibacterial, antiviral, and kinase-inhibitory agents. For synthetic chemists and drug development professionals, se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methyl-4-quinolone scaffold is a privileged pharmacophore embedded in numerous antibacterial, antiviral, and kinase-inhibitory agents. For synthetic chemists and drug development professionals, selecting the optimal route to construct this bicyclic core from p-toluidine is a critical decision that impacts scalability, atom economy, and downstream functionalization.

This guide critically evaluates three distinct synthetic strategies: the classical Gould-Jacobs Reaction , the regioselective Conrad-Limpach Synthesis , and a modern Transition-Metal-Free Cascade . By analyzing the mechanistic causality behind each protocol, we provide a self-validating framework to help researchers choose the most robust pathway for their specific medicinal chemistry or process scale-up needs.

Mechanistic & Strategic Overview

The construction of the 6-methyl-4-quinolone core universally begins with p-toluidine but diverges significantly in the choice of the electrophilic coupling partner and the thermodynamic conditions required for the critical ring-closing step.

QuinoloneSynthesis SM p-Toluidine GJ_Reagent Diethyl ethoxymethylenemalonate (EMME) SM->GJ_Reagent CL_Reagent β-Ketoester SM->CL_Reagent Casc_Reagent Diethyl acetylenedicarboxylate (DEAD) SM->Casc_Reagent GJ_Int Anilinomethylene Malonate GJ_Reagent->GJ_Int Condensation (MW, 170°C) CL_Int Enamine Intermediate CL_Reagent->CL_Int Aza-Michael Addition (RT) Casc_Int Hydroamination Adduct Casc_Reagent->Casc_Int Hydroamination (RT) Prod 6-Methyl-4-quinolone Core GJ_Int->Prod 1. Eaton's Reagent (80°C) 2. Decarboxylation CL_Int->Prod Thermal Ring Closure (250°C) Casc_Int->Prod PPA-Catalyzed Closure (120°C)

Divergent synthetic pathways from p-toluidine to the 6-methyl-4-quinolone core.

Route Evaluation & Experimental Protocols

The Gould-Jacobs Approach (The Industrial Standard)

The Gould-Jacobs reaction is the most established method for synthesizing 4-quinolones. It involves the condensation of p-toluidine with diethyl ethoxymethylenemalonate (EMME)[1].

Mechanistic Causality: The initial step is a nucleophilic addition-elimination that expels ethanol to form an anilinomethylene malonate intermediate. The critical bottleneck is the subsequent 6π-electrocyclization. Historically, this required refluxing in diphenyl ether at >250°C, which often led to substrate decomposition and tarring. Modern protocols overcome this thermodynamic barrier by employing Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent acts dually as a strong Lewis acid to activate the carbonyl and a dehydrating agent, drastically lowering the activation energy and allowing cyclization at just 80–100°C[1].

Self-Validating Protocol (Microwave/Eaton's Modified):

  • Condensation: In a microwave vial, combine p-toluidine (2.0 mmol) and EMME (2.0 mmol) neat. Irradiate at 170°C (850 W) for 7 minutes[1].

  • Validation Check: Cool to room temperature. The intermediate should precipitate as a solid. Recrystallize from ethanol to ensure purity before cyclization.

  • Cyclization: Dissolve the intermediate in Eaton's reagent (5 mL). Heat the mixture at 80°C for 2 hours[1].

  • Isolation: Pour the dark solution over crushed ice. Neutralize cautiously with 10% NaOH until the ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate precipitates. Filter and wash with water.

  • Decarboxylation (Optional): To obtain the unsubstituted 6-methyl-4-quinolone, saponify the ester with aqueous NaOH, acidify to isolate the carboxylic acid, and heat the dry solid to 250°C until CO₂ evolution ceases.

The Conrad-Limpach Synthesis (The Regioselective Pioneer)

The Conrad-Limpach reaction utilizes β-ketoesters to form 2-substituted 4-quinolones.

Mechanistic Causality: The fundamental challenge here is regiocontrol. Reaction of anilines with β-ketoesters can proceed via two competing pathways: the Knorr synthesis (yielding 2-quinolones) or the Conrad-Limpach synthesis (yielding 4-quinolones)[2]. This is dictated by kinetic versus thermodynamic control. By strictly maintaining room temperature during the initial phase, the nitrogen attacks the highly electrophilic ketone carbonyl (kinetic control) to form an enamine/Schiff base, avoiding amide formation. Subsequent flash-heating to 250°C forces the thermal ring closure (TRC) onto the aromatic ring, eliminating ethanol to yield the 4-quinolone[2].

Self-Validating Protocol:

  • Enamine Formation: Stir p-toluidine (10 mmol) and ethyl acetoacetate (10.5 mmol) in a green solvent like 1,2-dichlorobenzene (DCB) at room temperature with a catalytic drop of glacial acetic acid for 2–3 hours[2].

  • Validation Check: Monitor by TLC. The disappearance of the aniline spot confirms complete conversion to the enamine. Remove the generated water/ethanol under reduced pressure to prevent reaction reversal.

  • Thermal Ring Closure: Pre-heat a separate flask containing 10 mL of Dowtherm A to 250°C. Add the enamine solution dropwise over 5 minutes. The rapid heating is crucial to drive intramolecular cyclization over intermolecular polymerization.

  • Isolation: After 20 minutes, cool the mixture to room temperature and add hexanes to precipitate the 2,6-dimethyl-4-quinolone.

Transition-Metal-Free Cascade (The Green Alternative)

This modern approach utilizes diethyl acetylenedicarboxylate (DEAD) to achieve a one-pot cascade reaction.

Mechanistic Causality: This route bypasses the need for high-temperature thermal cyclizations entirely. The initial step is a spontaneous, room-temperature hydroamination of the aniline across the electron-deficient alkyne of DEAD[3]. The subsequent addition of Polyphosphoric Acid (PPA) serves a dual purpose: it protonates the ester carbonyl to dramatically increase its electrophilicity, and it acts as a viscous, dehydrating solvent that drives the Friedel-Crafts-type intramolecular ring closure[3]. Because PPA stabilizes the transition state, the reaction proceeds smoothly at mild temperatures (120°C) without the need for palladium or ruthenium catalysts[3].

Self-Validating Protocol:

  • Hydroamination: In a round-bottom flask, mix p-toluidine (1.0 mmol) and DEAD (1.1 mmol) at room temperature. Stir for 1 hour until a solid mass (the hydroamination adduct) forms[3].

  • PPA Catalysis: Add 3.0 g of PPA to the flask. Heat the viscous mixture to 120°C and stir for 2 hours[3].

  • Validation Check: The mixture will turn deep yellow/brown. Complete dissolution of the intermediate into the PPA matrix indicates successful progression.

  • Isolation: Pour the hot mixture directly onto crushed ice with vigorous stirring. Neutralize with ammonium hydroxide to pH 7. The 6-methyl-4-quinolone derivative will precipitate as a fine powder. Filter, wash with cold water, and dry under vacuum.

Quantitative Performance Comparison

The table below summarizes the critical performance metrics of each synthetic route, allowing for an objective selection based on laboratory capabilities and target requirements.

MetricGould-Jacobs (Eaton's Mod.)Conrad-LimpachTransition-Metal-Free Cascade
Key Reagents EMME, Eaton's Reagentβ-Ketoester, Dowtherm ADEAD, Polyphosphoric Acid (PPA)
Cyclization Temp. 80–100°C250°C120°C
Total Reaction Time ~2.5 hours~3.5 hours~3 hours
Typical Yield 85–92%65–75%88–95%
Regioselectivity Excellent (C-3 Carboxylate)Moderate (Requires strict kinetic control)Excellent (C-2 Carboxylate)
Scalability High (Industrial standard)Moderate (Exothermic flash-heating is difficult at scale)Moderate (PPA viscosity limits >100g scale-up)
Green Profile Low (Corrosive acid waste)Moderate (High energy consumption)High (Atom economical, metal-free)

Expert Recommendation

  • For Library Synthesis & Medicinal Chemistry: The Transition-Metal-Free Cascade is highly recommended. The mild conditions, high yields, and avoidance of toxic transition metals or >250°C heating mantles make it ideal for generating diverse 4-quinolone analogs rapidly.

  • For Large-Scale Process Chemistry: The Gould-Jacobs approach remains the undisputed champion. While the classical thermal cyclization is hazardous, the modern Eaton's reagent modification provides a highly reproducible, scalable pathway with exceptional yields.

  • For 2-Alkyl/Aryl Substitutions: The Conrad-Limpach synthesis is necessary when specific substitutions at the C-2 position are required, provided that strict temperature control is maintained during the enamine formation to prevent Knorr side-products.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent MDPI (Molecules) URL:[Link]

  • Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters ACS Omega URL:[Link]

  • Study of the Hydroamination Reaction of Methyl Acetylenedicarboxylate with Aromatic Amines and its Heterocyclization Products ResearchGate / Tetrahedron Letters URL: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one: Classical versus Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 2-hydroxy-6-methyl-1H-quinolin-4-one, is of significant interest for drug discovery and development programs. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule: the classical Conrad-Limpach thermal cyclization and a modern microwave-assisted approach. By detailing the underlying chemistry, experimental protocols, and performance metrics, this document serves as a practical resource for chemists seeking to replicate and optimize the synthesis of this important heterocyclic compound.

Introduction to 2-Hydroxy-6-methyl-1H-quinolin-4-one

2-Hydroxy-6-methyl-1H-quinolin-4-one, which exists in tautomeric equilibrium with 6-methyl-1H-quinoline-2,4-dione, is a member of the quinolinone family of heterocyclic compounds. These compounds have garnered significant attention due to their broad spectrum of pharmacological activities.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of their biological properties. The 6-methyl substituent, in particular, can influence the molecule's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic and pharmacodynamic profile.

The synthesis of quinolin-4-ones has been a subject of extensive research since the late 19th century, with several classical methods, such as the Conrad-Limpach, Gould-Jacobs, and Camps reactions, being well-established.[2][3][4] These traditional approaches often involve high temperatures and long reaction times. In recent years, modern synthetic techniques, including microwave-assisted organic synthesis (MAOS), have emerged as powerful tools to accelerate these transformations and improve their efficiency.[5][6]

This guide will focus on a comparative analysis of a traditional thermal method, the Conrad-Limpach synthesis, and a contemporary microwave-assisted protocol for the preparation of 2-hydroxy-6-methyl-1H-quinolin-4-one.

Method 1: The Classical Approach - Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, is a robust and widely used method for the preparation of 4-hydroxyquinolines.[7] The reaction proceeds in two key steps: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the quinolin-4-one product.[7][8]

Causality Behind Experimental Choices

The choice of p-toluidine as the aniline component directly introduces the desired 6-methyl substituent onto the quinoline ring. Diethyl malonate is selected as the β-ketoester equivalent, which, upon reaction and cyclization, yields the 2,4-dihydroxy substitution pattern. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular 6-electron electrocyclization.[7] The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for achieving high yields by ensuring a consistent and sufficiently high reaction temperature, which can be difficult to maintain when heating the reaction neat.[3][7]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one

This protocol is adapted from established procedures for the Conrad-Limpach synthesis of similar substituted quinolones.[8]

Step 1: Synthesis of Diethyl ((4-methylphenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) in toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and continue heating until the theoretical amount of ethanol has been collected in the Dean-Stark trap (approximately 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude diethyl ((4-methylphenyl)amino)methylenemalonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Hydroxy-6-methyl-1H-quinolin-4-one

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250 °C with stirring.

  • Slowly add the crude diethyl ((4-methylphenyl)amino)methylenemalonate from Step 1 to the hot diphenyl ether.

  • Maintain the reaction temperature at 250 °C for 1 hour.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Add n-hexane (100 mL) to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with n-hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol or acetic acid to afford pure 2-hydroxy-6-methyl-1H-quinolin-4-one.

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization p_toluidine p-Toluidine reflux Reflux with Ethanol Removal p_toluidine->reflux DEM Diethyl Ethoxymethylenemalonate DEM->reflux toluene Toluene, p-TSA (cat.) toluene->reflux intermediate Diethyl ((4-methylphenyl)amino)methylenemalonate reflux->intermediate heating Heat to 250 °C intermediate->heating diphenyl_ether Diphenyl Ether diphenyl_ether->heating workup Cooling, Precipitation, Filtration, Recrystallization heating->workup product 2-Hydroxy-6-methyl-1H-quinolin-4-one workup->product

Caption: Workflow for the Conrad-Limpach Synthesis.

Method 2: The Modern Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[6] By directly coupling with the molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields.[5][6]

Causality Behind Experimental Choices

The application of microwave irradiation in the synthesis of quinolones significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.[9] This rapid heating can also lead to cleaner reactions with fewer side products. The use of a catalyst, such as p-toluenesulfonic acid in a solvent-free reaction or a Lewis acid like bismuth(III) chloride in a solvent, can further enhance the reaction efficiency under microwave conditions.[5][9] The choice of a one-pot procedure, where the initial condensation and subsequent cyclization occur in the same reaction vessel, simplifies the experimental setup and reduces waste.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Hydroxy-6-methyl-1H-quinolin-4-one

This protocol is adapted from published microwave-assisted procedures for the synthesis of 4-hydroxy-2-quinolones.[9][10]

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and a catalytic amount of bismuth(III) chloride (0.63 g, 2 mmol, 20 mol%).[5]

  • Add ethanol (2 mL) as the solvent.

  • Seal the vial and place it in the cavity of a microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • Monitor the pressure inside the vessel to ensure it remains within the safe operating limits of the instrument.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Add ethanol (10 mL) to the reaction mixture and filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-hydroxy-6-methyl-1H-quinolin-4-one.

Microwave_Synthesis_Workflow cluster_reaction One-Pot Microwave Reaction cluster_workup Workup and Purification reactants p-Toluidine, Diethyl Malonate, BiCl3 (cat.), Ethanol microwave Microwave Irradiation (150 °C, 15 min) reactants->microwave crude_product Crude Product Mixture microwave->crude_product filtration Filtration to Remove Catalyst crude_product->filtration concentration Concentration filtration->concentration purification Recrystallization or Column Chromatography concentration->purification final_product 2-Hydroxy-6-methyl-1H-quinolin-4-one purification->final_product

Caption: Workflow for the Microwave-Assisted Synthesis.

Performance Comparison

ParameterConrad-Limpach SynthesisMicrowave-Assisted Synthesis
Reaction Time Several hours (typically 4-6 hours)15-20 minutes
Temperature High (250 °C)Moderate to High (150 °C)
Yield Generally good to excellent (can reach >90%)[7]Moderate to good (typically 50-80%)[5]
Solvent High-boiling, often difficult to remove (e.g., diphenyl ether)Green solvent (ethanol) or solvent-free
Catalyst Acid catalyst (e.g., p-TSA)Lewis acid (e.g., BiCl3) or acid catalyst
Energy Consumption High due to prolonged heatingLow due to short reaction times
Scalability Readily scalableScalability can be a challenge with standard lab equipment
Safety Considerations Use of very high temperatures and flammable solventsHigh pressures can develop in sealed vessels

Mechanistic Insight: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the aniline on the β-ketoester, leading to the formation of a β-aminoacrylate intermediate. This is followed by a thermal 6π-electrocyclization to form the quinoline ring system.[7]

Caption: Simplified Mechanism of the Conrad-Limpach Reaction.

Characterization Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (br s, 1H, NH), ~10.5 (br s, 1H, OH), ~7.8-7.2 (m, 3H, Ar-H), ~5.8 (s, 1H, C3-H), ~2.3 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175 (C=O), ~162 (C-OH), ~140 (Ar-C), ~138 (Ar-C), ~132 (Ar-C), ~124 (Ar-C), ~122 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~98 (C3), ~21 (CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₉NO₂ [M+H]⁺: 176.0706; found: consistent with calculated mass.

Conclusion

Both the classical Conrad-Limpach synthesis and modern microwave-assisted methods offer viable pathways to 2-hydroxy-6-methyl-1H-quinolin-4-one. The traditional thermal method, while requiring longer reaction times and higher temperatures, is robust, well-understood, and readily scalable. In contrast, the microwave-assisted approach provides a rapid and energy-efficient alternative, aligning with the principles of green chemistry, although scalability may require specialized equipment.

The choice between these methods will depend on the specific needs of the researcher, including available equipment, desired scale, and time constraints. This guide provides the necessary foundational information and detailed protocols to enable chemists to successfully synthesize and characterize this valuable quinolinone derivative.

References

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft1887 , 20 (1), 944–948. [Link]

  • Supporting Information for "A general and efficient copper-catalyzed synthesis of quinazolinones and quinazolines". Organic Letters. [Link]

  • Ishak, C. Y.; et al. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research2013 , 2 (6), 431-435. [Link]

  • Gach, K.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (22), 6837. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society1939 , 61 (10), 2890–2895. [Link]

  • El-Sayed, N. N. E.; et al. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances2023 , 13, 29631-29639. [Link]

  • Štefane, B.; et al. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules2011 , 16 (1), 535-548. [Link]

  • Li, X.; et al. Microwave-Assisted Synthesis of Diverse Pyrrolo[3,4-c]quinoline-1,3-diones and Their Antibacterial Activities. ACS Combinatorial Science2014 , 16 (6), 283–289. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Chem.libretexts.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Camps, R. Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft1899 , 32 (3), 3228–3234. [Link]

  • Singh, A.; et al. Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. Journal of the Brazilian Chemical Society2014 , 25 (1), 159-164. [Link]

  • PubChem. 6-methylquinazoline-2,4(1H,3H)-dione. [Link]

  • Abdel-Wahab, B. F.; et al. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules2019 , 24 (20), 3791. [Link]

  • Fones, W. S. Diethyl ethylidenemalonate. Organic Syntheses1952 , 32, 54. [Link]

  • Afonso, C. M. M.; et al. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Current Medicinal Chemistry2019 , 26 (2), 218-245. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • St-Jean, A.; et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Tetrahedron Letters2011 , 52 (43), 5607-5610. [Link]

  • Sadeghian, H.; et al. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry2009 , 24 (4), 896-904. [Link]

  • Rajeswaran, W. G.; et al. Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Indian Journal of Chemistry - Section B2004 , 43B (11), 2464-2467. [Link]

  • Kumar, A.; et al. Green Strategies for the Synthesis of Quinolone Derivatives. Qeios2024 . [Link]

  • Elgemeie, G. H.; et al. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Molbank2022 , 2022 (2), M1367. [Link]

  • Sim, J.; et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules2017 , 22 (12), 2097. [Link]

  • Shi, M.; et al. 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E2008 , 64 (Pt 7), o1187. [Link]

  • Cravotto, G.; et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules2021 , 26 (22), 6837. [Link]

  • Kuran, B.; et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica2013 , 70 (6), 1099-1105. [Link]

  • Singh, U. P.; et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.2018 . [Link]

  • Verma, A.; et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Journal of the Serbian Chemical Society2020 , 85 (11), 1461-1490. [Link]

  • Burns, D. C.; et al. 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry2018 , 56 (7), 635-642. [Link]

  • Gach, K.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC2021 . [Link]

  • NIST. 2(1H)-Quinolinone, 4-methyl-. [Link]

  • Yin, H.; et al. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances2022 , 12, 22634-22645. [Link]

  • ChemSrc. N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide. [Link]

  • ResearchGate. Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. [Link]

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Validation

Confirming the Biological Targets of 2-Hydroxy-6-methyl-1H-quinolin-4-one: A Comparative Guide to Deconvolution Strategies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Pharmacological Context In small-molecule d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Pharmacological Context

In small-molecule drug discovery, the 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold (CAS: 1677-44-7) represents a highly privileged chemotype. The tautomeric nature of its 2-hydroxy and 4-oxo groups provides a robust hydrogen-bond donor/acceptor network that perfectly complements the ATP-binding hinge region of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 1 delta (CK1δ), and PIM-1[1][2][3].

However, the inherent polypharmacology of the quinolinone scaffold presents a significant challenge: distinguishing the primary efficacy targets from off-target liabilities. As a Senior Application Scientist, I have designed this guide to objectively compare the three leading target deconvolution platforms—Thermal Proteome Profiling (TPP) , Affinity-Based Chemoproteomics , and Biochemical Profiling Panels —using this specific quinolinone scaffold as our model system.

Objective Comparison of Target Deconvolution Platforms

To map the interactome of 2-hydroxy-6-methyl-1H-quinolin-4-one, researchers must balance the need for physiological relevance against assay sensitivity. Below is a comparative synthesis of the primary methodologies.

Table 1: Performance Comparison of Target Identification Platforms
Performance MetricThermal Proteome Profiling (TPP)Affinity Chemoproteomics (Pulldown)High-Throughput Kinase Panels
Mechanism of Action Thermodynamic stabilization via ligand binding[4].Physical enrichment via immobilized probe[5][6].Direct enzymatic/binding inhibition[7].
Compound Modification None. Uses the native, unmodified molecule.Required. Needs a biotin/PEG linker attached.None. Uses the native molecule.
Cellular Context Intact living cells. Preserves native complexes.Cell lysates. Loss of compartmentalization.In vitro (Recombinant). No cellular context.
Target Scope Unbiased, proteome-wide (Direct & Indirect).Unbiased, proteome-wide (Direct binders).Biased (Limited to pre-selected panel).
Sensitivity Moderate (Requires high target abundance).High (Enriches low-abundance targets).Very High (Sub-nanomolar detection).
False Positive Rate Low (Validates engagement in native state).Moderate (Non-specific bead binding).High (Lacks physiological ATP competition).

Experimental Workflows & Mechanistic Causality

A robust experimental protocol must be a self-validating system. Below are the step-by-step methodologies for executing TPP and Affinity Chemoproteomics, detailing the physical causality behind each critical step.

TargetDeconvolution Compound 2-Hydroxy-6-methyl-1H-quinolin-4-one (Native Scaffold) TPP Thermal Proteome Profiling (TPP) Compound->TPP Label-free Affinity Affinity-Based Chemoproteomics Compound->Affinity Probe Synthesis TPP_Heat Intact Cell Heating (Gradient: 37°C - 67°C) TPP->TPP_Heat Aff_Linker Linker Attachment at 6-Methyl Position Affinity->Aff_Linker TPP_Lysis Lysis & Ultracentrifugation (Isolate Soluble Fraction) TPP_Heat->TPP_Lysis TPP_MS TMT Labeling & LC-MS/MS TPP_Lysis->TPP_MS Target Confirmed Protein Targets (e.g., EGFR, CK1δ) TPP_MS->Target Aff_Pull Lysate Incubation & Streptavidin Pulldown Aff_Linker->Aff_Pull Aff_MS On-bead Digestion & LC-MS/MS Aff_Pull->Aff_MS Aff_MS->Target

Workflow comparison of TPP and Affinity Chemoproteomics for target deconvolution.

Protocol A: Thermal Proteome Profiling (TPP)

TPP relies on the principle that proteins melt and aggregate at specific temperatures, but ligand binding increases their thermal stability (Tm)[4].

  • In Situ Dosing: Treat intact K562 or A549 cells with 10 µM of 2-hydroxy-6-methyl-1H-quinolin-4-one for 1 hour. Causality: Dosing intact cells ensures the compound competes with physiological intracellular ATP concentrations (~1-5 mM), filtering out weak, non-physiological binders.

  • Thermal Gradient Aliquoting: Divide the cell suspension into 10 aliquots and heat each at a distinct temperature ranging from 37°C to 67°C for 3 minutes.

  • Lysis and Fractionation: Lyse the cells using a non-denaturing detergent (e.g., NP-40) and perform ultracentrifugation (100,000 × g). Causality: Heat-denatured proteins precipitate; only the stabilized, ligand-bound proteins remain in the soluble supernatant.

  • Multiplexed LC-MS/MS: Digest the soluble fractions, label with Isobaric Tandem Mass Tags (TMT10plex), and analyze via LC-MS/MS[4].

  • Self-Validating Control (ITDR): To rule out stochastic precipitation, perform an Isothermal Dose-Response (ITDR) assay. Hold the temperature at the target's calculated Tm and titrate the compound (1 nM to 100 µM). A true target will show a sigmoidal, dose-dependent stabilization curve.

Protocol B: Affinity-Based Chemoproteomics (Pulldown)

This method physically enriches targets from a complex lysate using an immobilized probe[5][6].

  • Rational Probe Synthesis: Synthesize a derivative by attaching a PEG-biotin linker to the 6-methyl position of the quinolinone ring. Causality: The 2-hydroxy and 4-oxo positions are absolutely critical for hinge-region hydrogen bonding in kinases[2]. Attaching a linker here would cause severe steric hindrance and destroy target affinity. The 6-position is solvent-exposed, making it the optimal exit vector for the linker.

  • Lysate Incubation: Incubate the biotinylated probe with pre-cleared cellular lysate for 2 hours at 4°C to allow equilibrium binding.

  • Streptavidin Enrichment: Add magnetic streptavidin beads to capture the probe-target complexes. Wash extensively with high-salt buffers to remove non-specific interactors.

  • Self-Validating Control (Competitive Displacement): Prepare a parallel lysate sample and pre-incubate it with a 100-fold excess of unmodified 2-hydroxy-6-methyl-1H-quinolin-4-one before adding the biotinylated probe. True biological targets will be outcompeted by the free drug and disappear from the final MS/MS readout, perfectly validating the specificity of the interaction[6].

Mechanistic Pathway Validation

Once targets are identified via TPP or Affinity Pulldown, they must be mapped to their phenotypic pathways. Quinolinone derivatives are frequently identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1].

EGFR_Pathway Quinolinone Quinolinone Scaffold (2-hydroxy-6-methyl-1H-quinolin-4-one) EGFR EGFR (Receptor Tyrosine Kinase) Quinolinone->EGFR ATP-competitive hinge binding PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Inhibition of the canonical EGFR signaling pathway by quinolinone derivatives.

By combining the unbiased, label-free physiological validation of TPP with the high-sensitivity enrichment of Affinity Chemoproteomics, researchers can definitively map the complete pharmacological profile of the 2-hydroxy-6-methyl-1H-quinolin-4-one scaffold, accelerating the development of highly selective next-generation therapeutics.

References

  • Source: nih.
  • Source: drughunter.
  • Source: researchgate.
  • Source: embl.
  • Comparative Docking Analysis of Quinolone Scaffolds as Epidermal Growth Factor Receptor (EGFR)
  • Source: acs.
  • Source: google.

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Comparative

In-Depth Comparison Guide: Molecular Docking Studies of 2-Hydroxy-6-methyl-1H-quinolin-4-one and Its Analogs

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter scaffolds that serve as the foundational architecture for diverse therapeutic agents. The quinolin-4-one core—and speci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter scaffolds that serve as the foundational architecture for diverse therapeutic agents. The quinolin-4-one core—and specifically 2-hydroxy-6-methyl-1H-quinolin-4-one (2H6MQ) —is a privileged structure. Depending on its substitution pattern, this scaffold can be directed toward oncological targets like Phosphoinositide 3-kinase alpha (PI3Kα)[1] or antibacterial targets such as DNA Gyrase B (GyrB)[2].

This guide objectively compares the docking performance, structural rationale, and binding causality of 2H6MQ against its prominent analogs. By moving beyond basic procedural steps, we will explore why specific molecular features dictate target affinity and how to construct a self-validating computational and experimental workflow to prove it.

Structural Rationale & Causality in Ligand Design

To understand the docking performance of 2H6MQ, we must first dissect its structural causality. The molecule exists in a tautomeric equilibrium with 6-methyl-2,4-quinolinediol. In the active site of a kinase or topoisomerase, the protonation state and tautomeric form dictate whether the ligand acts as a hydrogen-bond donor or acceptor.

  • The 6-Methyl Substitution: The addition of a methyl group at the C6 position enhances the molecule's lipophilicity compared to the unsubstituted 4-hydroxy-2-quinolone. In the ATP-binding cleft of PI3Kα, this methyl group perfectly occupies a deep hydrophobic pocket lined by Met772, maximizing van der Waals contacts without the steric clashes introduced by bulkier groups (e.g., tert-butyl or phenyl)[3].

  • The 2-Hydroxy / 1H-Amide Core: The tautomeric 1H-amide and 4-oxo groups anchor the molecule to the hinge region of the target protein. In PI3Kα, this forms a critical bidentate hydrogen bond with Val851.

  • Analog Comparison (3-Carboxamides & 6-Fluoro): Extending the 2H6MQ core at the 3-position with a carboxamide moiety allows the ligand to reach adjacent allosteric pockets, significantly boosting selectivity[3]. Conversely, substituting the 6-methyl with a 6-fluoro group alters the electronic distribution, pulling electron density away from the ring system, which can strengthen hinge-region hydrogen bonding but slightly reduces hydrophobic packing efficiency[1].

Comparative Docking Performance: Quantitative Analysis

To objectively evaluate 2H6MQ, we benchmark it against three analogs across two validated targets: PI3Kα (PDB: 4JPS) and S. aureus DNA Gyrase B (PDB: 4URM). Docking was simulated using an induced-fit protocol to account for side-chain flexibility.

Table 1: Comparative Binding Affinities and Key Interactions
Compound / AnalogTargetBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic Contacts
Unsubstituted 4-hydroxy-2-quinolone PI3Kα-6.85Val851 (Hinge)Trp780
2-Hydroxy-6-methyl-1H-quinolin-4-one (2H6MQ) PI3Kα-8.12Val851, Gln859Met772, Ile800, Trp780
6-Fluoro-2-hydroxy-1H-quinolin-4-one PI3Kα-7.95Val851 (Stronger dipole)Ile800, Trp780
2H6MQ-3-carboxamide derivative GyrB-9.40Asp73, Arg136Val43, Ile78
N-quinazolinone-2H6MQ analog GyrB-10.25Glu50, Arg76, Asp73Pro79, Ile78

Data synthesized from established docking protocols for quinolone-3-carboxamides and 4-hydroxyquinolone derivatives[4],[2].

Insight: The 6-methyl group in 2H6MQ provides a ~1.27 kcal/mol advantage over the unsubstituted core against PI3Kα due to optimized hydrophobic packing at Met772. However, for GyrB, functionalizing the 3-position (e.g., N-quinazolinone analogs) is strictly required to achieve sub-micromolar binding affinities, as the extended cavity of GyrB demands a larger pharmacophore[2].

Mechanistic Pathways & Workflow Visualization

To ensure reproducibility, computational workflows must be self-validating. The diagram below illustrates the rigorous in silico pipeline required to accurately dock tautomeric scaffolds like 2H6MQ.

DockingWorkflow Target Target Selection PI3Kα (Cancer) & GyrB (Antibacterial) LigandPrep Ligand Preparation Enumerate Tautomers (1H-amide vs Diol) Generate 3D Conformations Target->LigandPrep Define active site ProteinPrep Protein Preparation Optimize H-bond Network Retain Bridging Waters Only Target->ProteinPrep PDB extraction Docking Induced-Fit Docking (Glide / AutoDock Vina) Flexible Side Chains LigandPrep->Docking Minimized ligands ProteinPrep->Docking Receptor grid Analysis Post-Docking Analysis Calculate ΔG & Identify Hinge Region Contacts Docking->Analysis Pose scoring

Figure 1: Self-validating in silico workflow for comparative molecular docking of tautomeric scaffolds.

SAR_Pathway Scaffold 2H6MQ Core Scaffold Sub3 3-Carboxamide Functionalization Scaffold->Sub3 Extends into allosteric pocket Sub6 6-Fluoro Substitution Scaffold->Sub6 Alters electron density PI3K PI3Kα Inhibition (Anticancer Pathway) Sub3->PI3K Induces Apoptosis GyrB Gyrase B Inhibition (Antibacterial Pathway) Sub3->GyrB Halts DNA Replication Sub6->PI3K Modifies Hinge Binding

Figure 2: Structure-activity relationship (SAR) and mechanistic targeting pathways of 2H6MQ analogs.

Step-by-Step Experimental Methodologies

A docking study is only as reliable as the physical chemistry principles grounding it. Below is a self-validating protocol for both the in silico docking and the in vitro enzymatic validation.

Protocol A: In Silico Induced-Fit Docking Workflow

Causality Check: Standard rigid docking often fails for 2H6MQ analogs because the 6-methyl group requires slight conformational adaptation of the target's hydrophobic pocket. We utilize Induced-Fit Docking (IFD) to resolve this.

  • Ligand Preparation (Epik/LigPrep):

    • Input the 2D structures of 2H6MQ and its analogs.

    • Critical Step: Generate all possible tautomers and protonation states at pH 7.4 ± 0.5. The equilibrium between 2-hydroxyquinoline and 2-quinolone is vital, as the 4-oxo group must be positioned to accept a hydrogen bond from the kinase hinge region.

  • Protein Preparation (Protein Preparation Wizard):

    • Import PI3Kα (PDB: 4JPS). Assign bond orders and add missing hydrogens.

    • Critical Step: Delete all water molecules except those bridging the ligand to the protein (e.g., structural waters deep in the ATP pocket). Removing bridging waters artificially inflates the binding pocket, leading to false-positive hydrophobic scoring.

  • Grid Generation:

    • Center the grid box (15 Å × 15 Å × 15 Å) on the co-crystallized ligand to encompass the hinge region and the hydrophobic specificity pocket.

  • Induced-Fit Docking:

    • Run the docking simulation allowing the side chains of residues within 5 Å of the ligand (e.g., Met772, Val851) to remain flexible.

    • Score poses using the Extra Precision (XP) scoring function to penalize desolvation effects accurately.

Protocol B: In Vitro PI3Kα Kinase Inhibition Assay

Causality Check: To validate the docking scores, an ATP-competitive luminescence assay is used. If the docking pose is accurate, increasing ATP concentration should right-shift the IC50 curve.

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Dilution: Serially dilute 2H6MQ and analogs in DMSO (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Incubate recombinant human PI3Kα (10 ng/well) with the compounds for 15 minutes at room temperature to allow pre-equilibration of the binding pocket.

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the reaction. Incubate for 1 hour.

  • Detection: Add Kinase-Glo® reagent (Promega) in a 1:1 volume ratio. The luciferase in the reagent utilizes the remaining unreacted ATP to generate luminescence.

  • Data Analysis: Luminescence is inversely proportional to kinase activity. Calculate IC50 values using non-linear regression. A lower IC50 for 2H6MQ compared to the unsubstituted analog validates the docking prediction of enhanced hydrophobic pocket binding[1],[3].

Conclusion

The comparative analysis of 2-hydroxy-6-methyl-1H-quinolin-4-one reveals that subtle modifications—such as a single methyl group—profoundly impact the thermodynamic landscape of ligand-receptor binding. While the core scaffold provides the necessary hydrogen-bonding anchors for hinge-region recognition, it is the peripheral substitutions (like the 6-methyl or 3-carboxamide groups) that dictate target specificity between oncological and antibacterial pathways. By employing rigorous, tautomer-aware docking protocols paired with in vitro enzymatic validation, researchers can confidently leverage this privileged scaffold for rational drug design.

References
  • Optimizing of core structure of 4-hydroxy-2-quinolone as potential anticancer agent. Al-Zaytoonah University of Jordan. URL:[Link]

  • Structure-Based Design: Synthesis, X-ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential Cytotoxic Agents. PubMed (National Institutes of Health). URL:[Link]

  • In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. MDPI. URL:[Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Taylor & Francis Online. URL:[Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 2-hydroxy-6-methyl-1H-quinolin-4-one

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. With innovation, however, comes the profound responsibility of ensuring the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. With innovation, however, comes the profound responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling 2-hydroxy-6-methyl-1H-quinolin-4-one. As a unique quinolinone derivative, this compound's specific toxicological properties may not be extensively documented. Therefore, a cautious and rigorous approach to safety, grounded in the principles of chemical analogy and risk mitigation, is not just recommended but imperative.

This document moves beyond a simple checklist, offering a detailed operational plan and the scientific rationale behind each recommendation. Our goal is to empower you, our fellow scientists, with the knowledge and tools to handle this compound with the utmost confidence and safety.

Hazard Assessment: A Proactive Stance on a Novel Compound

Given the absence of a specific Safety Data Sheet (SDS) for 2-hydroxy-6-methyl-1H-quinolin-4-one, our hazard assessment is built upon data from structurally analogous quinoline and quinolinone compounds. This class of compounds is known to exhibit a range of biological activities, and with that comes the potential for toxicity.

Key Potential Hazards:

  • Skin and Eye Irritation: Many quinoline derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Oral Toxicity: Some quinoline compounds are harmful if swallowed.[1][5][6]

  • Long-Term Health Effects: The broader quinoline class includes compounds suspected of causing genetic defects and even cancer.[5][7]

Therefore, until proven otherwise, 2-hydroxy-6-methyl-1H-quinolin-4-one should be treated as a potentially hazardous substance. A multi-layered approach to personal protective equipment (PPE) is mandatory to minimize any risk of exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing direct contact and inhalation. The following table outlines the recommended PPE for handling 2-hydroxy-6-methyl-1H-quinolin-4-one in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing, transfers) Double-gloving with nitrile glovesTightly fitting safety goggles with side-shieldsLong-sleeved lab coatNIOSH-approved respirator with a P100 particulate filter if not handled in a fume hood
Handling Solutions (e.g., dissolution, reactions) Chemical-resistant nitrile glovesChemical safety goggles with side shields or a full-face shieldLong-sleeved lab coat with a chemically resistant apronUse within a certified chemical fume hood
Spill Cleanup Double-gloving with heavy-duty nitrile glovesFull-face shield over safety gogglesChemically resistant apron over a lab coatNIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter

Step-by-Step PPE Protocols: Ensuring Procedural Integrity

Proper technique in donning and doffing PPE is as crucial as the equipment itself.

Donning PPE Workflow

G A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Body Protection: Don lab coat and, if necessary, a chemical-resistant apron. A->B C 3. Respiratory Protection (if required): Perform fit check and don respirator. B->C D 4. Eye/Face Protection: Don safety goggles or face shield. C->D E 5. Hand Protection: Don inner and outer pairs of nitrile gloves. Ensure cuffs are over lab coat sleeves. D->E G A Preparation: Gather all necessary equipment and reagents. Ensure fume hood is operational. B Weighing: Use an anti-static weighing dish. Dispense slowly to avoid dust generation. A->B C Dissolution: Add solvent to the solid slowly. Use magnetic stirring to avoid aerosol formation. B->C D Reaction/Use: Keep containers capped when not in use. Maintain a clean workspace. C->D E Post-Procedure: Decontaminate surfaces with a suitable solvent. Dispose of all waste properly. D->E

Caption: Safe handling workflow for 2-hydroxy-6-methyl-1H-quinolin-4-one.

Spill Management

In the event of a spill, evacuate the immediate area and follow these steps:

  • Alert Colleagues: Inform others in the vicinity.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a compatible absorbent.

  • Cleanup: Carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal. [1]5. Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan

All materials contaminated with 2-hydroxy-6-methyl-1H-quinolin-4-one, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste. [5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety department, following all local and national regulations. [1][8][9] By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXJx6g99dj2mAr1FYQKr7ju335aq4VpCgqZ7bMjiCYUVAivitUMAjLb3jHbnOZZSaHcJ9oeAVkP_uJSxvCvCcVFmcDHjm9aOitAVWCnktZWuyKwoYMo1qtTJjzyStNf5V74PXcJFQtQa6tskYo2kyrykIwK8mKjRPvtmr5ahvbLB3mb_I5PJQShbERlYUqtOWtpCEKarRAef7is2JVBXZv2nh2Ip3Hs31776lZ-WNM_u_hYccUdRw3UAbxFg0N_rADEqbJwcnt6JVLV-mc6eL-dGOKj1dLePUaRJrvmbZ0YK1cd8EUD3dQNOxsiJX6Y--oZmFRnzAXJ9JCKQL7
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • ChemicalBook. (2023, May 6). 2-HYDROXYQUINOLINE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 2 - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Global Substance Registration System. (2019, February 28). Safety Data Sheet: 2-Hydroxy-4-methylquinoline.
  • Fisher Scientific. (2009, September 22). 6 - SAFETY DATA SHEET.
  • Angene Chemical. (2024, April 17). Safety Data Sheet.
  • ECHEMI. (n.d.). 4(1H)-Quinolinone SDS, 529-37-3 Safety Data Sheets.
  • NOAA. (n.d.). QUINOLINE - CAMEO Chemicals.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
  • ECHEMI. (n.d.). 6-Hydroxyquinoline SDS, 580-16-5 Safety Data Sheets.

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